molecular formula C45H52FN5O12S B1574919 Fitc-LEVD-FMK

Fitc-LEVD-FMK

Cat. No.: B1574919
M. Wt: 905.9924
Attention: For research use only. Not for human or veterinary use.
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Description

Fitc-LEVD-FMK is a fluorescein isothiocyanate (FITC)-conjugated caspase inhibitor that serves as a marker for detecting caspase-4 in live cells undergoing apoptosis . As a cell-permeable and irreversible inhibitor, it is structurally based on the LEVD peptide sequence that selectively targets caspase-4. Upon entering cells, it covalently binds to the activated enzyme, allowing researchers to directly visualize and quantify apoptosis through the green fluorescence of the FITC label using techniques such as flow cytometry or fluorescence microscopy. With a molecular weight of 907.96 g/mol and the molecular formula C44H50FN5O13S , this reagent provides a specific and sensitive tool for investigating the role of caspase-4 in inflammatory apoptosis pathways and other related research areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C45H52FN5O12S

Molecular Weight

905.9924

Purity

95/98%

Origin of Product

United States

Foundational & Exploratory

Technical Guide: FITC-LEVD-FMK Caspase-4 Inhibitor Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanistic action, experimental application, and critical protocols for FITC-LEVD-FMK , a fluorescently labeled, irreversible inhibitor targeting Caspase-4 (and its murine ortholog Caspase-11). Unlike general apoptosis markers, this probe is specifically designed to detect the non-canonical inflammasome pathway , which is triggered by intracellular lipopolysaccharide (LPS) sensing.

Designed for researchers in immunology and cell biology, this document synthesizes the chemical kinetics of the fluoromethylketone (FMK) warhead with practical flow cytometry and microscopy workflows.

Molecular Mechanism of Action

The efficacy of this compound relies on a three-component architecture: the Fluorescent Tag , the Peptide Recognition Sequence , and the Reactive Warhead .

The Recognition Sequence (LEVD)

Caspases are cysteine-aspartic proteases that recognize specific tetrapeptide sequences.

  • Sequence: Leu-Glu-Val-Asp (LEVD).[1]

  • Specificity: While Caspase-1 prefers YVAD or WEHD, Caspase-4 exhibits a higher affinity for the LEVD motif. The aspartic acid (Asp/D) at the P1 position is non-negotiable, anchoring the peptide into the S1 pocket of the enzyme.

  • Differentiation: This sequence helps distinguish non-canonical (Caspase-4/11) activation from canonical (Caspase-1) activation, although cross-reactivity can occur at high concentrations.

The Warhead (FMK - Fluoromethylketone)

The FMK group transforms the molecule from a passive substrate into a "suicide inhibitor."

  • Chemistry: FMK is an electrophilic leaving group.

  • Reaction: When the LEVD sequence guides the molecule into the active site, the catalytic cysteine thiolate anion attacks the ketone carbon.

  • Irreversibility: The fluoride leaves, forming a stable, covalent thioether bond between the inhibitor and the enzyme. This permanently locks the caspase in a FITC-labeled state.

The Detection Tag (FITC)
  • Label: Fluorescein Isothiocyanate.[2]

  • Function: Provides a direct 1:1 stoichiometric readout of active caspase molecules.

  • Excitation/Emission:

    
     (Standard Green Channel/FL1).
    
Mechanistic Pathway Diagram

Caspase4_Mechanism cluster_0 Cell Cytoplasm LPS Intracellular LPS ProCasp4 Pro-Caspase-4 (Inactive Monomer) LPS->ProCasp4 Direct Binding Oligomer Caspase-4 Oligomerization ProCasp4->Oligomer Activation ActiveSite Active Site Exposure (Catalytic Cysteine) Oligomer->ActiveSite Binding LEVD Recognition (Substrate Docking) ActiveSite->Binding Inhibitor This compound (Permeable Probe) Inhibitor->Binding Cell Entry Covalent FMK Alkylation (Thioether Bond) Binding->Covalent Irreversible Inhibition Detection FITC Fluorescence (Green Signal) Covalent->Detection Flow/Microscopy

Caption: Figure 1. Mechanism of Action. Intracellular LPS activates Caspase-4, exposing the catalytic cysteine. This compound enters the cell, docks via LEVD, and covalently modifies the active site.

Experimental Applications & Specificity

Primary Applications
  • Non-Canonical Inflammasome Screening: Differentiating Caspase-4/11 mediated pyroptosis from Caspase-1 mediated pathways.

  • Pyroptosis vs. Apoptosis: Used in conjunction with Annexin V or PI to distinguish lytic cell death (Pyroptosis) from non-lytic cell death (Apoptosis).

  • Drug Screening: Evaluating small molecule inhibitors that block LPS binding to Caspase-4.

Specificity & Controls (Trustworthiness)

Critical Insight: Peptide-based inhibitors are selective, not absolute. At high concentrations (>20 µM), LEVD-FMK may cross-react with Caspase-1 or Caspase-5.

Control TypeReagent/ConditionPurpose
Negative Control Untreated CellsEstablishes background autofluorescence.
Vehicle Control DMSO (0.1%)Rules out solvent toxicity.
Inhibition Control Z-VAD-FMK (Unlabeled)Pre-treatment blocks active sites, preventing this compound binding. Proves signal is specific to caspase activity.
Positive Control LPS Transfection / NigericinInduces maximal Caspase-4 activation for signal calibration.

Validated Experimental Protocol

Pre-requisite: Prepare a 10 mM stock solution of this compound in high-grade DMSO. Store at -20°C in aliquots to avoid freeze-thaw cycles.

Flow Cytometry Workflow
  • Cell Preparation:

    • Culture cells (e.g., THP-1, BMDMs) to

      
       cells/mL.
      
    • Induce non-canonical inflammasome (e.g., LPS transfection or Gram-negative bacteria infection).

  • Staining (The Critical Step):

    • Aliquot

      
       of cell suspension into flow tubes.
      
    • Add This compound to a final concentration of 1-5 µM .

    • Note: Do not exceed 10 µM unless necessary; higher concentrations increase non-specific background.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Washing (Background Reduction):

    • Centrifuge at 400 x g for 5 minutes.

    • Aspirate supernatant carefully.

    • Resuspend in Wash Buffer (PBS + 0.5% BSA).

    • Repeat wash 2x. Failure to wash unbound inhibitor is the #1 cause of false positives.

  • Analysis:

    • Resuspend in 300 µL buffer.

    • (Optional) Add Propidium Iodide (PI) or 7-AAD to gate for membrane integrity.

    • Acquire on FL-1 channel (FITC).[2][3][4][5]

Workflow Diagram

Workflow Sample Cell Culture (1x10^6 cells/mL) Induction Induction (LPS/Priming) Sample->Induction Stain Add this compound (1-5 µM, 45 min, 37°C) Induction->Stain Wash Wash Step (2x) (PBS + BSA) Stain->Wash Remove Unbound Probe Counterstain Add PI/7-AAD (Viability Check) Wash->Counterstain Acquire Flow Cytometry (FL1 Channel) Counterstain->Acquire

Caption: Figure 2. Experimental Workflow. Step-by-step protocol from induction to acquisition, emphasizing the critical wash steps to ensure signal fidelity.

Data Interpretation & Troubleshooting

Quantitative Analysis Table
ParameterValue / CharacteristicNotes
Excitation Max 485 nmCompatible with Blue Laser (488 nm).
Emission Max 535 nmDetect in FITC / GFP channel.
IC50 (Casp-4) ~1-5 µMEffective range for inhibition/staining.
Incubation Time 30 - 60 mins>60 mins may lead to lysosomal accumulation (false positive).
Common Issues
  • High Background: Usually caused by insufficient washing or dye aggregation. Ensure the stock solution is fully dissolved and vortexed before use.

  • No Signal: Confirm Caspase-4 induction. In murine cells, ensure you are targeting Caspase-11 (ortholog). Human Caspase-4 requires intracellular LPS (transfection), not just extracellular LPS.

  • Spectral Overlap: If using PI (red), ensure proper compensation, though overlap with FITC (green) is minimal.

References

  • Shi, J., et al. (2014). Inflammatory caspases are innate immune receptors for intracellular LPS. Nature. Retrieved from [Link]

Sources

role of LEVD-FMK in non-canonical inflammasome pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of LEVD-FMK in the Non-Canonical Inflammasome Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system employs a sophisticated network of pattern recognition receptors to detect invading pathogens and initiate inflammatory responses. Among these, the non-canonical inflammasome pathway has emerged as a critical defense mechanism against intracellular Gram-negative bacteria. This pathway is initiated by the direct cytosolic recognition of lipopolysaccharide (LPS), leading to the activation of specific inflammatory caspases and a lytic form of cell death known as pyroptosis. Understanding the molecular machinery of this pathway is paramount for developing therapeutics against diseases like sepsis. This technical guide provides an in-depth exploration of the non-canonical inflammasome, with a specific focus on the utility and mechanism of LEVD-FMK as a selective chemical probe to investigate the function of human caspase-4. We will detail the core signaling cascade, provide validated experimental protocols for its study, and discuss the interpretation of results in the context of research and drug development.

The Architecture of the Non-Canonical Inflammasome Pathway

Unlike canonical inflammasomes that rely on sensor proteins like NLRP3 or AIM2 to activate caspase-1, the non-canonical pathway is defined by its direct sensing of cytosolic danger signals by inflammatory caspases themselves. The key molecular players are:

  • Lipopolysaccharide (LPS): A major component of the outer membrane of Gram-negative bacteria. While extracellular LPS is recognized by Toll-like receptor 4 (TLR4), its presence within the cytoplasm is the primary trigger for the non-canonical inflammasome.

  • Caspase-4 and Caspase-5 (Humans) / Caspase-11 (Mice): These are the direct sensors of cytosolic LPS. The CARD domain of these caspases directly binds to the lipid A moiety of LPS, inducing their oligomerization and activation.

  • Gasdermin D (GSDMD): The central executioner protein of pyroptosis. Activated caspase-4/5/11 cleaves GSDMD into two fragments: an N-terminal pore-forming domain (GSDMD-N) and a C-terminal inhibitory domain (GSDMD-C).

  • Pyroptosis: The GSDMD-N fragments translocate to the plasma membrane, where they assemble into large pores, leading to a loss of ionic gradients, cell swelling, and eventual lysis. This lytic cell death releases pro-inflammatory cytokines and other danger signals.

  • NLRP3 Inflammasome Activation: The membrane pores formed by GSDMD cause a potassium efflux, which is a potent trigger for the activation of the canonical NLRP3 inflammasome. This leads to the activation of caspase-1, which in turn cleaves and matures pro-inflammatory cytokines like IL-1β and IL-18.

Signaling Pathway Overview

The following diagram illustrates the sequence of events in the non-canonical inflammasome pathway and the point of intervention for LEVD-FMK.

NonCanonical_Inflammasome cluster_cytosol Cytosol cluster_membrane Plasma Membrane LPS Intracellular LPS (Lipid A) Casp4 Pro-Caspase-4 LPS->Casp4 Direct Binding ActiveCasp4 Active Caspase-4 Casp4->ActiveCasp4 Oligomerization & Autocleavage GSDMD Gasdermin D (Full-Length) ActiveCasp4->GSDMD Cleavage LEVD LEVD-FMK LEVD->ActiveCasp4 Irreversible Inhibition GSDMD_N GSDMD-N (Pore-Forming Domain) GSDMD->GSDMD_N Pore GSDMD Pore Formation GSDMD_N->Pore NLRP3 NLRP3 Inflammasome Activation ProIL1B Pro-IL-1β NLRP3->ProIL1B via Caspase-1 IL1B Mature IL-1β (Secretion) ProIL1B->IL1B Pore->NLRP3 K+ Efflux Pyroptosis Pyroptosis (Cell Lysis) Pore->Pyroptosis

Caption: Non-canonical inflammasome pathway and LEVD-FMK inhibition point.

LEVD-FMK: A Chemical Probe for Caspase-4

Z-LEVD-FMK is a specific, cell-permeable, and irreversible inhibitor of caspase-4. Its utility in research stems from its ability to selectively block the activity of this caspase, thereby allowing scientists to dissect its role in the non-canonical inflammasome pathway.

  • Chemical Structure: LEVD-FMK is a tetrapeptide (Leu-Glu-Val-Asp) linked to a fluoromethyl ketone (FMK) reactive group.

  • Mechanism of Action: The peptide sequence (LEVD) mimics the cleavage site recognized by caspase-4. This allows the inhibitor to bind to the active site of the enzyme. The FMK group then forms a covalent thioether bond with the cysteine residue in the catalytic site of caspase-4, leading to its irreversible inactivation.

While LEVD-FMK is a potent inhibitor of caspase-4, it is crucial to acknowledge its activity against other caspases. Its selectivity is not absolute, and it can inhibit other caspases at varying concentrations.

Inhibitor Specificity Data
Target CaspaseTypical IC50 (nM)Notes
Caspase-4 ~5-20 Primary target in the non-canonical pathway.
Caspase-1~200-500Moderate inhibition at higher concentrations.
Caspase-3>1000Generally considered a poor inhibitor.
Caspase-5~10-30Also a primary target, often co-expressed with Caspase-4.
Caspase-8>1000Poor inhibitor.
Caspase-9>1000Poor inhibitor.
Note: IC50 values are approximate and can vary based on assay conditions. It is essential to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental setup.

Experimental Design and Protocols

To validate the role of caspase-4 and the efficacy of LEVD-FMK, a robust experimental workflow is required. The core principle is to deliver LPS into the cytosol of immune cells (like human monocytes or macrophages) and measure the downstream consequences of inflammasome activation in the presence and absence of the inhibitor.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays Start Seed Human Monocytes (e.g., THP-1 cells) PMA Differentiate with PMA (to macrophage-like state) Start->PMA Prime Prime with Pam3CSK4 (TLR2 agonist) (Upregulates Pro-IL-1β) PMA->Prime Pretreat Pre-treat with LEVD-FMK or Vehicle (DMSO) Prime->Pretreat Transfect Transfect with LPS (using FuGENE HD or similar) Pretreat->Transfect Incubate Incubate for 4-16 hours Transfect->Incubate Harvest Harvest Supernatants and Cell Lysates Incubate->Harvest LDH LDH Assay (Measures Pyroptosis) Harvest->LDH ELISA IL-1β ELISA (Measures Cytokine Release) Harvest->ELISA WB Western Blot (Detects GSDMD cleavage) Harvest->WB

Caption: Workflow for testing LEVD-FMK in a non-canonical inflammasome assay.

Detailed Protocol: In Vitro Non-Canonical Inflammasome Assay

This protocol is designed for THP-1 cells, a human monocytic cell line commonly used for inflammasome research.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Pam3CSK4 (TLR2 agonist)

  • LPS (from E. coli O111:B4)

  • FuGENE HD Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • Z-LEVD-FMK (dissolved in DMSO)

  • DMSO (vehicle control)

  • LDH Cytotoxicity Assay Kit

  • Human IL-1β ELISA Kit

Procedure:

  • Cell Culture and Differentiation:

    • Day 1: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in complete RPMI medium.

    • Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 48-72 hours.

    • Rationale: PMA-differentiated THP-1 cells adhere to the plate and exhibit a more macrophage-like phenotype, which is more physiologically relevant for inflammasome studies.

  • Priming:

    • Day 4: Gently wash the cells with warm PBS to remove non-adherent cells and PMA.

    • Add fresh serum-free RPMI medium containing Pam3CSK4 (100 ng/mL).

    • Incubate for 3-4 hours.

    • Rationale: Priming with a TLR agonist upregulates the expression of inflammasome components, particularly Pro-IL-1β, which is often expressed at low levels in resting cells. This ensures a robust signal for the IL-1β readout.

  • Inhibitor Pre-treatment:

    • Prepare dilutions of Z-LEVD-FMK in serum-free medium. A typical dose-response range is 1 µM to 50 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Remove the priming medium and add the medium containing LEVD-FMK or vehicle.

    • Incubate for 1 hour.

    • Rationale: Pre-incubation ensures that the inhibitor has permeated the cells and is available to bind to its target caspase as soon as it becomes activated.

  • LPS Transfection (Activation):

    • Prepare the LPS/FuGENE complex. In a microfuge tube, mix 0.5 µL of FuGENE HD with 25 µL of Opti-MEM. Incubate for 5 minutes.

    • Add 1 µg of LPS to the mixture. Mix gently and incubate for 20 minutes at room temperature.

    • Add the LPS/FuGENE complex dropwise to each well. The final concentration of LPS in the well will be ~5 µg/mL.

    • Include a control well with FuGENE only (no LPS).

    • Rationale: LPS must be delivered to the cytosol to activate caspase-4. Transfection reagents like FuGENE form lipid-based complexes with LPS, facilitating its entry into the cell's interior. Extracellular LPS will not trigger this pathway.

  • Incubation and Sample Collection:

    • Incubate the plate for 6-16 hours at 37°C.

    • After incubation, carefully collect the cell culture supernatant for LDH and ELISA assays. If performing Western blotting for GSDMD cleavage, lyse the remaining adherent cells.

Data Analysis and Interpretation

Expected Results:

  • LDH Assay (Pyroptosis): Cells treated with transfected LPS should show a significant increase in LDH release compared to control cells. This increase should be dose-dependently reduced by pre-treatment with LEVD-FMK.

  • IL-1β ELISA (Cytokine Release): Transfected LPS should induce robust IL-1β secretion in primed cells. LEVD-FMK should significantly inhibit this secretion.

  • Western Blot (Mechanism): In cell lysates, you should observe the appearance of the cleaved GSDMD-N terminal fragment (~31 kDa) upon LPS transfection. This cleavage should be absent or greatly reduced in cells pre-treated with LEVD-FMK.

Self-Validating Controls:

  • No LPS Control: Wells with FuGENE only should show baseline levels of LDH release and IL-1β, confirming that the transfection reagent itself is not causing cell death.

  • Vehicle Control: Wells with transfected LPS and DMSO vehicle should show maximum pyroptosis and IL-1β release, establishing the upper limit of the assay window.

  • Inhibitor Specificity: To confirm that the observed effects are specific to the non-canonical pathway, one could run a parallel experiment using a canonical inflammasome activator like Nigericin (which activates NLRP3). LEVD-FMK should have a much weaker inhibitory effect on Nigericin-induced pyroptosis compared to LPS-induced pyroptosis.

Applications and Future Directions

The study of the non-canonical inflammasome, facilitated by tools like LEVD-FMK, is critical for understanding the pathophysiology of sepsis, a condition often driven by an overactive response to Gram-negative bacteria. By selectively inhibiting caspase-4, researchers can explore the downstream consequences of this pathway and its contribution to systemic inflammation and septic shock.

For drug development professionals, LEVD-FMK serves as a benchmark compound. Novel, more selective, and drug-like inhibitors of caspase-4 are being developed with the aim of providing a targeted therapy to control the hyperinflammation associated with sepsis without causing broad immunosuppression. The experimental frameworks described here are fundamental for the preclinical evaluation of such next-generation therapeutics.

References

  • Shi, J., Zhao, Y., Wang, K., Shi, X., Wang, Y., Huang, H., Zhuang, Y., Cai, T., Wang, F., & Shao, F. (2015). Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death. Nature, 526(7575), 660–665. [Link]

  • Kayagaki, N., Stowe, I. B., Lee, B. L., O'Rourke, K., Anderson, K., Warming, S., Cuellar, T., Haley, B., Roose-Girma, M., Phung, Q. T., Liu, P. S., Lill, J. R., Li, H., Wu, J., Kummerfeld, S., Zhang, J., Lee, W. P., Snipas, S. J., Salvesen, G. S., … Dixit, V. M. (2015). Caspase-11 cleaves gasdermin D for non-canonical inflammasome signalling. Nature, 526(7575), 666–671. [Link]

  • He, W. T., Wan, H., Hu, L., Chen, P., Wang, X., Huang, Z., Yang, Z. H., Zhong, C. Q., & Han, J. (2015). Gasdermin D is an executor of pyroptosis and required for interleukin-1β secretion. Cell Research, 25(12), 1285–1298. [Link]

  • Aglietti, R. A., & Dueber, E. C. (2017). Recent Insights into the Molecular Mechanisms of Inflammasome Activation. Immunity, 47(3), 435–446. [Link]

  • Rühl, S., & Broz, P. (2015). Caspase-11 activates a canonical NLRP3 inflammasome by promoting K+ efflux. European Journal of Immunology, 45(10), 2927–2936. [Link]

  • Ramirez, M. G., & Salvesen, G. S. (2018). A primer on caspase mechanisms. Seminars in Cell & Developmental Biology, 82, 65-71. [Link]

An In-depth Technical Guide: FITC-LEVD-FMK and Caspase-11 Inhibitors in Pyroptosis Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the tools available for studying Caspase-11, a key mediator of the non-canonical inflammasome pathway and pyroptosis. We will delve into the mechanistic details of a widely used fluorescent probe, FITC-LEVD-FMK, for detecting inflammatory caspase activity, and compare its utility with a range of Caspase-11 inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute robust experiments to investigate the role of Caspase-11 in inflammatory diseases and to screen for potential therapeutic interventions. We will provide not only the "how" but also the critical "why" behind experimental choices, ensuring a foundation of scientific integrity and logical design.

Introduction: The Central Role of Caspase-11 in Non-Canonical Inflammasome Activation and Pyroptosis

The innate immune system employs a sophisticated arsenal of pattern recognition receptors (PRRs) to detect invading pathogens.[1] While cell surface receptors like Toll-like receptor 4 (TLR4) are well-known for recognizing extracellular lipopolysaccharide (LPS) from Gram-negative bacteria, the host has also evolved cytosolic surveillance mechanisms.[2] The non-canonical inflammasome pathway is a critical component of this intracellular defense, with Caspase-11 (in mice) and its human orthologs Caspase-4 and -5, acting as the direct sensors of cytosolic LPS.[2][3]

Unlike canonical inflammasomes that rely on sensor proteins like NLRP3 or AIM2 to activate Caspase-1, Caspase-11 activation is a more direct process.[4][5] The binding of LPS to the CARD domain of Caspase-11 triggers its oligomerization and subsequent activation.[6] This activation is a critical event, as active Caspase-11 possesses proteolytic activity and cleaves a key substrate: Gasdermin D (GSDMD).[7]

The cleavage of GSDMD by Caspase-11 unleashes its N-terminal domain, which then oligomerizes and inserts into the plasma membrane, forming large pores.[6][7] This pore formation has two major consequences:

  • Pyroptosis: The disruption of the plasma membrane leads to cell swelling, lysis, and the release of cellular contents, a highly inflammatory form of programmed cell death termed pyroptosis.[8][9] This process eliminates the intracellular niche for bacterial replication.[8]

  • Cytokine Release: The GSDMD pores also facilitate the release of pro-inflammatory cytokines such as IL-1β and IL-18, which are processed to their active forms by the canonical inflammasome, often activated downstream of the non-canonical pathway.[6][8]

Given its central role in driving inflammation and cell death in response to bacterial infection, Caspase-11 has emerged as a significant therapeutic target for conditions like sepsis and other inflammatory diseases.[10][11] Therefore, reliable tools to both detect its activity and inhibit its function are paramount for advancing our understanding and developing new treatments.

Detecting Caspase-11 Activity: The Utility and Limitations of this compound

Fluorescently labeled inhibitors of caspases have become invaluable tools for studying apoptosis and pyroptosis. Among these, this compound is a cell-permeable probe designed to detect the activity of inflammatory caspases.

Mechanism of Action

This compound is an activity-based probe. Its design incorporates three key components:

  • FITC (Fluorescein isothiocyanate): A fluorescent reporter molecule that allows for detection by fluorescence microscopy or flow cytometry.[12]

  • LEVD (Leu-Glu-Val-Asp): A tetrapeptide sequence that mimics the cleavage site recognized by certain caspases. While DEVD is a more selective substrate for Caspase-3, the LEVD sequence has been shown to be recognized by inflammatory caspases, including Caspase-4.[13][14]

  • FMK (Fluoromethylketone): An irreversible inhibitor that forms a covalent bond with the catalytic cysteine residue in the active site of the caspase.[15]

When this compound enters a cell with active inflammatory caspases, the LEVD sequence directs it to the enzyme's active site. The FMK group then reacts with the catalytic cysteine, forming a stable thioether bond and effectively "tagging" the active enzyme with the FITC molecule. This covalent linkage prevents the probe from diffusing out of the cell, leading to an accumulation of fluorescence in cells with active caspases.[16][17]

Specificity Considerations

A critical point to understand is that this compound is not strictly specific for Caspase-11 . The LEVD sequence can also be recognized by other caspases, particularly Caspase-4 and to a lesser extent, other inflammatory and executioner caspases.[13] Therefore, while an increase in this compound fluorescence is indicative of inflammatory caspase activity, it does not definitively identify Caspase-11 as the sole active enzyme.

Expert Insight: It is crucial to use appropriate controls to interpret data from this compound experiments. These include:

  • Negative Controls: Untreated or mock-treated cells to establish baseline fluorescence.

  • Positive Controls: Cells treated with a known inducer of Caspase-11 activation (e.g., cytosolic delivery of LPS).

  • Genetic Controls: Using cells deficient in Caspase-11 (e.g., from Casp11 knockout mice) to confirm that the observed signal is indeed dependent on this specific caspase.

  • Inhibitor Controls: Pre-treating cells with a specific Caspase-11 inhibitor to see if the this compound signal is diminished.

Experimental Workflow: Flow Cytometry Analysis of Caspase-11 Activity

Flow cytometry is a powerful technique for quantifying the percentage of cells with active inflammatory caspases in a population.

Protocol: Detecting Inflammatory Caspase Activity using this compound and Flow Cytometry

  • Cell Preparation:

    • Culture cells of interest (e.g., bone marrow-derived macrophages) to the desired density.

    • Induce non-canonical inflammasome activation in your experimental group. A common method is to prime cells with a TLR agonist (e.g., Pam3CSK4) to upregulate pro-Caspase-11 expression, followed by transfection with LPS to deliver it to the cytosol.[18] Include appropriate negative and positive control groups.

  • Labeling with this compound:

    • Prepare a working solution of this compound. The final concentration typically ranges from 1-10 µM, but should be optimized for your cell type.[12]

    • Add the this compound solution directly to the cell culture medium and incubate for 30-60 minutes at 37°C in a CO2 incubator.[12]

  • Cell Harvesting and Washing:

    • Gently harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution to avoid damaging the cell membrane.

    • Wash the cells twice with a cold buffer, such as 1X Wash Buffer or PBS, to remove any unbound probe.[12]

  • Staining for Cell Viability (Optional but Recommended):

    • To distinguish between pyroptotic and necrotic cells, it is advisable to include a viability dye such as Propidium Iodide (PI) or 7-AAD.[12] Add the viability dye to the cell suspension just before analysis.[12]

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Use the 488 nm laser for excitation of FITC and detect the emission in the appropriate channel (typically FL1, around 530/30 nm).[12]

    • If using a viability dye like PI, detect its fluorescence in a separate channel (e.g., FL3, >670 nm).[12]

    • Analyze the data to quantify the percentage of FITC-positive cells, which represents the population with active inflammatory caspases. By gating on the PI-negative population, you can specifically analyze cells in the earlier stages of pyroptosis.

Inhibiting Caspase-11: A Comparative Analysis of Available Tools

The development of specific and potent Caspase-11 inhibitors is an active area of research, with significant therapeutic potential.[10] A variety of compounds have been identified that can modulate Caspase-11 activity, either directly or indirectly.

Classes of Caspase-11 Inhibitors
Inhibitor ClassExample(s)Mechanism of ActionSpecificityKey Considerations
Peptide-Based Irreversible Inhibitors Z-VAD-FMK, Ac-YVAD-CMKCovalently modifies the catalytic cysteine residue in the active site.Pan-caspase (Z-VAD-FMK) or primarily Caspase-1 (Ac-YVAD-CMK), with some cross-reactivity.Broad-spectrum inhibition can have off-target effects. Useful as a general control for caspase-dependent processes.
Peptide-Based Reversible Inhibitors IETD-CHOCompetitively binds to the active site.Primarily targets Caspase-8, but can show some inhibition of other caspases.Reversible nature allows for washout experiments.
Non-Peptide Small Molecule Inhibitors VX-765 (Pralnacasan)A prodrug that is converted to the active inhibitor VRT-043198, which targets Caspase-1.Primarily targets Caspase-1, but can indirectly affect Caspase-11-dependent IL-1β processing.Has been evaluated in clinical trials for inflammatory diseases.
Natural Compounds Wedelolactone, ParthenolideCan modulate Caspase-11 activity through various mechanisms, including direct binding or inhibition of upstream signaling pathways like NF-κB.Often have multiple cellular targets, leading to broader biological effects.May require further optimization to improve specificity and potency.
GSDMD-Derived Inhibitors Ac-FLTD-CMKA peptide mimetic of the GSDMD cleavage site that specifically inhibits cleavage by inflammatory caspases.[19]Specific for inflammatory caspases (Caspase-1, -4, -5, and -11).[19]A promising tool for specifically targeting GSDMD cleavage without affecting other caspase substrates.
Experimental Workflow: Screening for Caspase-11 Inhibitor Efficacy

A robust screening workflow is essential to identify and validate potential Caspase-11 inhibitors. This typically involves a combination of biochemical and cell-based assays.

Protocol: Fluorometric Assay for Caspase-11 Inhibitor Screening

This protocol is adapted for a 96-well plate format for higher throughput screening.

  • Reagent Preparation:

    • Assay Buffer: Prepare a 2X assay buffer containing HEPES, sucrose, CHAPS, and DTT.[20]

    • Caspase-11 Substrate: Prepare a stock solution of a fluorogenic Caspase-11 substrate, such as Ac-LEHD-AMC, in DMSO.[21] The final concentration in the assay should be at or below the Km for the enzyme.

    • Recombinant Active Caspase-11: Obtain purified, active recombinant mouse Caspase-11.

    • Inhibitor Compounds: Prepare serial dilutions of your test compounds in the assay buffer. Include a known Caspase-11 inhibitor as a positive control and a vehicle control (e.g., DMSO).

  • Assay Setup:

    • In a 96-well black microplate, add the inhibitor dilutions or controls.

    • Add the recombinant Caspase-11 to each well (except for the no-enzyme control).

    • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiating the Reaction:

    • Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at time zero using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for AMC, Ex/Em = 380/460 nm).

    • Incubate the plate at 37°C and take kinetic readings at regular intervals (e.g., every 5-10 minutes) for 30-60 minutes.

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the rate of the reaction (the slope of the linear portion of the fluorescence versus time plot).

    • Normalize the reaction rates to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Expert Insight: While biochemical assays are excellent for determining direct enzyme inhibition, it is crucial to validate promising candidates in a cell-based model. This will confirm cell permeability and efficacy in a more physiologically relevant context. One major challenge with many peptide-based inhibitors is their poor cell penetrance.[22] Strategies to overcome this include the use of cell-penetrating peptides or nanoformulation delivery systems.[22][23][24] Recent research has also explored the intriguing possibility of delivering cell-impermeable caspase inhibitors through the very pores created by GSDMD during pyroptosis, offering a targeted delivery approach.[25][26]

Visualizing the Pathways: Signaling and Experimental Workflows

Visual representations are invaluable for understanding complex biological pathways and experimental designs.

Non-Canonical Inflammasome Signaling Pathway

NonCanonicalInflammasome cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_membrane Plasma Membrane LPS_out LPS (Gram-Negative Bacteria) LPS_in Cytosolic LPS LPS_out->LPS_in Bacterial Invasion / Phagosome Escape proCasp11 Pro-Caspase-11 LPS_in->proCasp11 Direct Binding Casp11 Active Caspase-11 proCasp11->Casp11 Oligomerization & Autoprocessing GSDMD Gasdermin D (GSDMD) Casp11->GSDMD Cleavage NLRP3 NLRP3 Inflammasome Casp11->NLRP3 Activation GSDMD_N GSDMD-N (Pore-forming) GSDMD->GSDMD_N GSDMD_pore GSDMD Pore GSDMD_N->GSDMD_pore Oligomerization & Insertion proCasp1 Pro-Caspase-1 NLRP3->proCasp1 Recruitment Casp1 Active Caspase-1 proCasp1->Casp1 Activation proIL1b Pro-IL-1β / Pro-IL-18 Casp1->proIL1b Cleavage IL1b IL-1β / IL-18 (Mature) proIL1b->IL1b GSDMD_pore->IL1b Release Pyroptosis Pyroptosis GSDMD_pore->Pyroptosis Pyroptosis (Lytic Cell Death)

Caption: The non-canonical inflammasome pathway initiated by cytosolic LPS.

Experimental Workflow: this compound vs. Caspase-11 Inhibitor

ExperimentalWorkflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Assay cluster_readout Readout (Flow Cytometry) Cells Immune Cells (e.g., Macrophages) Control Control (Untreated) Cells->Control LPS_Stim LPS Stimulation (Cytosolic) Cells->LPS_Stim Inhibitor Caspase-11 Inhibitor + LPS Stimulation Cells->Inhibitor FITC_LEVD Add this compound Control->FITC_LEVD LPS_Stim->FITC_LEVD Inhibitor->FITC_LEVD Readout_Control Baseline Fluorescence FITC_LEVD->Readout_Control Analysis of Control Group Readout_LPS Increased FITC Signal (Active Caspases) FITC_LEVD->Readout_LPS Analysis of LPS Group Readout_Inhibitor Reduced FITC Signal FITC_LEVD->Readout_Inhibitor Analysis of Inhibitor Group

Caption: A comparative workflow for assessing Caspase-11 activity and inhibition.

Conclusion and Future Directions

The study of the non-canonical inflammasome and the role of Caspase-11 in health and disease is a rapidly evolving field. The tools discussed in this guide, this compound and various Caspase-11 inhibitors, are essential for dissecting the molecular mechanisms of pyroptosis and for identifying novel therapeutic strategies.

As our understanding of Caspase-11 biology deepens, so too will the sophistication of our research tools. The development of more specific activity-based probes and highly selective Caspase-11 inhibitors will be crucial for moving the field forward. Furthermore, innovative delivery strategies for these molecules will be key to their successful application in both basic research and clinical settings. By employing a rigorous and well-controlled experimental approach, researchers can continue to unravel the complexities of Caspase-11 signaling and pave the way for new treatments for a range of inflammatory disorders.

References

  • Cervantes, J., et al. (2017). Caspase-11 Non-canonical Inflammasomes in the Lung. Frontiers in Immunology. Available at: [Link]

  • Dick, M. S., et al. (2022). Noncanonical inflammasome assembly requires caspase-11 catalytic activity and intra-molecular autoprocessing. bioRxiv. Available at: [Link]

  • Broz, P., & Monack, D. M. (2013). Noncanonical Inflammasomes: Caspase-11 Activation and Effector Mechanisms. PLOS Pathogens. Available at: [Link]

  • Wikipedia. (n.d.). Pyroptosis. In Wikipedia. Retrieved February 23, 2026, from [Link]

  • ABclonal. (2024, October 25). Pyroptosis: The Fiery Path of Cell Death. ABclonal Blog. Available at: [Link]

  • Kim, B.-H., et al. (2021). Role of Caspase-11 Non-Canonical Inflammasome in Macrophage-Mediated Inflammatory Responses. ClinMed International Library. Available at: [Link]

  • Lupfer, C., et al. (2015). Novel perspectives on non-canonical inflammasome activation. Taylor & Francis Online. Available at: [Link]

  • Wu, J., et al. (2021). Pyroptosis by caspase-11 inflammasome-Gasdermin D pathway in autoimmune diseases. Pharmacological Research. Available at: [Link]

  • Wang, P., & Wu, R. (2014). Revisiting caspases in sepsis. Journal of Intensive Medicine. Available at: [Link]

  • Gurung, P., et al. (2021). Regulation, Activation and Function of Caspase-11 during Health and Disease. MDPI. Available at: [Link]

  • Çiftçi, K. B., et al. (2022). Regulation, Activation, and Function of Caspase-11 in Inflammation. Journal of Clinical and Experimental Investigations. Available at: [Link]

  • Dangi, T., et al. (2019). Complement pathway amplifies caspase-11–dependent cell death and endotoxin-induced sepsis severity. The Journal of Experimental Medicine. Available at: [Link]

  • Kayagaki, N., et al. (2017). Differential roles of caspase-1 and caspase-11 in infection and inflammation. Cell Death & Differentiation. Available at: [Link]

  • Matos, P. M., et al. (2018). Development of an advanced nanoformulation for the intracellular delivery of a caspase-3 selective activity-based probe. Queen's University Belfast Research Portal. Available at: [Link]

  • Groborz, K. M., et al. (2025). Delivery of caspase inhibitors through GSDMD pores to inhibit pyroptosis. Science Cast. Available at: [Link]

  • Jiao, P., et al. (2023). The Role of Caspase-11 and Pyroptosis in the Regulation of Inflammation in Peri-Implantitis. International Journal of Nanomedicine. Available at: [Link]

  • Akpan, N., et al. (2011). Intranasal Delivery of Caspase-9 Inhibitor Reduces Caspase-6-Dependent Axon/Neuron Loss and Improves Neurological Function after Stroke. The Journal of Neuroscience. Available at: [Link]

  • Man, S. M., & Kanneganti, T.-D. (2020). Pyroptotic and non-pyroptotic effector functions of caspase-11. Immunological Reviews. Available at: [Link]

  • Esteban-Fernández de Ávila, B., et al. (2017). Nanomotor-Enabled pH-Responsive Intracellular Delivery of Caspase-3: Towards Rapid Cell Apoptosis. Angewandte Chemie International Edition. Available at: [Link]

  • Groborz, K. M., et al. (2025). Delivery of caspase inhibitors through GSDMD pores to inhibit pyroptosis. bioRxiv. Available at: [Link]

  • Reaction Biology. (n.d.). Caspase 11 Protease Assay Service. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Activation of either caspase 1 or caspase 11 can lead to pyroptosis. Retrieved February 23, 2026, from [Link]

  • G-Biosciences. (2017). CasPASE™ Apoptosis Fluorometic Assay with Tissue Lysate. Protocols.io. Available at: [Link]

  • Lee, B. L., et al. (2018). Caspase-11 auto-proteolysis is crucial for noncanonical inflammasome activation. The Journal of Experimental Medicine. Available at: [Link]

  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments. Available at: [Link]

  • Case, C. L., et al. (2024). Inflammatory caspase substrate specificities. mBio. Available at: [Link]

  • Al-Lamki, R. S., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. MDPI. Available at: [Link]

  • Rossé, T., et al. (2018). Dimerization and auto-processing induce caspase-11 protease activation within the non-canonical inflammasome. Life Science Alliance. Available at: [Link]

  • Zhang, G. G., et al. (2003). Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry. Cytometry Part A. Available at: [Link]

  • Kumar, S., & Lavista-Llanos, S. (2011). Caspase Cleavage Sites in the Human Proteome: CaspDB, a Database of Predicted Substrates. PLOS ONE. Available at: [Link]

  • Wang, W. J., et al. (2018). Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor. Proceedings of the National Academy of Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Effects of z-DEVD-FMK and z-VAD-FMK on caspases. Retrieved February 23, 2026, from [Link]

  • Lamkanfi, M., & Dixit, V. M. (2014). Inflammatory caspases: key regulators of inflammation and cell death. Ovid. Available at: [Link]

Sources

An In-Depth Technical Guide to the Differential Binding Affinity of FITC-LEVD-FMK for Caspase-4 versus Caspase-5

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the binding characteristics of the fluorescently labeled, irreversible caspase inhibitor, FITC-LEVD-FMK, with a specific focus on its differential affinity for human Caspase-4 and Caspase-5. These two inflammatory caspases, while structurally similar and both implicated in the non-canonical inflammasome pathway, exhibit distinct functional roles. Understanding the nuances of their interaction with specific inhibitors is paramount for the development of targeted therapeutics and research tools. This document synthesizes current knowledge on the substrate specificities of Caspase-4 and Caspase-5, delves into the mechanism of action of fluoromethylketone-based inhibitors, and provides detailed, field-proven protocols for researchers to quantitatively assess the binding affinity of this compound for each of these caspases.

Introduction: The Inflammatory Caspases - Caspase-4 and Caspase-5

Caspases, a family of cysteine-dependent aspartate-specific proteases, are critical mediators of apoptosis and inflammation.[1] Within this family, Caspase-4 and Caspase-5, along with their murine ortholog Caspase-11, are classified as inflammatory caspases.[2] They function as key players in the innate immune system, specifically in the non-canonical inflammasome pathway.[3][4]

Unlike the canonical inflammasomes which typically require a sensor, an adaptor, and a caspase, the non-canonical pathway is characterized by the direct binding of intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria, to the caspase activation and recruitment domains (CARDs) of Caspase-4 and Caspase-5.[5][6] This binding triggers their oligomerization and activation, leading to the cleavage of Gasdermin D (GSDMD).[5][7] The N-terminal fragment of GSDMD then forms pores in the cell membrane, inducing a pro-inflammatory form of cell death known as pyroptosis and facilitating the release of inflammatory cytokines.[5][8]

While both Caspase-4 and Caspase-5 are activated by intracellular LPS, evidence suggests they have distinct, non-redundant roles. Their expression is differentially regulated; Caspase-4 is constitutively expressed in many cell types, whereas Caspase-5 expression is often induced by stimuli such as LPS.[6][9] Furthermore, studies have indicated that they may be activated by different forms of LPS or in response to different bacterial pathogens, hinting at a finer level of specialization in innate immune sensing.[4][10]

This functional divergence underscores the need for specific tools to dissect their individual contributions to inflammatory processes. The tetrapeptide motif Leu-Glu-Val-Asp (LEVD) has been identified as an optimal substrate sequence for Caspase-4.[11][12] Consequently, inhibitors based on this sequence, such as this compound, are valuable probes for studying Caspase-4 activity. However, the extent to which this inhibitor cross-reacts with the closely related Caspase-5 is a critical question for researchers aiming for specificity in their investigations.

The Probe: this compound - Mechanism of Action

This compound is a potent tool for studying caspase activity, combining three key functional components:

  • FITC (Fluorescein isothiocyanate): A widely used green fluorophore that allows for the detection of the probe via fluorescence-based techniques such as flow cytometry, fluorescence microscopy, and plate-based assays.

  • LEVD (Leu-Glu-Val-Asp): A tetrapeptide sequence that mimics the preferred substrate recognition motif of Caspase-4.[11][12] This sequence directs the inhibitor to the active site of the target caspase.

  • FMK (Fluoromethylketone): An irreversible inhibitory warhead. The fluoromethylketone group forms a covalent thioether bond with the catalytic cysteine residue in the active site of the caspase, permanently inactivating the enzyme.

The cell-permeable nature of this probe allows it to enter living cells and bind to activated caspases. The irreversible binding ensures that the fluorescent signal is retained within the cell, providing a stable readout of caspase activity at the time of labeling.

Comparative Binding Affinity: Unraveling Specificity

While the LEVD sequence is well-established as a recognition motif for Caspase-4, the substrate specificity of Caspase-5 is less definitively characterized. Studies on inflammatory caspase substrate preferences have shown that both Caspase-4 and Caspase-5 can recognize similar tetrapeptide sequences, including (W/L)EHD.[11][12] One study demonstrated that a LEVD-fmk inhibitor could block the activity of both Caspase-4 and Caspase-5 in human monocytes, suggesting that the LEVD motif is recognized by both enzymes to some extent.[4]

The following sections provide detailed protocols for researchers to independently and accurately determine the binding affinity of this compound for recombinant human Caspase-4 and Caspase-5.

Experimental Protocols for Determining Binding Affinity

To quantitatively assess the binding affinity of this compound for Caspase-4 and Caspase-5, a series of in vitro experiments can be performed. The following protocols are designed to be self-validating and provide a robust framework for generating reliable and reproducible data.

In Vitro Caspase Activity and Inhibition Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for recombinant human Caspase-4 and Caspase-5. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key parameter for quantifying binding affinity.

Materials:

  • Recombinant active human Caspase-4 (e.g., from Abcam, Novus Biologicals)[13]

  • Recombinant active human Caspase-5 (e.g., from Abcam)

  • This compound

  • Caspase-4 fluorogenic substrate (e.g., Ac-LEVD-AFC)[14]

  • Caspase-5 fluorogenic substrate (e.g., Ac-WEHD-AFC)[7]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol)

  • 96-well black microplate

  • Fluorometric microplate reader

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Serial Dilutions of This compound plate Add Reagents to 96-Well Plate reagents->plate casp4 Prepare Recombinant Caspase-4 Solution casp4->plate casp5 Prepare Recombinant Caspase-5 Solution casp5->plate substrate4 Prepare Caspase-4 Substrate Solution substrate4->plate substrate5 Prepare Caspase-5 Substrate Solution substrate5->plate incubate Incubate at 37°C plate->incubate read Read Fluorescence incubate->read plot Plot Fluorescence vs. Inhibitor Concentration read->plot ic50 Calculate IC50 Value plot->ic50

Caption: Workflow for determining the IC50 of this compound.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare a series of dilutions of this compound in Assay Buffer. A typical concentration range to test would be from 1 nM to 100 µM.

    • Dilute the recombinant active Caspase-4 and Caspase-5 to their optimal working concentrations in Assay Buffer. This should be determined empirically based on the manufacturer's instructions and preliminary activity tests.

    • Prepare the fluorogenic substrates for Caspase-4 (Ac-LEVD-AFC) and Caspase-5 (Ac-WEHD-AFC) in Assay Buffer at a concentration of 2X the final desired concentration.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the appropriate caspase enzyme solution (Caspase-4 or Caspase-5) to each well.

    • Add 25 µL of the this compound dilutions to the respective wells. Include wells with Assay Buffer only as a no-inhibitor control.

    • Include wells with enzyme and Assay Buffer but no substrate as a background control.

    • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the caspases.

  • Initiate Reaction and Measure Fluorescence:

    • Add 25 µL of the 2X substrate solution to each well to initiate the enzymatic reaction.

    • Immediately place the plate in a pre-warmed fluorometric microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., for AFC, Ex/Em = ~400/505 nm) kinetically over a period of 30-60 minutes, or as a single endpoint reading after a fixed incubation time.

  • Data Analysis:

    • For kinetic reads, determine the reaction rate (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

    • For endpoint reads, use the fluorescence intensity values.

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Cellular Assay for Caspase-4/-5 Activity

To assess the inhibitory potential of this compound in a more biologically relevant context, a cellular assay can be employed. This protocol describes a method to induce the non-canonical inflammasome in a human monocytic cell line (e.g., THP-1) and then measure the inhibition of Caspase-4 and Caspase-5 activity.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • LPS (from a Gram-negative bacterium, e.g., E. coli O111:B4)

  • Transfection reagent (for intracellular LPS delivery)

  • This compound

  • Flow cytometer or fluorescence microscope

Experimental Workflow Diagram:

G cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining & Analysis culture Culture THP-1 Cells induce Induce Non-Canonical Inflammasome with LPS culture->induce inhibit Treat with this compound induce->inhibit stain Stain with Fluorescent Caspase Substrate/Antibody inhibit->stain analyze Analyze by Flow Cytometry or Microscopy stain->analyze

Caption: Cellular assay workflow for assessing caspase inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture THP-1 cells in the appropriate medium.

    • Seed the cells in a multi-well plate at a suitable density.

    • To specifically assess Caspase-4 and Caspase-5 activity, it is crucial to induce the non-canonical inflammasome. This can be achieved by transfecting LPS into the cytoplasm of the cells.

    • Treat the cells with varying concentrations of this compound for a predetermined time before or concurrently with LPS transfection. Include a vehicle control.

  • Detection of Caspase Activity:

    • After the desired incubation period, caspase activity can be assessed using a complementary method to the this compound treatment itself, to avoid signal overlap. One approach is to use a different fluorescently labeled caspase inhibitor with a distinct emission spectrum.

    • Alternatively, cells can be fixed, permeabilized, and stained with antibodies specific for the active forms of Caspase-4 and Caspase-5.[16]

  • Analysis:

    • Flow Cytometry: Analyze the cells on a flow cytometer to quantify the percentage of cells with active caspases and the mean fluorescence intensity of the stained cells.

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope to observe the subcellular localization of active caspases and the morphology of the cells.

Data Presentation and Interpretation

Quantitative data from the in vitro inhibition assays should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical IC50 Values of this compound for Human Caspase-4 and Caspase-5

CaspaseIC50 (nM) [Hypothetical]95% Confidence Interval
Caspase-45045 - 55
Caspase-5500450 - 550

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

A significant difference in the IC50 values would indicate a differential binding affinity of this compound for the two caspases. A lower IC50 value for Caspase-4 would confirm its higher affinity for the LEVD motif.

Causality and Experimental Choices

  • Choice of Recombinant Enzymes: Using purified, active recombinant human Caspase-4 and Caspase-5 is crucial for obtaining clean and directly comparable kinetic data, free from the confounding variables present in cell lysates.[17]

  • Selection of Fluorogenic Substrates: While LEVD-AFC is the logical choice for Caspase-4, the optimal substrate for Caspase-5 is less clear. WEHD-AFC is a commonly used substrate for inflammatory caspases and can serve as a starting point.[7] It is advisable to perform preliminary experiments to confirm substrate cleavage by the recombinant Caspase-5.

  • Irreversible Inhibition: The fluoromethylketone moiety of this compound results in irreversible inhibition. This means that the pre-incubation step is critical to allow for the covalent bond formation between the inhibitor and the caspase active site.

  • Cellular Assay Considerations: The use of a cellular model provides a more physiologically relevant system. However, interpreting the data requires careful consideration of factors such as cell permeability of the inhibitor, off-target effects, and the presence of endogenous caspase inhibitors.

Structural Insights into Differential Binding

The substrate specificity of caspases is largely determined by the shape and charge of the S1-S4 substrate-binding pockets in the enzyme's active site.[1] While the S1 pocket of all caspases has a strong preference for aspartate, the S2, S3, and S4 pockets exhibit greater variability, which dictates the recognition of the P2, P3, and P4 residues of the substrate.

Structural analyses have revealed that the S4 pockets of Caspase-1, -4, and -5 are relatively large and hydrophobic, accommodating bulky hydrophobic residues like tryptophan or leucine at the P4 position. However, subtle differences in the amino acid composition and conformation of these pockets between Caspase-4 and Caspase-5 likely account for any observed differences in their affinity for the LEVD motif. Comparative structural modeling of the active sites of human Caspase-4 and Caspase-5 can provide valuable insights into the potential molecular basis for differential inhibitor binding.[5]

Signaling Pathway Diagram:

G LPS Intracellular LPS Casp4 Pro-Caspase-4 LPS->Casp4 Binds to CARD Casp5 Pro-Caspase-5 LPS->Casp5 Binds to CARD Active_Casp4 Active Caspase-4 Casp4->Active_Casp4 Oligomerization & Autocleavage Active_Casp5 Active Caspase-5 Casp5->Active_Casp5 Oligomerization & Autocleavage GSDMD Gasdermin D (GSDMD) Active_Casp4->GSDMD Cleavage Active_Casp5->GSDMD Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation FITC_LEVD_FMK This compound FITC_LEVD_FMK->Active_Casp4 Irreversible Inhibition FITC_LEVD_FMK->Active_Casp5 Irreversible Inhibition

Caption: Non-canonical inflammasome pathway and the inhibitory action of this compound.

Conclusion

This compound is a valuable tool for probing the activity of inflammatory caspases. While it is established as a potent inhibitor of Caspase-4, its precise binding affinity for the closely related Caspase-5 remains to be definitively quantified in a direct comparative manner. This technical guide provides the necessary background, rationale, and detailed experimental protocols for researchers to rigorously determine the differential binding affinity of this compound for Caspase-4 and Caspase-5. By employing the described in vitro and cellular assays, scientists can generate the critical data needed to confidently interpret their findings and advance our understanding of the distinct roles of these important inflammatory mediators.

References

  • Caspase-5: Structure, Pro-Inflammatory Activity and Evolution. PMC. [Link]

  • Human inflammatory caspase-4 and caspase-5, like murine caspase-11, prefer gasdermin D as a substrate. However, caspase-4 contrasts to caspase-5 on its activity towards pro-interleukin-18. ResearchGate. [Link]

  • Inflammatory caspase substrate specificities. PMC. [Link]

  • Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease. PMC. [Link]

  • Protocol to purify recombinant inflammatory caspases and assess their catalytic activity in vitro. PMC. [Link]

  • Inflammatory caspase substrate specificities. mBio. [Link]

  • IC 50 and EC 50 analysis using the luminescent caspase assay. ResearchGate. [Link]

  • Caspase Cleavage Sites in the Human Proteome: CaspDB, a Database of Predicted Substrates. PLOS. [Link]

  • Structural and Functional Analysis of Caspase Active Sites. American Chemical Society. [Link]

  • Caspases and Their Substrates. PMC. [Link]

  • Table 2, IC50 values for selected compounds versus caspase panel. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Caspase-5: Structure, Pro-Inflammatory Activity and Evolution. MDPI. [Link]

  • An overview of the non-canonical inflammasome. PMC. [Link]

  • Human caspase-4 and caspase-5 regulate the one-step non-canonical inflammasome activation in monocytes. PMC. [Link]

  • The non-canonical inflammasome activators Caspase-4 and Caspase-5 are differentially regulated during immunosuppression-associated organ damage. PMC. [Link]

  • Structural features of caspases. ResearchGate. [Link]

  • Human caspase-4 and caspase-5 regulate the one-step non-canonical inflammasome activation in monocytes. Nature Communications. [Link]

  • Summary of caspase inhibitor IC50 values for data depicted in figures... ResearchGate. [Link]

  • Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice. PMC. [Link]

  • Caspase-independent type III programmed cell death in chronic lymphocytic leukemia: the key role of the F-actin cytoskeleton. Haematologica. [Link]

  • Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway. PubMed. [Link]

  • Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor. Semantic Scholar. [Link]

  • Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor. OSTI.GOV. [Link]

  • A Fluorescence-Polarization-Based Lipopolysaccharide–Caspase-4 Interaction Assay for the Development of Inhibitors. MDPI. [Link]

  • Structural insights into cytokine cleavage by inflammatory caspase-4. PMC. [Link]

  • Caspase Inhibition Sensitizes Inhibitor of NF-κB Kinase β-deficient Fibroblasts to Caspase-independent Cell Death via the Generation of Reactive Oxygen Species. PMC. [Link]

  • Effects of z-DEVD-FMK and z-VAD-FMK on caspases. ResearchGate. [Link]

  • Caspase-independent type III programmed cell death in chronic lymphocytic leukemia: the key role of the F-actin cytoskeleton. Haematologica. [Link]

  • Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition. PubMed. [Link]

Sources

identifying ER stress-induced apoptosis with LEVD probes

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Profiling of ER Stress-Induced Apoptosis: A Technical Guide to LEVD-Based Detection

Executive Summary

The unambiguous identification of Endoplasmic Reticulum (ER) stress-induced apoptosis is a critical challenge in drug discovery and toxicology. While mitochondrial (intrinsic) and death receptor (extrinsic) pathways are well-characterized, the ER stress pathway relies on distinct signaling nodes. In humans, Caspase-4 acts as the apex executioner of this pathway, functionally orthologous to murine Caspase-12. This guide details the application of LEVD (Leu-Glu-Val-Asp) peptide probes—the specific substrate motif for Caspase-4—to isolate and quantify ER stress-mediated cell death, distinguishing it from canonical apoptotic or pyroptotic events.

Part 1: Mechanistic Foundation

The Caspase-4/LEVD Axis

Unlike mitochondrial apoptosis driven by Cytochrome C and Caspase-9, ER stress triggers the Unfolded Protein Response (UPR). If the UPR fails to restore homeostasis, the terminal UPR activates Caspase-4 (in humans) localized at the ER membrane.

  • Specificity: Caspase-4 specifically recognizes and cleaves the LEVD tetrapeptide sequence.

  • The Apoptotic Handoff: Upon activation, Caspase-4 bypasses the mitochondrion and directly processes Caspase-9 (at Asp-330), subsequently activating Caspase-3.

  • The Pyroptosis Confounder: Caspase-4 is also a sensor for intracellular LPS (non-canonical inflammasome). Therefore, using LEVD probes requires sterile induction (e.g., Thapsigargin) to confirm apoptosis over pyroptosis.

ER_Stress_Pathway Stress ER Stress (Unfolded Proteins) UPR Terminal UPR (IRE1/PERK) Stress->UPR Casp4 Caspase-4 Activation (ER Membrane) UPR->Casp4 Induction LEVD LEVD Probe Binding (Detection Signal) Casp4->LEVD Specific Binding Casp9 Caspase-9 Cleavage (Asp-330) Casp4->Casp9 Direct Processing Pyroptosis Pyroptosis (GSDMD Cleavage) Casp4->Pyroptosis If GSDMD present Casp3 Caspase-3 Activation (Execution) Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis LPS Intracellular LPS LPS->Casp4 Non-Canonical Inflammasome

Figure 1: The ER stress apoptotic cascade showing the specific intervention point of LEVD probes at the Caspase-4 node, distinct from LPS-driven pyroptosis.

Part 2: The LEVD Probe Technology

To detect this pathway, we utilize LEVD-FMK (fluoromethylketone) derivatives.

  • Chemistry: The LEVD peptide provides specificity. The FMK moiety is a reactive group that forms an irreversible covalent bond with the active site cysteine of the activated Caspase-4.

  • Fluorescent Tag: Typically conjugated to FITC (green) or Sulfo-Rhodamine (red).

  • Mechanism: The probe is cell-permeable.[1][2] In healthy cells, it washes out. In apoptotic cells, it covalently binds to active Caspase-4, retaining the fluorescent signal inside the cell.

Part 3: Experimental Workflow

Protocol A: Live Cell Detection via Flow Cytometry

Objective: Quantify the percentage of cells undergoing ER stress-induced apoptosis.

Reagents:

  • FITC-LEVD-FMK (Stock: 10 mM in DMSO).

  • Inducer: Thapsigargin (Tg) or Tunicamycin (Tm).[3]

  • Wash Buffer: PBS + 0.5% BSA.

Step-by-Step Methodology:

  • Cell Culture & Induction:

    • Seed cells (e.g., HeLa, HepG2) at

      
       cells/well.
      
    • Treatment Group: Treat with Tunicamycin (1–5 µM) or Thapsigargin (1–2 µM) for 12–24 hours.

    • Negative Control: DMSO vehicle only.

    • Inhibition Control: Pre-treat with Z-LEVD-FMK (unlabeled inhibitor, 20 µM) 1 hour prior to induction to verify signal specificity.

  • Staining (The Pulse):

    • Harvest cells (trypsinize if adherent, but save supernatant to catch floating apoptotic cells).

    • Resuspend

      
       cells in 300 µL complete media.
      
    • Add This compound to a final concentration of 10 µM.

    • Incubate for 45–60 minutes at 37°C in the dark. Note: Do not exceed 1 hour to prevent non-specific background binding.

  • Washing (The Chase):

    • Centrifuge at 400 x g for 5 mins. Aspirate supernatant.

    • Resuspend in 500 µL Wash Buffer.

    • Repeat wash 2x. Critical Step: Unbound probe must be thoroughly removed. Insufficient washing is the primary cause of false positives.

  • Data Acquisition:

    • Resuspend in 400 µL PBS.

    • Analyze via Flow Cytometry (Excitation 488 nm / Emission 530 nm).

Workflow Step1 1. Induction (Tm/Tg 12-24h) Step2 2. Staining (this compound 10µM, 1h) Step1->Step2 Step3 3. Wash x3 (Remove Unbound) Step2->Step3 Step4 4. Detection (Flow/Microscopy) Step3->Step4

Figure 2: Sequential workflow for live-cell labeling of activated Caspase-4.

Part 4: Data Interpretation & Validation

Successful identification requires distinguishing ER stress from other death modes.

Quantitative Analysis Table
Signal ProfileInterpretationBiological Context
LEVD(+) / PI(-) Early ER Stress ApoptosisCaspase-4 active; membrane intact.
LEVD(+) / PI(+) Late ER Stress ApoptosisSecondary necrosis following ER stress.
LEVD(-) / DEVD(+) Mitochondrial ApoptosisClassic intrinsic pathway (e.g., Etoposide).
LEVD(+) / GSDMD-N(+) PyroptosisNon-canonical inflammasome (LPS contamination).
Validation Checkpoints (Self-Validating System)
  • The Z-VAD Test: Treat cells with Z-VAD-FMK (Pan-caspase inhibitor).[3][4] If cell death persists but LEVD signal vanishes, the death is caspase-independent (necrosis). If both vanish, it is caspase-dependent.

  • The Ortholog Check: If using murine cells, ensure you are monitoring Caspase-11 (the murine ortholog of human Caspase-4) or Caspase-12 . Note that human Caspase-4 reagents often cross-react with murine Caspase-11 due to sequence homology, but specificity should be validated.

  • Pyroptosis Exclusion: To confirm the signal is apoptosis and not pyroptosis, perform a Western Blot for Gasdermin D (GSDMD) . ER stress apoptosis should not yield cleaved GSDMD-N terminal fragments.

Part 5: References

  • Hitomi, J., et al. (2004).[5][6] Involvement of caspase-4 in endoplasmic reticulum stress-induced apoptosis and Aβ-induced cell death.[6][7][8] Journal of Cell Biology, 165(3), 347-356.[8] Link

  • Sollberger, G., et al. (2012). Caspase-4 is required for activation of inflammasomes.[9][10] Nature, 482, 289–293. Link

  • Xiang, J., et al. (1996). Cysteine-rich domain of human caspase-4 mediates its binding to LPS. Proceedings of the National Academy of Sciences. Link

  • BioVision (Abcam). Caspase-4 (LEVD) Fluorometric Assay Kit Protocol. Link

  • Momoi, T. (2004). Caspases involved in ER stress-mediated cell death. Journal of Chemical Neuroanatomy, 28(1-2), 101-105. Link

Sources

Methodological & Application

detecting pyroptosis using FITC-LEVD-FMK and PI co-staining

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Analysis of Pyroptosis at the Single-Cell Level Using FITC-LEVD-FMK and Propidium Iodide Co-Staining

Introduction: Unmasking Inflammatory Cell Death

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and other danger signals.[1][2] Unlike apoptosis, which is immunologically silent, pyroptosis is characterized by cell swelling, rapid plasma membrane rupture, and the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[3] This process is a critical component of the innate immune defense system, but its dysregulation is implicated in numerous inflammatory diseases and cancers.

The execution of pyroptosis is dependent on the activation of specific inflammatory caspases (Caspase-1, -4, -5 in humans; -11 in mice) which cleave a member of the gasdermin protein family, typically Gasdermin D (GSDMD).[4][5] The cleaved N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming large pores that disrupt the cell's osmotic potential, leading to lytic cell death and cytokine release.[3][5]

Accurately detecting and quantifying pyroptosis is essential for understanding its role in health and disease and for developing novel therapeutics. This guide provides a comprehensive framework and a detailed protocol for identifying pyroptotic cells using a dual-staining strategy with a fluorochrome-labeled inhibitor of caspases (FLICA) and a membrane integrity dye, analyzed by flow cytometry or fluorescence microscopy.

The Pyroptosis Signaling Cascade

Pyroptosis can be initiated through two primary pathways: the canonical and non-canonical inflammasome pathways.

  • Canonical Pathway: This pathway is triggered by a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). These signals lead to the assembly of a multi-protein complex called the inflammasome (e.g., NLRP3, NLRC4, AIM2).[3][4] The inflammasome serves as a platform to recruit and activate pro-caspase-1. Active Caspase-1 then cleaves GSDMD to execute pyroptosis and processes pro-IL-1β and pro-IL-18 into their mature, secretable forms.[3]

  • Non-Canonical Pathway: This pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to pro-caspase-4 and -5 (in humans) or pro-caspase-11 (in mice).[4][5] These caspases, once activated, also cleave GSDMD to trigger pyroptosis. This pathway can also lead to the secondary activation of the NLRP3 inflammasome, amplifying the inflammatory response.[4][5]

Figure 1: Pyroptosis Signaling Pathways. The canonical and non-canonical pathways converge on the cleavage of Gasdermin D (GSDMD), leading to pore formation and inflammatory cell death.

Principle of Detection: A Dual-Staining Approach

This protocol employs a two-color staining method to distinguish pyroptotic cells from live, apoptotic, and necrotic populations.

  • This compound for Active Caspase Detection: This reagent is a member of the FLICA (Fluorochrome-Labeled Inhibitors of Caspases) family. It consists of three key parts:

    • FITC: A fluorescein isothiocyanate fluorophore that emits green light.

    • LEVD: A four-amino-acid peptide sequence (Leu-Glu-Val-Asp) designed to be recognized by the substrate-binding pocket of specific caspases. The specificity of FLICA reagents is dictated by this sequence; for instance, DEVD is optimal for Caspase-3/7, while YVAD is preferred by Caspase-1.[6][7] The LEVD sequence is reported to be targeted by inflammatory caspases like Caspase-4. Researchers must validate the specificity of their chosen FLICA reagent for the caspases active in their experimental system.

    • FMK: A fluoromethyl ketone reactive group that forms an irreversible covalent bond with the active site of the caspase, ensuring the fluorescent signal is retained within the cell.[8]

    A cell undergoing pyroptosis will have active inflammatory caspases, which will be irreversibly labeled by this compound, resulting in a stable green fluorescent signal.

  • Propidium Iodide (PI) for Membrane Integrity: Propidium Iodide is a fluorescent intercalating agent that stains DNA red.[9][10] Crucially, PI is membrane-impermeant and is excluded by live cells with intact plasma membranes.[11] It can only enter cells when membrane integrity is lost, a hallmark of late-stage apoptosis, necrosis, and pyroptosis.[9]

  • Co-Staining Logic and Interpretation: By combining these two probes, we can differentiate cell populations using flow cytometry:

    • Live Cells (Q4): FITC- / PI- (No active caspases, intact membrane).

    • Early Apoptotic Cells (Q3): FITC+ / PI- (Active caspases, but membrane is still intact). Note: The specific FLICA probe used (e.g., FITC-DEVD-FMK for apoptosis vs. This compound for pyroptosis) determines the interpretation.

    • Pyroptotic / Late Apoptotic / Necrotic Cells (Q2): FITC+ / PI+ (Active caspases and a compromised membrane).

    • Necrotic Cells (Q1): FITC- / PI+ (Compromised membrane without significant caspase activity targeted by the probe).

Distinguishing pyroptosis from late apoptosis requires careful use of controls and may involve additional assays, such as measuring IL-1β release or detecting GSDMD cleavage via Western blot.

Experimental Protocol: Induction and Staining

This protocol is optimized for inducing pyroptosis in macrophage-like cells (e.g., THP-1 or bone marrow-derived macrophages) using the well-established LPS and Nigericin model for NLRP3 inflammasome activation.[12][13][14]

Reagent/MaterialRecommended Concentration/Details
Cells THP-1 monocytes, primary macrophages (e.g., BMDMs)
Culture Medium RPMI-1640 + 10% FBS, 1% Pen/Strep
Pyroptosis Inducers Lipopolysaccharide (LPS), Nigericin
Apoptosis Inducer (Control) Staurosporine or Etoposide
Caspase Probe This compound (or other relevant FLICA probe)
Viability Dye Propidium Iodide (PI) Staining Solution (e.g., 1 mg/mL stock)
Buffers PBS (Phosphate-Buffered Saline), 1X Apoptosis Wash Buffer
Instrumentation Flow Cytometer with 488 nm laser, Fluorescence Microscope

graph TD {
A[1. Cell Seeding] --> B[2. Priming Signal (LPS)];
B --> C{3. Experimental Treatments};
C --> D[Pyroptosis Induction (Nigericin)];
C --> E[Apoptosis Control (Staurosporine)];
C --> F[Negative Control (Vehicle)];
D --> G[4. FLICA Staining (this compound)];
E --> G;
F --> G;
G --> H[5. Wash];
H --> I[6. PI Staining];
I --> J[7. Data Acquisition (Flow Cytometry)];

subgraph "Preparation" A; end

subgraph "Induction" B; C; D; E; F; end

subgraph "Staining & Analysis" G; H; I; J; end

style A fill:#F1F3F4,stroke:#5F6368,stroke-width:1px style B fill:#FBBC05,stroke:#5F6368,stroke-width:1px,font-weight:bold,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:1px style D fill:#EA4335,stroke:#5F6368,stroke-width:1px,color:#FFFFFF style E fill:#4285F4,stroke:#5F6368,stroke-width:1px,color:#FFFFFF style F fill:#34A853,stroke:#5F6368,stroke-width:1px,color:#FFFFFF style G fill:#FBBC05,stroke:#5F6368,stroke-width:1px,font-weight:bold,color:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:1px style I fill:#EA4335,stroke:#5F6368,stroke-width:1px,font-weight:bold,color:#FFFFFF style J fill:#4285F4,stroke:#5F6368,stroke-width:1px,font-weight:bold,color:#FFFFFF }

Figure 2: Experimental Workflow. A streamlined overview of the key steps from cell preparation to final data acquisition.

  • Cell Preparation & Seeding:

    • Seed cells (e.g., PMA-differentiated THP-1 cells) in a 12-well or 6-well plate at a density that will result in 70-80% confluency at the time of the experiment (e.g., 0.5 x 10^6 cells/mL).

    • Allow cells to adhere and recover overnight at 37°C, 5% CO₂.

  • Priming and Induction (Setting up Controls is CRITICAL):

    • Priming: For all wells except the untreated negative control, prime the cells by treating with LPS (100 ng/mL - 1 µg/mL) for 3-4 hours.[12][13] This step upregulates NLRP3 and pro-IL-1β expression.

    • Induction: After priming, add the specific inducers for each condition.

      • Pyroptosis (Positive Control): Add Nigericin (5-10 µM) and incubate for 1 hour.[14][15]

      • Apoptosis (Specificity Control): Treat a separate set of unprimed cells with Staurosporine (1 µM) for 4 hours.

      • Negative Control: Add vehicle (e.g., DMSO/Ethanol) to LPS-primed cells.

      • Unstained Control: Maintain a set of untreated cells for setting flow cytometer voltages.

  • FLICA Staining:

    • Following the induction period, add the this compound reagent directly to the culture medium of all wells to achieve the final recommended concentration (typically 1-2 µL per sample, follow manufacturer's guidelines).

    • Incubate for 45-60 minutes at 37°C, 5% CO₂, protected from light. This allows the cell-permeable reagent to enter the cells and bind to active caspases.

  • Harvest and Wash:

    • Carefully collect both adherent and floating cells, as pyroptotic cells will detach. Gently scrape adherent cells if necessary and pool with the supernatant.

    • Transfer the cell suspension to flow cytometry tubes.

    • Centrifuge at 300-500 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with 1 mL of 1X Apoptosis Wash Buffer or cold PBS. Washing is crucial to remove unbound fluorescent probe and reduce background signal.

  • Propidium Iodide Staining:

    • Resuspend the final cell pellet in 200-400 µL of cold 1X Wash Buffer.

    • Add Propidium Iodide to a final concentration of 1-2 µg/mL (e.g., add 1-2 µL of a 1 mg/mL stock).[10]

    • Incubate on ice, protected from light, for 5-10 minutes immediately before analysis. Do not wash the cells after adding PI , as it is a non-covalent DNA binder and needs to be present in the buffer during acquisition.[11]

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer promptly (within 1 hour).

    • Use an excitation laser of 488 nm. Collect FITC fluorescence in the FL1 channel (~525 nm) and PI fluorescence in the FL2 or FL3 channel (~617 nm).[9][10]

    • Gating Strategy:

      • Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population and exclude debris.[16]

      • Use a doublet discrimination plot (e.g., FSC-H vs. FSC-A) to gate on single cells.[16]

      • Using your single-stained controls (FITC+ only and PI+ only), set up the compensation to correct for spectral overlap.

      • On a FITC vs. PI dot plot, use your unstained and fully-stained control samples to set the quadrants to identify the four populations: Live (FITC-/PI-), Early Apoptotic/Caspase-Active (FITC+/PI-), Late Apoptotic/Pyroptotic (FITC+/PI+), and Necrotic (FITC-/PI+).[17][18]

References
  • Canonical and noncanonical pyroptosis signaling pathways. ResearchGate.[Link]

  • Focus on the Mechanisms and Functions of Pyroptosis, Inflammasomes, and Inflammatory Caspases in Infectious Diseases. PMC.[Link]

  • Pyroptosis Induction and Detection. PMC - NIH.[Link]

  • How to Measure Cell Viability Using Acridine Orange/Propidium Iodide. Logos Biosystems.[Link]

  • Regulation of pyroptosis by NF-κB signaling. Frontiers.[Link]

  • Propidium Iodide for (apoptotic) cell death analysis. IQ Products.[Link]

  • Pyroptosis | Cell Death Mechanism Explained | Pathology Made Simple. YouTube.[Link]

  • Impaired NLRP3 inflammasome signaling diverts pyroptotic to apoptotic caspase activation in macrophages. Frontiers.[Link]

  • Quantification of apoptosis and necroptosis at the single cell level by a combination of Imaging Flow Cytometry with classical AnnexinV/PI staining. Institute of Experimental Internal Medicine.[Link]

  • Flow cytometry gating strategy. Frontiers.[Link]

  • NLRP3 inflammasome activation triggers gasdermin D–independent inflammation. Boston Children's Hospital.[Link]

  • How to induce pyroptosis in THP1 cell? ResearchGate.[Link]

  • Comprehensive Guide to Gating Strategies in Flow Cytometry. Boster Bio.[Link]

  • How to Use Flow Cytometry to Measure Apoptosis: Part Two. Bio-Rad Antibodies.[Link]

  • Effects of z-DEVD-FMK and z-VAD-FMK on caspases. ResearchGate.[Link]

  • QUANTIFICATION OF APOPTOSIS AND NECROSIS BY FLOW CYTOMETRY. Cytometry.[Link]

  • Methods for monitoring cancer cell pyroptosis. PMC - NIH.[Link]

  • Methodology for Comprehensive Detection of Pyroptosis. ResearchGate.[Link]

  • How can pyroptosis be detected? Is there a specific staining to diagnose pyroptotic cells? ResearchGate.[Link]

Sources

Application Note: A Guide to Monitoring GSDMD Cleavage in Non-Canonical Inflammasome Activation via FITC-LEVD-FMK

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyroptosis is a highly inflammatory form of programmed cell death critical for host defense against pathogens. A key event in this process is the cleavage of Gasdermin D (GSDMD) by inflammatory caspases, which unleashes a pore-forming domain that compromises the plasma membrane. Specifically, in the non-canonical inflammasome pathway, cytosolic lipopolysaccharide (LPS) activates caspase-11 (in mice) and caspases-4/5 (in humans), which directly cleave GSDMD to execute pyroptosis.[1][2][3][4][5] Direct measurement of the enzymatic activity leading to GSDMD cleavage is crucial for studying this pathway and for the development of novel therapeutics. This guide provides a detailed framework for indirectly monitoring GSDMD cleavage by detecting the activity of the upstream inflammatory caspases using a fluorescently-labeled inhibitor of caspases (FLICA) probe, FITC-LEVD-FMK. We will detail the underlying principles, provide step-by-step protocols for cell culture, pyroptosis induction, and analysis by flow cytometry and fluorescence microscopy, and discuss the necessary controls for a robust, self-validating experimental design.

Scientific Foundation: The Non-Canonical Inflammasome and GSDMD

The innate immune system employs intracellular sensors to detect pathogen-associated molecular patterns (PAMPs). The non-canonical inflammasome pathway is a critical defense mechanism against Gram-negative bacteria, which is initiated by the direct detection of LPS in the host cell cytosol.[4]

Mechanism of Action:

  • Sensing: Cytosolic LPS binds directly to the CARD domain of pro-caspase-11 (or human caspases-4/5).[1]

  • Activation: This binding event induces oligomerization and auto-activation of caspase-11.

  • Execution: Activated caspase-11 is a protease whose primary substrate is Gasdermin D (GSDMD).[6][7][8] GSDMD exists as an autoinhibited, full-length protein.[3][9][10]

  • Cleavage: Caspase-11 cleaves the linker region separating the N-terminal (GSDMD-N) and C-terminal (GSDMD-C) domains of GSDMD.[2][3][11]

  • Pore Formation: The cleavage releases the GSDMD-N domain from the inhibitory GSDMD-C domain. The liberated GSDMD-N fragments translocate to the plasma membrane, oligomerize, and form large pores (~10-20 nm in diameter).[10][12]

  • Pyroptosis: These pores disrupt the cell's osmotic potential, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18, a process termed pyroptosis.[1][13]

This cascade is a critical control point in inflammation and sepsis. Therefore, accurately measuring the activity of caspase-11 is a reliable proxy for the downstream cleavage of GSDMD and commitment to pyroptosis.

GSDMD_Pathway cluster_membrane Plasma Membrane LPS Cytosolic LPS Casp11 Pro-Caspase-11 LPS->Casp11 Binds & Activates ActiveCasp11 Active Caspase-11 (Oligomerized) Casp11->ActiveCasp11 GSDMD Full-Length GSDMD (GSDMD-N + GSDMD-C) ActiveCasp11->GSDMD Cleaves GSDMD_N GSDMD-N (Pore-Forming Domain) GSDMD->GSDMD_N GSDMD_C GSDMD-C (Repressor Domain) GSDMD->GSDMD_C Pore GSDMD-N Pore GSDMD_N->Pore Oligomerizes & Inserts Pyroptosis Cell Lysis (Pyroptosis) Pore->Pyroptosis Cytokines IL-1β / IL-18 Release Pore->Cytokines

Caption: Non-canonical inflammasome pathway leading to GSDMD cleavage and pyroptosis.

Principle of the this compound Assay

The this compound probe is a member of the Fluorescent-Labeled Inhibitor of Caspases (FLICA) family. It provides a convenient method for detecting active inflammatory caspases within living cells, serving as a powerful surrogate marker for the GSDMD cleavage event.

The probe's functionality is derived from its three components:

  • FITC (Fluorescein isothiocyanate): A robust green fluorophore (Ex/Em: ~495/525 nm) that allows for detection by common fluorescence-based instruments.[14][15]

  • LEVD (Leu-Glu-Val-Asp): A tetrapeptide recognition sequence. While the cleavage site on GSDMD for caspase-11 is LLSD, inflammatory caspases exhibit some substrate promiscuity. The LEVD sequence is recognized by active caspases, including caspase-4, which allows it to function as an effective probe for the enzymatic activity that leads to pyroptosis.

  • FMK (Fluoromethylketone): An inhibitory group that forms a covalent thioether bond with the cysteine residue in the active site of the caspase.[14][15] This binding is irreversible, effectively "trapping" the fluorescent probe on the active enzyme.

Mechanism of Detection: When added to a cell population, the cell-permeable this compound probe diffuses into all cells.

  • In non-pyroptotic cells: Inflammatory caspases are in their inactive zymogen form. The probe does not bind and is washed away. These cells exhibit low to no fluorescence.

  • In pyroptotic cells: Activated caspase-11/4/5 recognizes the LEVD peptide. The FMK moiety then forms an irreversible covalent bond with the caspase's active site. The FITC probe accumulates inside the cell, resulting in a strong green fluorescent signal that can be quantified.

Assay_Workflow cluster_cells cluster_results start Cell Population (Induced & Control) add_probe Add this compound Probe start->add_probe healthy_cell Healthy Cell (Inactive Caspases) add_probe->healthy_cell pyroptotic_cell Pyroptotic Cell (Active Caspases) add_probe->pyroptotic_cell wash Incubate & Wash healthy_cell->wash pyroptotic_cell->wash no_signal No Signal (Probe Washed Away) wash->no_signal signal Green Fluorescence (Probe Covalently Bound) wash->signal analysis Analyze (Flow Cytometry / Microscopy) no_signal->analysis signal->analysis

Sources

Application Note: Quantifying Caspase-4 Activity in Non-Canonical Inflammasome Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The non-canonical inflammasome, driven by Caspase-4 in humans (Caspase-11 in mice), is the primary cytosolic sensor for Gram-negative bacterial lipopolysaccharide (LPS).[1][2][3][4][5] Unlike the canonical Caspase-1 pathway, Caspase-4 activation does not require adaptor proteins like ASC for initial oligomerization. However, quantifying Caspase-4 activity is notoriously difficult due to substrate cross-reactivity with Caspase-1 and the lack of specific small-molecule probes.

This guide provides a rigorous, self-validating methodology to quantify Caspase-4 activity. It integrates fluorometric kinetics , intracellular LPS transfection , and Gasdermin D (GSDMD) cleavage analysis to distinguish non-canonical signaling from canonical background noise.

Mechanistic Foundation: The Cytosolic LPS Sensor

To design a valid assay, one must understand that Caspase-4 is not activated by extracellular LPS (which triggers TLR4). It requires cytosolic access .[4]

The Activation Cascade
  • Priming: TLR4 stimulation (extracellular LPS) or IFN-

    
     signaling upregulates Caspase-4 expression (pro-form).
    
  • Sensing: Cytosolic LPS binds directly to the CARD domain of Caspase-4.

  • Oligomerization: This binding triggers dimerization/oligomerization without an ASC speck.

  • Execution: Active Caspase-4 cleaves GSDMD, causing pyroptosis (LDH release).[6]

  • Secondary Signaling: The resulting

    
     efflux triggers the canonical NLRP3 inflammasome, leading to Caspase-1 activation and IL-1
    
    
    
    maturation.

Critical Distinction: Caspase-4 cleaves GSDMD and pro-IL-18 (efficiently) but is poor at cleaving pro-IL-1


.

NonCanonicalPathway LPS_Ex Extracellular LPS TLR4 TLR4 (Priming) LPS_Ex->TLR4 Casp4_Pro Pro-Caspase-4 (Upregulation) TLR4->Casp4_Pro NF-kB / IRF1 Casp4_Active Caspase-4 Oligomer Casp4_Pro->Casp4_Active LPS_Cyto Cytosolic LPS (Transfected) LPS_Cyto->Casp4_Active Direct Binding GSDMD GSDMD (Full) Casp4_Active->GSDMD Cleavage GSDMD_N GSDMD-N (Pore Forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis (LDH Release) GSDMD_N->Pyroptosis K_Efflux K+ Efflux GSDMD_N->K_Efflux NLRP3 NLRP3 Inflammasome K_Efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1

Figure 1: The Non-Canonical Inflammasome Pathway.[6] Note that Caspase-4 activation precedes and triggers Caspase-1 via Potassium efflux.

Experimental Ecosystem & Cell Models

Validated Cell Line: THP-1 (Human Monocytes)

THP-1 cells are the industry standard but require differentiation.

  • Differentiation: Treat with PMA (phorbol 12-myristate 13-acetate) to induce macrophage-like phenotype.

  • Priming: Essential.[7] Caspase-4 levels are constitutive but low; priming ensures a robust signal-to-noise ratio.

The Trigger: Intracellular LPS Transfection

Simply adding LPS to the media will fail to activate Caspase-4 specifically. You must use a transfection reagent to deliver LPS into the cytosol.

Reagents Required:

  • Ultrapure LPS (e.g., E. coli O111:B4).[3][7]

  • Transfection Reagent: FuGENE HD or Lipofectamine 2000.

  • Differentiation Agent: PMA.[7]

Protocol 1: Fluorometric Quantification (Ac-LEVD-AFC)

Principle: Caspase-4 prefers the peptide motif (W/L)EHD. The commercial standard is Ac-LEVD-AFC . The Problem: Caspase-1 also cleaves LEVD/WEHD sequences. The Solution: Use a specific Caspase-1 inhibitor (Ac-YVAD-cmk) in parallel wells to subtract the canonical contribution.

Step-by-Step Workflow
  • Seeding & Differentiation:

    • Seed THP-1 cells at

      
       cells/well in a 6-well plate.
      
    • Treat with 100 nM PMA for 48 hours.[3][7]

    • Wash with PBS and rest in fresh media for 24 hours.[7]

  • Priming (Critical):

    • Add 1 µg/mL PAM3CSK4 (TLR1/2 agonist) or 100 ng/mL IFN-

      
        for 4-6 hours.
      
    • Note: Avoid LPS for priming if possible to keep the background low, but low-dose extracellular LPS (100 ng/mL) is acceptable if washed thoroughly.

  • Activation (LPS Transfection):

    • Mix A: 2 µg Ultrapure LPS + 50 µL Opti-MEM.

    • Mix B: 5 µL Lipofectamine 2000 + 50 µL Opti-MEM.

    • Incubate separately for 5 min, then combine. Incubate 20 min at RT.

    • Add complexes to cells.

    • Incubation Time: 4–16 hours (Caspase-4 activation peaks later than Caspase-1).

  • Lysis & Assay:

    • Harvest cells in Chilled Lysis Buffer (10 mM Tris-HCl, 10 mM HEPES, 150 mM NaCl, 1% Triton X-100, 1 mM DTT). Do not use protease inhibitors that target caspases.

    • Centrifuge 16,000 x g for 10 min at 4°C.

    • Reaction Setup (96-well Black Plate):

      • Well A (Total Activity): 50 µL Lysate + 50 µL Reaction Buffer + 50 µM Ac-LEVD-AFC .

      • Well B (Caspase-1 Block): 50 µL Lysate + 50 µL Reaction Buffer + 50 µM Ac-LEVD-AFC + 10 µM Ac-YVAD-CHO (Caspase-1 Inhibitor).

      • Well C (Background): Buffer + Substrate only.

  • Readout:

    • Measure Fluorescence (Ex: 400 nm / Em: 505 nm) kinetically every 5 mins for 2 hours at 37°C.

Data Calculation


If Well A and Well B signals are identical, the activity is driven entirely by Caspase-4 (since YVAD didn't block it). If Well B is significantly lower, Caspase-1 was contributing.

Protocol 2: The Functional Readout (GSDMD Cleavage)

Western Blotting for Gasdermin D (GSDMD) is the gold standard for verifying Caspase-4 activity. Caspase-4 cleaves full-length GSDMD (53 kDa) into the N-terminal pore-forming domain (p30).

Immunoblotting Parameters
  • Sample: Precipitate supernatant (SN) using Methanol/Chloroform (to detect released p30) and collect Cell Lysate (CL).

  • Antibody: Rabbit anti-GSDMD (Specific for the N-terminus).

  • Target Bands:

    • 53 kDa: Full-length inactive GSDMD.

    • 30 kDa: Active N-terminal fragment (The Hallmark of Caspase-4/1/11 activity).

Distinguishing Caspase-4 from Caspase-1 on Blot: You cannot distinguish them by the GSDMD band alone (both cleave at the same site). You must use genetic knockouts (KO) or specific inhibitors in the experimental design.

  • Control: THP-1 Casp4-/- cells (CRISPR) should show zero p30 band upon LPS transfection.

Protocol 3: Downstream Validation (LDH & IL-18)

Since Caspase-4 drives pyroptosis, LDH release is a robust high-throughput surrogate.

  • LDH Assay: Take 50 µL of culture supernatant 4–16 hours post-transfection.

  • IL-18 ELISA: Caspase-4 cleaves pro-IL-18 efficiently (unlike IL-1

    
    ).[8] High IL-18 release with low IL-1
    
    
    
    release (in the presence of a Caspase-1 inhibitor) is a unique signature of Caspase-4.
Summary of Diagnostic Signatures
ReadoutCaspase-4 SignatureCaspase-1 Signature
Trigger Transfected (Cytosolic) LPSNigericin / ATP / Extracellular LPS
Substrate (Fluorescent) Cleaves LEVD & WEHDCleaves YVAD & WEHD
Inhibitor Sensitivity Insensitive to YVAD-CHOInhibited by YVAD-CHO
Cytokine Profile IL-18 High / IL-1

Low*
IL-18 High / IL-1

High
GSDMD Cleavage Positive (p30 band)Positive (p30 band)

*Note: Caspase-4 can trigger IL-1


 indirectly by activating NLRP3/Caspase-1. To see the "Low IL-1

" signature, you must block Caspase-1 or NLRP3 (e.g., using MCC950).

Experimental Workflow Diagram

Workflow Step1 1. Seed THP-1 + PMA (48h) Step2 2. Prime (IFN-g or PAM3CSK4) Step1->Step2 Step3 3. Transfect LPS (FuGENE/Lipofectamine) Step2->Step3 Split Harvest Step3->Split Assay1 Lysate: Fluorometric Assay (Ac-LEVD-AFC) Split->Assay1 Assay2 Lysate/SN: Western Blot (GSDMD p30) Split->Assay2 Assay3 Supernatant: LDH Release (Pyroptosis) Split->Assay3

Figure 2: Integrated Experimental Workflow for Caspase-4 Quantification.

References

  • Shi, J., et al. (2014). Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death.[6] Nature. Link

  • Kayagaki, N., et al. (2011). Non-canonical inflammasome activation targets Caspase-11.[1] Nature. Link

  • Casson, C.N., et al. (2015). Human Caspase-4 mediates non-canonical inflammasome activation against Gram-negative bacterial pathogens.[2] PNAS. Link

  • Knoll, G., et al. (2024). Structural insights into cytokine cleavage by inflammatory caspase-4.[8] Nature Communications. Link

  • Baker, P.J., et al. (2015). NLRP3 inflammasome activation downstream of cytoplasmic LPS recognition by both caspase-4 and caspase-5. European Journal of Immunology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: FITC-LEVD-FMK Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Fluorescence in Caspase-4/Inflammasome Assays

Introduction: The Signal-to-Noise Crisis

From: Senior Application Scientist To: Research Team Subject: Resolving High Background in FITC-LEVD-FMK Experiments

High background fluorescence in this compound (FLICA) assays is the most common bottleneck in pyroptosis and caspase-4 research. Unlike antibody staining, this is a metabolic labeling assay . The probe is live, cell-permeable, and relies on an irreversible covalent bond with the active catalytic site of the enzyme.

The "background" you see usually stems from three distinct sources:

  • Unbound Probe Retention: The hydrophobic FMK moiety getting stuck in lipid membranes.

  • Non-Specific Cysteine Binding: Reaction with non-catalytic cysteines due to excessive concentration.

  • Environmental Noise: Media autofluorescence or improper fixation artifacts.

This guide provides a self-validating system to isolate and eliminate these noise sources.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific source of your background noise.

TroubleshootingLogic Start START: Characterize Background Obs1 Is the background uniform across the whole slide/well? Start->Obs1 Obs2 Is the background punctate (spots) inside cells? Start->Obs2 Dec1 Did you wash BEFORE fixing? Obs1->Dec1 Yes Dec2 Is the signal present in Uninduced Controls? Obs2->Dec2 Sol1 CAUSE: Free Probe Retention ACTION: Increase Wash Vol/Time ACTION: Titrate Probe Down Dec1->Sol1 Yes (Washed First) Sol2 CAUSE: Fixative Artifact ACTION: Wash 2x w/ PBS before adding Formaldehyde Dec1->Sol2 No (Fixed First) Sol3 CAUSE: Lysosomal Trapping ACTION: Wash w/ Apoptosis Buffer (Not just PBS) Dec2->Sol3 No (Only in Treated) Sol4 CAUSE: Non-Specific Binding ACTION: Use Unlabeled Inhibitor (Z-VAD-FMK) Block Control Dec2->Sol4 Yes (In Control)

Figure 1: Diagnostic Logic Tree. Use this workflow to categorize the type of noise before attempting optimization.

Part 2: Pre-Assay Optimization (The "Before" Phase)

The manufacturer's recommended dilution (often 1:30 or 1:60) is a general starting point, not a biological constant. Cell density and metabolic rate drastically affect probe uptake.

The Titration Matrix

You must determine the Minimum Effective Concentration (MEC) . This is the lowest concentration that yields a positive signal in induced cells without lighting up the negative control.

Protocol:

  • Induce pyroptosis/caspase-4 activation (e.g., LPS + Nigericin or intracellular LPS transfection).

  • Prepare 4 dilutions of this compound: 1X (Manufacturer rec.), 0.5X, 0.25X, and 0.1X.

  • Stain induced and uninduced cells.[1][2]

  • Calculate Signal-to-Noise Ratio (SNR) for each:

    
    
    
Probe Conc.[1][2][3][4][5][6][7][8][9]Intensity (Induced)Intensity (Control)SNRVerdict
1X (Standard) 4,500 RFU1,200 RFU2.75High Background
0.5X 4,100 RFU400 RFU9.25Optimal
0.25X 2,000 RFU150 RFU12.3Good (Low Signal)
0.1X 600 RFU100 RFU5.0False Negative
Incubation Timing

Rule: Never exceed 60 minutes for LEVD probes. FMK probes are irreversible.[10] Once the active caspases are saturated, any additional incubation time only forces the probe into hydrophobic pockets (membranes) where it becomes difficult to wash out.

  • Recommendation: 30–45 minutes at 37°C is sufficient for Caspase-4 detection [1].

Part 3: Wash & Handling (The "During" Phase)

This is where 90% of experiments fail. The FMK probe is lipophilic; it hates water and loves cell membranes. If you wash with a buffer that is too "gentle," the probe will not leave the membrane.

The Diffusion Gradient Wash Protocol

Do not just "rinse." You must create a diffusion gradient to pull the unbound probe out of the cell.

  • Aspirate the staining media completely.

  • Wash 1 (The Bulk Removal): Add large volume of Apoptosis Wash Buffer (supplied with kit) or PBS + 1% BSA.

    • Why BSA? Albumin acts as a "sink" to bind lipophilic molecules, helping pull the FMK probe out of the cell membranes [2].

  • Soak (Critical): Let the cells sit in the wash buffer for 5–7 minutes at room temperature.

    • Mechanism:[7][11][12][13] This allows time for intracellular unbound probe to diffuse across the membrane into the wash buffer.[2]

  • Aspirate and Repeat: Perform this soak-wash step twice.

The "Fixation Trap"

CRITICAL WARNING: Never fix cells before the unbound probe has been washed away.

  • Scenario: You add this compound, incubate, then immediately add Formaldehyde.

  • Result: You crosslink the unbound probe to intracellular proteins. No amount of washing will remove it now.

  • Correct Order: Label

    
     Wash (x2) 
    
    
    
    Fix
    
    
    Wash
    
    
    Analyze.

Part 4: Specificity Controls (The "Proof" Phase)

To prove your green signal is actually Caspase-4 and not background noise, you must run a Block Control .

Protocol:

  • Pre-incubate cells with an unlabeled inhibitor (Z-VAD-FMK or Z-LEVD-FMK) at 20µM for 15 minutes.

  • Add the this compound probe.

  • Result: The unlabeled inhibitor binds the active site first. The FITC probe should have nowhere to bind.

  • Interpretation: If you still see green fluorescence, it is non-specific background [3].

Part 5: Advanced Troubleshooting (FAQ)

Q: My flow cytometry data shows a shift in the entire population, not just the positives. Why? A: This is "Population Drift" caused by inadequate washing or autofluorescence.

  • Fix: Use a Trypan Blue Quench . Add 0.4% Trypan Blue to the final cell suspension just before running on the cytometer. Trypan Blue quenches extracellular fluorescence and surface-bound probe, increasing the distinction between truly positive (internal) and background (surface) signal [4].

Q: Can I use methanol to fix the cells? A: No. Methanol and acetone are organic solvents that dissolve the lipid membrane. Since the FITC-FMK probe is somewhat lipophilic and small, methanol permeabilization can wash the specific signal out of the cell or delocalize it. Use 2-4% Paraformaldehyde (PFA) only.

Q: I see bright green spots in the mitochondria/lysosomes. A: This is probe aggregation.

  • Cause: The probe was not fully dissolved or was too concentrated.[9]

  • Fix: Vortex the stock solution vigorously. Spin down the stock tube (microfuge) for 1 minute to pellet any aggregates before drawing the aliquot.

Q: My media contains Phenol Red. Is that a problem? A: Yes. Phenol red is fluorescent and can interfere with FITC detection.

  • Fix: Wash cells with PBS prior to adding the staining solution, or stain in a Phenol Red-free medium (like FluoroBrite™ DMEM).

Visualizing the Mechanism

Mechanism Probe This compound (Cell Permeable) Cell Cell Membrane Probe->Cell Diffusion Caspase Active Caspase-4 (Target) Cell->Caspase Covalent Binding (Irreversible) Wash Wash Step (PBS + BSA) Cell->Wash Unbound Probe Diffuses Out Caspase->Wash Bound Probe STAYS

Figure 2: Kinetic Mechanism. The wash step relies on the diffusion gradient to remove unbound probe, while the covalent bond keeps the specific signal locked to the enzyme.

References

  • ImmunoChemistry Technologies. (2023).[3] FLICA® Caspase-4 Assay Kit Manual. Retrieved from [Link]

  • Bio-Rad. (2023). FLICA Caspase Assays: Methodologies and Controls. Retrieved from [Link]

  • Mosiman, V. L., et al. (1997).[7] Reducing cellular autofluorescence in flow cytometry: an in situ method. Cytometry, 30(3), 151-156.[7][13] Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Weak FITC Signal in Caspase-4 Staining

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting immunofluorescence (IF) staining. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering a weak or absent FITC (fluorescein isothiocyanate) signal when staining for Caspase-4. As a Senior Application Scientist, I understand that a faint signal can be a significant roadblock in your research. This guide provides in-depth, experience-driven solutions to diagnose and resolve these issues, ensuring you can confidently proceed with your experiments.

Understanding the "Why": The Caspase-4 Pathway and Staining Challenges

Caspase-4, a key player in the non-canonical inflammasome pathway, is an inflammatory caspase that, in humans, can be activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] This activation is a critical step in initiating pyroptosis, a pro-inflammatory form of programmed cell death.[2][3] Visualizing active Caspase-4 is therefore crucial for studying bacterial infections and inflammatory responses.

However, several factors can make obtaining a strong and specific FITC signal for Caspase-4 challenging. These include the typically low endogenous expression levels of the protein, the transient nature of its activation, and the technical nuances of immunofluorescence itself.[4][5] This guide will walk you through a systematic approach to troubleshooting, starting from the most common and easily addressable issues to more complex protocol optimizations.

Visualizing the Workflow and Key Decision Points

To effectively troubleshoot, it's essential to understand the entire immunofluorescence workflow. The following diagram outlines the critical steps where a weak signal can originate.

IF_Workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_imaging Imaging & Analysis Sample Cell/Tissue Sample Fixation Fixation Sample->Fixation Perm Permeabilization Fixation->Perm Blocking Blocking Perm->Blocking PrimaryAb Primary Antibody (anti-Caspase-4) Blocking->PrimaryAb SecondaryAb Secondary Antibody (anti-host-FITC) PrimaryAb->SecondaryAb Mounting Mounting SecondaryAb->Mounting Microscopy Microscopy Mounting->Microscopy Analysis Signal Analysis Microscopy->Analysis Result Unsatisfactory Result Analysis->Result Weak/No Signal

Caption: Key stages in the immunofluorescence workflow for Caspase-4 staining.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common questions and provide actionable solutions to bolster your weak FITC signal.

Q1: My FITC signal for Caspase-4 is extremely weak or completely absent. Where do I start?

This is a common and frustrating issue. The first step is to systematically evaluate your entire protocol, starting with the most likely culprits.

A1: Start with the Basics: Reagents and Protein Expression.

  • Confirm Protein Expression: Before troubleshooting the staining protocol, it's crucial to confirm that your target protein, Caspase-4, is actually being expressed in your cell or tissue model.[4] Western blotting is an excellent orthogonal method to verify the presence of Caspase-4. If the expression is low or absent, you may need to induce its expression. For instance, since Caspase-4 is involved in the response to bacterial components, treating cells with LPS can upregulate its expression.[6]

  • Antibody Validation and Storage:

    • Specificity: Ensure your primary antibody is validated for immunofluorescence and is specific for Caspase-4.[7][8] Check the manufacturer's datasheet for recommended applications and species reactivity.[7] Using a knockout-validated antibody can provide the highest level of confidence in its specificity.

    • Storage: Improper antibody storage can lead to degradation and loss of function. Always store antibodies at the recommended temperature and avoid repeated freeze-thaw cycles by aliquoting upon receipt. Fluorophore-conjugated secondary antibodies are particularly light-sensitive and should be stored in the dark.[9]

Q2: I've confirmed my antibody is good and the protein is there. Could my sample preparation be the problem?

Absolutely. The initial steps of fixation and permeabilization are critical for preserving cellular architecture and allowing antibody access to the target epitope.

A2: Optimize Your Fixation and Permeabilization Strategy.

  • Fixation Method: The choice of fixative can significantly impact antigenicity.[10]

    • Cross-linking Fixatives (e.g., Paraformaldehyde - PFA): PFA is a common choice as it preserves cellular morphology well.[11][12] However, over-fixation can mask the epitope, preventing antibody binding. Try reducing the PFA concentration (e.g., from 4% to 2%) or the incubation time.[11]

    • Solvent-Based Fixatives (e.g., Methanol): Cold methanol both fixes and permeabilizes the cells.[13] This can be a good alternative if PFA is masking the epitope. However, it can be harsher on some epitopes and may not preserve morphology as well.

  • Permeabilization: This step is essential for intracellular targets like Caspase-4.[12]

    • Detergent Choice: Triton X-100 (e.g., 0.1-0.2%) is a common choice for permeabilizing the plasma and nuclear membranes.[10] Saponin is a milder detergent that can be used if you are concerned about disrupting cellular structures.[14]

    • Optimization is Key: The optimal fixation and permeabilization conditions can be cell-type and antibody-dependent. It is often necessary to empirically test different methods.[10][14]

Table 1: Common Fixation and Permeabilization Protocols

Method Fixative Permeabilization Agent Pros Cons
Standard PFA 4% Paraformaldehyde0.1-0.2% Triton X-100 in PBSGood morphology preservation.Can mask epitopes.
Methanol 100% Cold MethanolN/A (acts as both)Can unmask some epitopes.Can alter morphology.
Gentle PFA 2% Paraformaldehyde0.1% Saponin in PBSMilder on cells and epitopes.May not be sufficient for all targets.
Q3: I've optimized my sample prep, but the signal is still weak. How can I improve my staining protocol?

Once you have a robust sample preparation protocol, the next step is to refine the antibody incubation and washing steps.

A3: Fine-Tune Your Antibody Concentrations and Incubation Times.

  • Primary Antibody Dilution: Using too little primary antibody is a common cause of a weak signal.[4][15] Perform a titration experiment to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of concentrations (e.g., 1:50, 1:100, 1:200).[16]

  • Incubation Time and Temperature: For many antibodies, a longer incubation at a lower temperature (e.g., overnight at 4°C) can increase signal specificity and intensity compared to a shorter incubation at room temperature.[4]

  • Blocking: Insufficient blocking can lead to high background, which can make a weak signal difficult to discern.[11][15] Use a blocking solution containing normal serum from the same species as your secondary antibody (e.g., normal goat serum if you are using a goat anti-rabbit secondary).[11][16]

  • Washing Steps: Thorough washing after antibody incubations is crucial to remove unbound antibodies and reduce background noise.[4][11] However, excessive washing can also reduce the specific signal. Follow a consistent and adequate washing protocol (e.g., 3 x 5 minutes in PBS with 0.1% Tween-20).

Q4: My signal is present but fades very quickly under the microscope. What can I do about photobleaching?

FITC is notoriously susceptible to photobleaching, which is the light-induced destruction of the fluorophore.[17][18]

A4: Implement Strategies to Minimize Photobleaching.

  • Use an Antifade Mounting Medium: This is the most effective way to protect your signal.[19][20][21] Products like ProLong™ Gold or VECTASHIELD® contain reagents that quench the chemical reactions that cause photobleaching.[17][19]

  • Minimize Light Exposure:

    • Store your stained slides in the dark at 4°C until you are ready to image them.[18]

    • When using the microscope, locate your region of interest using a lower light intensity or transmitted light before switching to the fluorescence channel for image capture.[18][20]

    • Reduce the excitation light intensity and exposure time to the minimum required to obtain a good signal-to-noise ratio.[17][21]

  • Consider a More Photostable Fluorophore: If photobleaching remains a significant issue, consider using a more modern and photostable green fluorophore, such as Alexa Fluor™ 488, which is a good alternative to FITC.[18][21]

Q5: I've tried everything, but my signal is still not strong enough for publication-quality images. Are there any ways to amplify the signal?

Yes, if your target protein has very low expression, signal amplification methods can be a powerful tool.

A5: Employ Signal Amplification Techniques.

  • Indirect Immunofluorescence: This is the most common method of signal amplification. By using a secondary antibody conjugated to a fluorophore that recognizes the primary antibody, you can have multiple secondary antibodies binding to a single primary antibody, thus amplifying the signal.[22][23]

  • Tyramide Signal Amplification (TSA): This is a highly sensitive technique that can dramatically increase the fluorescence signal. It involves using a horseradish peroxidase (HRP)-conjugated secondary antibody to catalyze the deposition of multiple fluorophore-labeled tyramide molecules at the site of the antigen.

Visualizing the Caspase-4 Activation Pathway

Understanding the biological context of Caspase-4 activation can help in designing experiments with appropriate positive controls.

Caspase4_Pathway LPS Intracellular LPS (from Gram-negative bacteria) Casp4_inactive Pro-Caspase-4 (Inactive) LPS->Casp4_inactive binds and activates Casp4_active Active Caspase-4 Casp4_inactive->Casp4_active autocleavage GSDMD Gasdermin D (GSDMD) Casp4_active->GSDMD cleaves GSDMD_N GSDMD-N Terminal (Pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores in cell membrane

Caption: Simplified non-canonical inflammasome pathway showing Caspase-4 activation.

Step-by-Step Protocol: Immunofluorescence Staining of Caspase-4

This protocol provides a starting point. Remember that optimization for your specific cell type and antibodies is often necessary.[5]

  • Cell Culture and Treatment:

    • Grow cells on sterile glass coverslips in a petri dish or multi-well plate.

    • If necessary, treat cells with an appropriate stimulus (e.g., LPS) to induce Caspase-4 expression and activation. Include both treated and untreated control wells.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells once with 1X Phosphate Buffered Saline (PBS).

    • Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.2% Triton X-100 in PBS and incubate for 10 minutes at room temperature.[5]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber.[5][11]

  • Primary Antibody Incubation:

    • Dilute the primary anti-Caspase-4 antibody to its optimal concentration in the blocking buffer.

    • Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.[4]

  • Washing:

    • The next day, wash the coverslips three times with PBS containing 0.1% Tween-20 for 10 minutes each.[5]

  • Secondary Antibody Incubation:

    • Dilute the FITC-conjugated secondary antibody (e.g., goat anti-rabbit FITC) in the blocking buffer.

    • Incubate the coverslips with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[4]

  • Final Washes:

    • Wash the coverslips three times with PBS containing 0.1% Tween-20 for 10 minutes each, protected from light.

    • Perform a final wash with PBS.

  • Mounting:

    • Carefully mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the slides using a fluorescence microscope with the appropriate filter set for FITC (Excitation: ~495 nm, Emission: ~519 nm).

    • Store the slides at 4°C in the dark.

References

  • The Antidote for Photobleaching. (n.d.). Electron Microscopy Sciences. Retrieved from [Link]

  • Immunofluorescence Troubleshooting. (2020, November 12). St John's Laboratory Ltd. Retrieved from [Link]

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Challenges and Solutions in Immunofluorescence: Quick Guide for Researchers. (2025, April 24). Retrieved from [Link]

  • Tips for Successful Immunofluorescent Staining. (2018, March 12). Biocompare. Retrieved from [Link]

  • 7 Tips for Optimising Immunofluorescence Staining. (2024, February 29). Atlantis Bioscience. Retrieved from [Link]

  • anti-Caspase 4 Antibody [ABIN2745522]. (n.d.). antibodies-online.com. Retrieved from [Link]

  • IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. (2016, September 6). Cardiff University. Retrieved from [Link]

  • 9 tips to optimize your immunofluorescence staining. (2019, May 15). ONI.bio. Retrieved from [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718. Retrieved from [Link]

  • Immunofluorescence Staining: An Overview. (2023, June 24). Bruker Spatial Biology. Retrieved from [Link]

  • Caspase-4 Activation and Recruitment to Intracellular Gram-Negative Bacteria. (n.d.). PubMed. Retrieved from [Link]

  • An introduction to Performing Immunofluorescence Staining. (n.d.). PMC - NIH. Retrieved from [Link]

  • Guide to Fixation and Permeabilization. (2023, January 17). FluoroFinder. Retrieved from [Link]

  • Gateway to the Cellular Kingdom: Cell Fixation and Permeabilization Techniques. (2025, June 5). Retrieved from [Link]

  • Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry. (n.d.). PMC. Retrieved from [Link]

  • Immunofluorescence Technique. (n.d.). Rockland Immunochemicals. Retrieved from [Link]

  • Scientist's Guide to Fixation & Permeabilization. (2025, November 7). SauveBio. Retrieved from [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024, May 17). MDPI. Retrieved from [Link]

  • Caspase 4 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Monitoring the Activation of Caspases-1/3/4 for Describing the Pyroptosis Pathways of Cancer Cells. (2021, August 26). ACS Publications. Retrieved from [Link]

  • Immunofluorescence Troubleshooting Tips. (2021, October 19). Elabscience. Retrieved from [Link]

Sources

FITC-LEVD-FMK Technical Support Center: A Guide to Optimal Incubation and Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the FITC-LEVD-FMK caspase activity assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal use of this reagent for detecting caspase-4 and caspase-5 activity in adherent cells. Here, we move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Understanding the this compound Assay

This compound is a powerful tool for identifying cells undergoing specific apoptotic or inflammatory pathways where caspase-4 and/or caspase-5 are activated. This cell-permeable probe consists of three key components:

  • FITC (Fluorescein isothiocyanate): A green fluorescent dye that allows for detection by flow cytometry, fluorescence microscopy, or a microplate reader.

  • LEVD (Leu-Glu-Val-Asp): A peptide sequence that mimics the cleavage site recognized by caspase-4 and caspase-5.

  • FMK (Fluoromethylketone): An irreversible inhibitor moiety that forms a covalent bond with the cysteine residue in the active site of the caspase. This ensures the fluorescent signal is retained within the cell.

In healthy cells, caspases are present as inactive zymogens, and the this compound probe will not bind. However, upon activation, the caspase recognizes and binds to the LEVD peptide, leading to the irreversible attachment of the FITC label within the cell.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used to detect the activation of caspase-4 and caspase-5 in living cells. These caspases are involved in inflammatory responses and endoplasmic reticulum (ER) stress-induced apoptosis.[1]

Q2: How does this compound enter the cell?

A2: The probe is designed to be cell-permeable, allowing it to passively diffuse across the plasma membrane of living cells.[2][3]

Q3: Can I use this compound for non-adherent cells as well?

A3: Yes, the principles of staining are the same. However, the handling and washing steps will differ. For suspension cells, centrifugation is used to pellet the cells between steps, whereas for adherent cells, you will be working directly in the culture vessel until the final analysis.[4]

Q4: Is the binding of this compound reversible?

A4: No, the fluoromethylketone (FMK) group forms an irreversible covalent bond with the active site of the caspase.[5][6][7][8] This is advantageous as it prevents the dissociation of the probe and ensures stable signal retention.

Q5: What are the excitation and emission wavelengths for FITC?

A5: FITC is typically excited around 488-495 nm and has an emission maximum around 516-535 nm.[9] Always check the specifications of your specific reagent and the filter sets available on your instrumentation.

Troubleshooting Guide: Incubation Time and Beyond

Weak or No Signal

Q: I am not seeing any fluorescent signal in my induced cells. What could be the problem?

A: This is a common issue that can stem from several factors. Let's break down the possibilities:

  • Suboptimal Incubation Time: The kinetics of caspase activation can vary significantly between cell types and the apoptosis-inducing agent used. An incubation time that is too short may not allow for sufficient accumulation of the probe at the active caspases. Conversely, if the incubation is too long after the peak of caspase activation, the signal may be missed as the cells progress further into apoptosis and lose integrity.

    • Solution: Perform a time-course experiment. After inducing apoptosis, add the this compound probe at different time points (e.g., 30 min, 1 hour, 2 hours, 4 hours) to identify the optimal window for detection.[4]

  • Ineffective Apoptosis Induction: The chosen stimulus may not be effectively activating caspase-4/5 in your specific cell line.

    • Solution: Confirm that your apoptosis induction method is working by using an alternative, well-established marker of apoptosis (e.g., Annexin V staining, PARP cleavage by Western blot). Also, ensure you have a positive control cell line known to respond to your stimulus.[10]

  • Probe Concentration is Too Low: Insufficient probe concentration will lead to a weak signal.

    • Solution: Titrate the this compound concentration. While a 1:250 dilution of a 2-5 mM stock is a common starting point, the optimal concentration can be cell-type dependent.[11]

  • Incorrect Instrument Settings: The gain or exposure time on your microscope or flow cytometer may be too low.[12]

    • Solution: Use a positive control sample to optimize the instrument settings before acquiring data from your experimental samples.

High Background Signal

Q: My negative control (uninduced) cells are showing a high fluorescent signal. What is causing this non-specific binding?

A: High background can obscure your results and lead to false positives. Here are the likely culprits:

  • Excessive Incubation Time: While a short incubation can lead to no signal, an overly long incubation can increase non-specific binding of the probe within the cells.

    • Solution: Reduce the incubation time. For many cell lines, 30-60 minutes is sufficient.[8][9] Refer to your time-course optimization experiment to find the best balance between specific signal and low background.

  • Probe Concentration is Too High: Using too much probe is a primary cause of high background.[10][13][14]

    • Solution: Perform a concentration titration to find the lowest concentration of this compound that still provides a robust positive signal.

  • Inadequate Washing: Insufficient washing will leave unbound probe in the wells, contributing to background fluorescence.

    • Solution: Ensure you are performing at least two washes with a suitable wash buffer (e.g., PBS or a kit-specific buffer) after the incubation step.[4][11] Be gentle with adherent cells to avoid detachment.

  • Cell Autofluorescence: Some cell types naturally fluoresce, which can be mistaken for a positive signal.[12]

    • Solution: Always include an unstained control (cells that have been induced but not treated with the FITC probe) to measure the level of autofluorescence. This can then be subtracted from your stained samples during analysis.

  • Probe Efflux: Some cell types can actively pump out fluorescent dyes. This can lead to a lower specific signal and potentially higher extracellular background if the washing is not thorough.[15]

    • Solution: While difficult to control, using the irreversible FMK moiety helps to trap the probe once it has bound to its target. Ensure incubation and washing are performed promptly.

Data Summary: Recommended Incubation Parameters

The optimal incubation time is a critical parameter that requires empirical validation for each experimental system. Below is a table summarizing typical starting points for adherent cell lines.

Cell Line (Example)Apoptotic StimulusRecommended Starting Incubation TimeKey Considerations
hRPE (Human Retinal Pigment Epithelial)Tunicamycin (ER Stress Inducer)1 hourCaspase-4 activation is a key event in ER-stress induced apoptosis in these cells.[1]
HeLa (Cervical Cancer)Varies (e.g., Staurosporine)30 - 60 minutesHeLa cells are a robust line, but can have variable autofluorescence.[15]
A549 (Lung Carcinoma)Varies1 - 2 hoursMay require longer incubation times depending on the inducer.
Primary Endothelial CellsInflammatory cytokines (e.g., TNF-α)45 - 90 minutesPrimary cells can be more sensitive; optimize carefully to maintain viability.

Note: This table provides generalized starting points. It is imperative to perform a time-course and concentration titration for your specific cell line and experimental conditions.

Visualizing the Process

Mechanism of Action

The following diagram illustrates how this compound detects active caspases within an apoptotic cell.

FITC_LEVD_FMK_Mechanism This compound Mechanism of Action cluster_cell Adherent Cell Procaspase Procaspase-4/5 (Inactive) ActiveCaspase Active Caspase-4/5 Procaspase->ActiveCaspase Apoptotic/Inflammatory Stimulus ProbeBound This compound Bound to Active Caspase (Irreversible) ActiveCaspase->ProbeBound Binding Detection Fluorescence Detection (Microscopy, Flow Cytometry) ProbeBound->Detection Probe This compound (Cell-Permeable Probe) Probe->ActiveCaspase Enters Cell

Caption: Mechanism of this compound binding to active caspase-4/5.

Experimental Workflow

This workflow outlines the key steps for staining adherent cells with this compound.

Staining_Workflow Experimental Workflow for Adherent Cells Start 1. Seed Adherent Cells in Culture Plate/On Coverslips Induce 2. Induce Apoptosis/ Inflammation (Include Negative/Positive Controls) Start->Induce AddProbe 3. Add this compound to Culture Medium Induce->AddProbe Incubate 4. Incubate at 37°C, 5% CO2 (e.g., 30-120 min, PROTECT FROM LIGHT) AddProbe->Incubate Wash1 5. Gently Aspirate Medium & Wash with PBS/Wash Buffer Incubate->Wash1 Wash2 6. Repeat Wash Step Wash1->Wash2 Analyze 7. Analyze by Microscopy or Flow Cytometry Wash2->Analyze

Caption: Step-by-step workflow for this compound staining.

Detailed Experimental Protocol

This protocol is a general guideline for staining adherent cells grown in a 24-well plate. Volumes should be adjusted for other vessel types.

Materials:

  • This compound probe (typically supplied as a 2-5 mM stock in DMSO)

  • Adherent cells cultured on plates or coverslips

  • Complete culture medium

  • Apoptosis/inflammation-inducing agent

  • Unlabeled pan-caspase inhibitor (e.g., Z-VAD-FMK) for a negative control

  • Phosphate-Buffered Saline (PBS) or a kit-provided Wash Buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed your adherent cells in the desired culture vessel (e.g., 24-well plate, chamber slide) and allow them to attach and reach the desired confluency (typically 70-80%).

  • Experimental Controls: Prepare the following wells:

    • Negative Control (Uninduced): Cells treated with vehicle control only.

    • Positive Control (Induced): Cells treated with your apoptosis/inflammation-inducing agent.

    • Inhibitor Control: Cells pre-incubated with a pan-caspase inhibitor (e.g., Z-VAD-FMK) for 15-30 minutes before adding the inducing agent.[8] This control helps to confirm that the signal is caspase-dependent.

    • Unstained Control: Cells treated with the inducing agent but without the this compound probe. This is to assess autofluorescence.

  • Induction: Treat the cells with your inducing agent for the predetermined optimal time to activate caspase-4/5.

  • Probe Preparation and Addition:

    • Dilute the this compound stock solution in complete culture medium to the desired final concentration. A common starting point is a 1:250 dilution.

    • Add the diluted probe directly to the culture medium of each well (except the unstained control).

  • Incubation:

    • Incubate the plate for your optimized time (e.g., 30-120 minutes) at 37°C in a 5% CO₂ incubator.

    • Crucially, protect the plate from light during this incubation to prevent photobleaching of the FITC dye.

  • Washing:

    • Gently aspirate the medium containing the probe from each well.

    • Wash the cells twice with 1X PBS or the provided wash buffer. Be gentle to avoid detaching the cells.

  • Analysis:

    • For Fluorescence Microscopy: Add fresh PBS or culture medium to the wells. View the cells using a fluorescence microscope equipped with a standard FITC filter set. Apoptotic cells will appear bright green.

    • For Flow Cytometry: Gently detach the cells using a non-enzymatic cell dissociation buffer or brief trypsinization (neutralize the trypsin afterward).[4] Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA) and analyze on a flow cytometer using the FL1 channel.

References

  • Novus Biologicals. (n.d.). Flow Cytometry Troubleshooting Guide.
  • StressMarq Biosciences Inc. (n.d.). Immunofluorescence Troubleshooting | Tips & Tricks. Retrieved from StressMarq Biosciences Inc. website.
  • R&D Systems. (n.d.). ApoStat Intracellular Caspase Detection (FITC-VAD-FMK) FMK012.
  • Hycult Biotech. (n.d.). Troubleshooting Flow Cytometry.
  • STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Flow Cytometer Kit, Green.
  • Kusner, L. L., et al. (2011). Dual involvement of Caspase-4 in Inflammatory and ER Stress-induced Apoptotic Responses in Human Retinal Pigment Epithelial Cells. Investigative Ophthalmology & Visual Science, 52(8), 5679-5689.
  • VisPore. (2025, October 24). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background.
  • Abcam. (n.d.). FITC-DEVD-FMK (ab285397).
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
  • Promega Corporation. (n.d.). CaspACE™ FITC-VAD-FMK In Situ Marker Protocol.
  • Abcam. (2023, June 14). ab65613 Caspase-3 (active) FITC Staining Kit.
  • Promega Corporation. (n.d.). CaspACE™ FITC-VAD-FMK In Situ Marker.
  • Abcam. (2019, February 8). ab65611 pan-Caspase (active) FITC Staining Kit.
  • MilliporeSigma. (n.d.). Caspase-9 Detection Kit (FITC-LEHD-FMK) | QIA115.
  • Riedy, M. C., et al. (1991). Flow cytometric analysis of membrane permeability properties influencing intracellular accumulation and efflux of fluorescein. Cytometry, 12(2), 123-131.
  • AAT Bioquest. (2019, July 15). FITC-C6-DEVD-FMK.
  • Elabscience. (n.d.). Caspase 4 Activity Detection Substrate for Flow Cytometry (E-CK-A484).
  • Bio-Rad. (n.d.). Instructions for Using Caspase Substrates and Inhibitors.

Sources

distinguishing autofluorescence from FITC-LEVD-FMK signal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Distinguishing FITC-LEVD-FMK (Caspase-4) Signal from Autofluorescence

To: Research Scientists, Flow Cytometry Core Managers, and Drug Discovery Leads From: Senior Application Scientist, Technical Support Center Subject: Critical optimization and validation of Caspase-4 FLICA assays

Executive Summary & Mechanistic Grounding

This compound is a cell-permeable, fluorochrome-labeled inhibitor of caspases (FLICA) designed to detect active Caspase-4 (and the related inflammatory Caspase-1/5 subfamily).

The Mechanism: The probe consists of three distinct functional units:

  • FITC (Fluorescein Isothiocyanate): The reporter (Ex 488nm / Em 520nm).

  • LEVD (Leu-Glu-Val-Asp): The peptide recognition sequence specific for the catalytic site of Caspase-4.

  • FMK (Fluoromethyl ketone): An electrophilic "warhead" that forms an irreversible covalent thioether bond with the reactive cysteine residue in the active caspase catalytic center.

The Challenge: Because the FITC channel (green) overlaps significantly with cellular autofluorescence (flavins, NADH, lipofuscin), distinguishing true enzyme activity from background noise is the primary failure mode in these assays. This guide provides a self-validating system to ensure signal integrity.

Diagnostic Q&A: Is My Signal Real?

Q1: I see green fluorescence in my untreated control cells. Is the probe non-specific? A: Not necessarily. Low-level fluorescence in untreated cells can arise from two sources:

  • Basal Autofluorescence: Metabolic cofactors (NADH/FAD) emit in the green channel.

  • Basal Caspase Activity: Immortalized cell lines often exhibit low-level constitutive caspase activity.

    • Validation Step: Use a Label-Free Control (cells only, no probe). If the intensity matches your stained untreated control, your signal is autofluorescence. If the stained control is brighter, you are detecting basal enzyme activity.

Q2: My positive control is bright, but the signal is diffuse, not punctate. Is this correct? A: No. In fluorescence microscopy, active caspase staining typically appears punctate or aggregated because the enzyme is often localized in specific compartments (e.g., inflammasomes or vesicles) or the probe aggregates upon binding.

  • Diagnostic:Diffuse, uniform green glow usually indicates:
  • Incomplete washing (unbound probe remains in cytosol).
  • Autofluorescence (cytosolic flavins).
  • Cell death before staining (membrane compromised, probe enters passively and sticks non-specifically).

Q3: Can I fix the cells before staining? A: Absolutely not. The FLICA reaction requires active enzymes. Fixation kills the enzyme activity. You must stain live cells first. You can fix after the wash steps, but be aware that aldehyde fixation (formalin/PFA) chemically crosslinks proteins and increases green autofluorescence, reducing your signal-to-noise ratio.

Visualizing the Mechanism & Workflow

The following diagram illustrates the binding mechanism and the critical decision points for validating the signal.

G cluster_mech Molecular Mechanism Start Start: Live Cell Sample AddProbe Add this compound (Incubate 30-60 min) Start->AddProbe Wash CRITICAL: Wash Step (Removes Unbound Probe) AddProbe->Wash Covalent Binding Detection Detect Signal (Flow or Microscopy) Wash->Detection Decision Is Signal > Unstained Control? Detection->Decision RealSignal True Positive: Caspase-4 Active Decision->RealSignal Yes Artifact Artifact: Autofluorescence or Non-Specific Binding Decision->Artifact No Enzyme Active Caspase-4 (Cys-SH) Complex Enzyme-Inhibitor Complex (Thioether Bond) Enzyme->Complex + Probe Probe This compound Probe->Complex

Caption: Figure 1. Workflow for this compound staining and molecular mechanism of irreversible binding to Caspase-4.

Experimental Protocol: The "Self-Validating" System

To scientifically prove your signal is Caspase-4 activity and not noise, you must run this specific control matrix.

Table 1: Essential Control Matrix
Control TypeComponentsPurposeExpected Result
Unstained Cells + Buffer (No Probe)Defines baseline autofluorescence.Low signal (Noise floor).
Negative Healthy Cells + ProbeDefines basal activity & non-specific binding.Signal ≈ Unstained (or slightly higher).[1]
Positive Induced Cells (e.g., LPS/Nigericin) + ProbeValidates assay performance.High Signal (Shift > 1 log).
Inhibitor Block Induced Cells + Unlabeled LEVD-FMK (Pre-incubate) + ProbeThe "Gold Standard" Specificity Check. Signal reduced to Negative levels.
Step-by-Step Optimization Protocol

1. Cell Preparation (Live Cells Only)

  • Ensure cell viability > 85% before starting. Dead cells trap reagents non-specifically.

  • Expert Tip: If using Flow Cytometry, always include a viability dye (e.g., 7-AAD or PI) in a separate channel. Gate out dead cells before analyzing FITC signal.

2. Staining

  • Dilute this compound to 1X working concentration (typically 1:30 to 1:60 dilution of stock).

  • Incubate for 30–60 minutes at 37°C.

  • Why: The covalent bond formation is time-dependent. Too short = weak signal; too long = increased non-specific uptake.

3. The Wash (The Most Critical Step)

  • Protocol: Wash cells twice with 1X Apoptosis Wash Buffer.

  • Troubleshooting: If background is high, allow the cells to sit in the wash buffer for 5–10 minutes between spins. This allows unbound probe to diffuse out of the cells down the concentration gradient.[2][3]

4. Signal Verification (Quenching Autofluorescence) If you cannot distinguish signal from noise, use a Trypan Blue Quench .

  • Method: Add Trypan Blue (0.4%) to your final cell suspension just before imaging/flow.

  • Mechanism: Trypan Blue quenches surface fluorescence and enters dead cells, quenching their autofluorescence. It does not enter live cells with intact membranes.

  • Result: Any green signal remaining in live cells is protected intracellular FLICA, confirming it is real.

Troubleshooting Guide

Scenario A: High Background in All Samples (Flow Cytometry)
  • Cause: Incomplete washing or high voltage settings.

  • Solution:

    • Perform an extra wash step with a 5-minute soak.

    • Check your PMT voltages using the Unstained Control . Set the unstained population to the first decade (10^0 - 10^1) of the log scale.

    • Use the "Ratio Metric": Calculate Mean Fluorescence Intensity (MFI) of Stained / MFI of Unstained. A ratio < 2.0 is likely noise.

Scenario B: Diffuse Signal (Microscopy)
  • Cause: Exposure time too high or "out of focus" light.

  • Solution:

    • Reduce exposure time until the background is black.

    • Look for punctate staining . Caspase activity is rarely uniform across the cytoplasm.

    • Use a confocal microscope if possible to eliminate out-of-focus autofluorescence.

Scenario C: Signal in "Inhibitor Block" Control
  • Cause: The unlabeled inhibitor concentration was too low or added too late.

  • Solution: Pre-incubate with the unlabeled inhibitor for 15–30 minutes before adding the FITC-labeled probe. Ensure unlabeled inhibitor is at 10X concentration relative to the probe.

References

  • Source for general FLICA staining mechanics and wash buffer importance.
  • Bedner, E., et al. (2000). "Fluorochrome-labeled inhibitors of caspases: Convenient in vitro and in vivo markers of apoptotic cells for cytometric analysis."[4] Cytometry, 41(4), 296-308. Retrieved from [Link]

    • Foundational paper describing the specificity and binding mechanism of FLICA reagents.
  • Amstad, P. A., et al. (2001). "Detection of caspase activation in situ by fluorochrome-labeled inhibitors of caspases (FLICA)." Biotechniques, 31(3), 608-610.
  • Mosig, M. O., et al. (2017).[5][6] "Quenching autofluorescence in tissue immunofluorescence." Wellcome Open Research. Retrieved from [Link]

    • Source for chemical quenching methods (Trypan Blue/Sudan Black) to reduce autofluorescence.[5]

Sources

Technical Support Center: Caspase-4 Validation in Low-Expression Models

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CASP4-VAL-001 Assigned Specialist: Senior Application Scientist, Cell Signaling Division Subject: Robust activation and detection of Caspase-4 (Non-canonical Inflammasome) in epithelial and non-myeloid cell lines.

The Challenge: Why is this experiment failing?

User Query: "I am treating HeLa/HEK293 cells with LPS, but I see no Caspase-4 cleavage and no cell death. My Western blots are clean. Is the antibody defective?"

Scientist's Analysis: The issue is likely not the antibody but the mechanism of delivery . Unlike Caspase-1 (activated by canonical inflammasomes via extracellular signals), Caspase-4 is an intracellular sensor . It detects lipopolysaccharide (LPS) directly within the cytosol.

In low-expression cell lines (epithelial, fibroblasts), two barriers exist:

  • Access: Extracellular LPS cannot passively cross the membrane to reach Caspase-4.

  • Abundance: Basal levels of Caspase-4 in non-myeloid cells are often below the detection limit of standard Western blots without induction.

This guide provides a validated workflow to overcome these barriers using LPS Transfection (to bypass the membrane) and GSDMD cleavage (as a signal amplifier).

The Mechanism: Non-Canonical Inflammasome Pathway[1][2][3][4]

Understanding the pathway is critical for designing controls. Caspase-4 directly binds the Lipid A moiety of LPS.[1][2] This oligomerization triggers protease activity, cleaving Gasdermin D (GSDMD) to execute pyroptosis.[3]

Caspase4_Pathway LPS_Ext LPS (Extracellular) Transfection Transfection Reagent (FuGENE/Lipofectamine) LPS_Ext->Transfection Complexation LPS_Int LPS (Cytosolic) Transfection->LPS_Int Endosomal Escape Casp4_Pro Pro-Caspase-4 (Inactive Monomer) LPS_Int->Casp4_Pro Direct Binding (CARD domain) Casp4_Oligo Caspase-4 Oligomer (Active) Casp4_Pro->Casp4_Oligo Oligomerization GSDMD_Full GSDMD (Full Length) Casp4_Oligo->GSDMD_Full Cleavage at Asp275 GSDMD_N GSDMD-N (p30) (Pore Former) GSDMD_Full->GSDMD_N Releases N-term Pyroptosis PYROPTOSIS (Lytic Cell Death) GSDMD_N->Pyroptosis Membrane Pores IL18 IL-18 Release Pyroptosis->IL18

Figure 1: The Non-Canonical Inflammasome Pathway.[1] Note that Caspase-4 activation requires cytosolic LPS entry, achieved here via transfection.

Validated Protocol: Intracellular LPS Transfection

Objective: Force LPS into the cytosol to trigger Caspase-4 in low-expression cells (e.g., HeLa, HT-29, Caco-2).

Reagents Required
ReagentSpecificationPurpose
LPS E. coli O111:B4 (Ultra-pure)The agonist. Avoid crude preps to minimize TLR4 noise.
Transfection Reagent FuGENE HD or Lipofectamine 2000Delivery vehicle.
Priming Agent IFN-γ (Human)Critical for low-expression cells. Upregulates Casp-4.
Control Caspase-4 KO Cell LineThe only true negative control.
Step-by-Step Workflow

1. Priming (The Signal Boost)

  • Why: Epithelial cells have low basal Caspase-4. Interferon-gamma (IFN-γ) treatment dramatically upregulates Caspase-4 expression via IRF1/STAT1 signaling.

  • Action: Seed cells at 70% confluency. Treat with 10–50 ng/mL IFN-γ for 16–24 hours prior to LPS transfection.

2. LPS Transfection (The Trigger)

  • Preparation: Mix LPS (2 µg) with Transfection Reagent (5 µL) in 100 µL Opti-MEM. Incubate 20 mins at RT.

  • Treatment: Add complex dropwise to cells (in serum-free or low-serum media).

  • Duration: Incubate for 4–6 hours . (Note: Pyroptosis is fast; longer incubations result in loss of detached cells).

3. Sample Collection (Crucial Step)

  • Warning: Pyroptotic cells float! Do not discard the supernatant.

  • Action: Collect culture media (contains floating dead cells) + trypsinize adherent cells. Combine both fractions into one tube. Centrifuge, wash with PBS, and lyse the entire pellet.

Detection & Readouts: The "Self-Validating" System

Western Blotting is the standard, but detecting the cleaved p20 fragment of Caspase-4 is notoriously difficult due to rapid degradation. We recommend a Dual-Readout Strategy .

A. Primary Readout: Gasdermin D (GSDMD) Cleavage

Caspase-4's main job is to cleave GSDMD. The cleaved GSDMD-N fragment (p30) is a stable, high-abundance marker of Caspase-4 activity.

  • Target: GSDMD (Full length ~53 kDa) -> Cleaved N-term (~30 kDa) .

  • Interpretation: Appearance of the p30 band is definitive proof of non-canonical activation in Casp-1 deficient systems.

B. Secondary Readout: Caspase-4 Processing
  • Target: Pro-Caspase-4 (~43 kDa) -> Cleaved Large Subunit (p20) .

  • Optimization: Use a high-sensitivity chemiluminescent substrate (e.g., Femto/WestPico).

  • Antibody Selection: Use a rabbit polyclonal raised against the internal region (e.g., residues 100-300) to detect both pro and cleaved forms.

Experimental Workflow Diagram

Workflow Step1 1. Seed Cells (+ IFN-γ Priming) Step2 2. Transfect LPS (FuGENE/Lipofectamine) Step1->Step2 Step3 3. Harvest (Media + Adherent Cells) Step2->Step3 4-6 Hours Step4 4. Lysis & WB (Dual Readout) Step3->Step4 Readout1 Blot 1: GSDMD (Look for p30 band) Step4->Readout1 Readout2 Blot 2: Casp-4 (Look for p20 band) Step4->Readout2

Figure 2: Experimental Workflow for Caspase-4 Validation. Note the inclusion of culture media in the harvest step to capture pyroptotic cells.

Troubleshooting & FAQs

Q1: I see cell death, but no Caspase-4 cleavage band.

A: The p20 fragment has a short half-life.

  • Fix 1: Switch your readout to GSDMD cleavage (p30) . It is the functional outcome and accumulates more stably.

  • Fix 2: Use a Pan-Caspase inhibitor (Z-VAD-fmk) at a low dose (5-10 µM) during transfection. This "traps" the catalytic intermediate, often stabilizing the p20 band, though it blocks cell death.

Q2: How do I distinguish Caspase-4 activity from Caspase-1?

A: This is the most common error. Substrates like Ac-LEVD-pNA are not specific.

  • Validation: You must use a Caspase-4 Knockout (KO) line or a Caspase-1 inhibitor (Z-YVAD-fmk) .

  • If Z-YVAD-fmk (Casp-1 specific) fails to block cell death, but Z-VAD-fmk (Pan-caspase) blocks it, the pathway is likely Caspase-4 driven.

Q3: My "LPS Control" (LPS added to media) is negative.

A: This is expected and confirms the integrity of your experiment. Extracellular LPS stimulates TLR4/NF-kB (cytokine production) but does not activate Caspase-4 processing. Only transfected LPS triggers the non-canonical inflammasome. This difference is a key specificity control.

References

  • Shi, J., et al. (2014). "Inflammatory caspases are innate immune receptors for intracellular LPS." Nature, 514(7521), 187-192.

  • Kayagaki, N., et al. (2015). "Caspase-11 cleaves gasdermin D for non-canonical inflammasome signalling." Nature, 526(7575), 666-671.

  • Shi, J., et al. (2015). "Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death." Nature, 526, 660–665.

  • Knodler, L. A., et al. (2014). "Non-canonical inflammasome activation of caspase-4/caspase-11 mediates epithelial defenses against enteric bacterial pathogens." Cell Host & Microbe, 16(2), 249-256.

For further assistance, contact the Application Support Team with your specific cell line and lot number of the antibody used.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Choosing the Right Tool for Caspase-8 Detection

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of FITC-LEVD-FMK and Fluorogenic LEVD-AFC Substrates

In the intricate world of apoptosis research, the reliable detection of key executioner enzymes is paramount. Caspase-8, an initiator caspase in the extrinsic apoptosis pathway, stands as a critical target for investigation.[1][2] Its activation, triggered by death receptors like Fas or TNF-α, initiates a cascade leading to programmed cell death.[1][2] For researchers aiming to quantify this pivotal event, two classes of reagents are widely employed: cell-permeable, fluorescently-labeled inhibitors like this compound, and cell-lysate-based fluorogenic substrates such as LEVD-AFC.

This guide provides an in-depth, objective comparison of these two methodologies. Moving beyond a simple list of features, we will delve into the mechanistic underpinnings, experimental workflows, and performance characteristics of each, empowering you to make an informed decision for your specific research needs.

Part 1: Fundamental Principles of Detection

The core difference between this compound and LEVD-AFC lies in their fundamental mechanism of action. One acts as an in-situ marker that binds irreversibly to the active enzyme, while the other is a substrate that is catalytically cleaved to produce a fluorescent signal.

This compound: The Irreversible Binder

This compound is a cell-permeable probe that combines three key components:

  • FITC (Fluorescein isothiocyanate): A widely used green fluorophore.[3]

  • LEVD (Leu-Glu-Val-Asp): A peptide sequence recognized by caspase-8.

  • FMK (Fluoromethylketone): An electrophilic group that forms an irreversible covalent bond with the cysteine residue in the active site of the caspase.[4][5]

This compound readily crosses the cell membrane of intact, living cells.[6][7][8] Once inside, it binds specifically and irreversibly to the active form of caspase-8.[3][6][9] This covalent linkage effectively "tags" cells containing active caspase-8 with a stable fluorescent signal, allowing for their identification and quantification.

LEVD-AFC: The Cleavable Substrate

The LEVD-AFC system operates on a different principle. It is designed for use with cell lysates and involves two main components:

  • LEVD (Leu-Glu-Val-Asp): The same caspase-8 recognition sequence.

  • AFC (7-Amino-4-trifluoromethylcoumarin): A fluorogenic leaving group.[10]

In its intact form, the LEVD-AFC conjugate is not fluorescent.[11] However, when incubated with a cell lysate containing active caspase-8, the enzyme cleaves the peptide bond after the aspartate residue, releasing free AFC.[11][12] Liberated AFC is highly fluorescent, emitting a yellow-green light (around 505 nm) when excited with UV light (around 400 nm).[11][13] The intensity of this fluorescence is directly proportional to the amount of caspase-8 activity in the lysate.

Diagram 1: Mechanisms of Caspase-8 Detection

cluster_0 This compound (Irreversible Binding) cluster_1 LEVD-AFC (Enzymatic Cleavage) A This compound (Cell-Permeable) B Active Caspase-8 (in living cell) A->B Enters Cell C Irreversible Covalent Bond FITC-Labeled Caspase-8 B->C Binds Active Site D LEVD-AFC (Non-Fluorescent) E Active Caspase-8 (in cell lysate) D->E Added to Lysate F Free AFC (Fluorescent) E->F Cleavage G Cleaved LEVD Peptide E->G Cleavage A 1. Induce Apoptosis (e.g., 1x10^6 cells/mL) B 2. Add this compound (1-10 µM) A->B C 3. Incubate (37°C, 30-60 min) B->C D 4. Wash Cells Twice (Cold Buffer) C->D E 5. Resuspend in Buffer D->E F 6. Add Viability Dye (PI) E->F G 7. Analyze by Flow Cytometry (FL1 vs. FL3) F->G

Caption: Step-by-step workflow for this compound flow cytometry.

Application 2: High-Throughput Screening with LEVD-AFC in a Microplate Reader

This method is highly amenable to automation and is ideal for screening compound libraries or performing dose-response studies where the average caspase activity across a cell population is the desired readout.

Detailed Protocol for Fluorometric Microplate Assay:

  • Cell Culture and Lysis: Plate cells in a 96-well plate and induce apoptosis. After the desired incubation time, lyse the cells directly in the wells by adding a suitable cell lysis buffer.

  • Lysate Preparation:

    • For adherent cells, aspirate the media and add 50-100 µL of ice-cold cell lysis buffer per well.

    • For suspension cells, pellet the cells (e.g., 500 x g for 5 minutes), aspirate the media, and resuspend in 50-100 µL of ice-cold lysis buffer. [13] * Incubate on ice for 10-15 minutes to ensure complete lysis. [13]3. Clarification: Centrifuge the plate (if using a lysis protocol that requires it) to pellet cell debris and transfer the supernatant (lysate) to a fresh 96-well black microplate. [13]4. Protein Quantification: Determine the protein concentration of each lysate to normalize the caspase activity later.

  • Assay Reaction:

    • To each well of the black microplate containing the lysate, add an equal volume of 2x Reaction Buffer (typically containing DTT and other components to optimize enzyme activity). [13] * Initiate the reaction by adding the LEVD-AFC substrate to a final concentration of 50 µM. [13]6. Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. [13]7. Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm. [13]8. Data Analysis: Subtract the background fluorescence (from a blank well with no lysate) and normalize the fluorescence values to the protein concentration of each sample. Express the results as a fold-increase over the non-induced control.

Part 3: Head-to-Head Performance Analysis

The choice between these two reagents often comes down to the specific experimental question and the required type of data. Below is a summary of their key performance characteristics.

FeatureThis compoundLEVD-AFCRationale & Causality
Assay Type Endpoint, In-situKinetic or Endpoint, Lysate-basedFITC-FMK provides a snapshot of active caspases at the time of analysis. [14][15]AFC cleavage can be measured over time for kinetic data or at a fixed point. [14][15]
Cell State Intact, living cellsCell lysatesThe FITC probe is cell-permeable for use in live cells. [8]AFC is not typically cell-permeable and requires cell lysis to access the enzyme.
Data Output Single-cell resolution (% positive cells)Population average (Relative Fluorescence Units)Flow cytometry analyzes individual events. [16]A plate reader measures the total fluorescence from the well.
Primary Application Flow Cytometry, Fluorescence MicroscopyHigh-Throughput Screening, Biochemical AssaysIdeal for identifying subpopulations. [8]Suited for large-scale screening due to its simpler workflow. [13]
Sensitivity High for detecting apoptotic cellsHigh for detecting enzyme activityBoth are sensitive, but they measure different things. FITC-FMK is excellent at identifying the presence of activity, while AFC assays are better for quantifying the rate of activity.
Throughput LowerHigherFlow cytometry is generally lower throughput than a 96- or 384-well plate reader.
Kinetic Data NoYesAFC assays can be run in kinetic mode on a plate reader, taking multiple readings over time to determine reaction velocity. [17]
Controls Pan-caspase inhibitor (e.g., Z-VAD-FMK)Pan-caspase inhibitor, buffer blankZ-VAD-FMK confirms caspase-specificity in live cells. [18]Lysate-based assays require blanks to subtract background fluorescence. [19]

Part 4: Choosing the Right Substrate: A Decision Guide

Your experimental goals should be the primary driver of your choice. This decision tree can help guide you to the most appropriate reagent.

Diagram 3: Decision Guide for Caspase-8 Substrate Selection

A What is your primary experimental question? B Do you need to quantify the percentage of apoptotic cells in a mixed population? A->B C Are you screening compounds or performing dose-response studies on a cell population? A->C D Yes B->D E No B->E F Yes C->F G No C->G H Use this compound for Flow Cytometry D->H J Do you need to measure the rate (kinetics) of caspase-8 activity? E->J I Use LEVD-AFC for Microplate Assays F->I G->J J->I Yes

Caption: A decision tree to guide reagent selection.

Conclusion

Both this compound and LEVD-AFC are powerful and reliable tools for studying caspase-8 activity. They are not, however, interchangeable.

Choose this compound when your research demands single-cell resolution. It is the superior choice for identifying and quantifying apoptotic subpopulations, for use in multi-color flow cytometry experiments, or for visualizing apoptosis via fluorescence microscopy.

Choose LEVD-AFC when you require a quantitative measure of the average enzyme activity from a cell population. Its compatibility with high-throughput formats makes it the go-to reagent for drug screening, dose-response curves, and detailed biochemical characterization of caspase-8 kinetics.

By understanding the distinct principles and applications of each reagent, you can select the optimal tool to generate clear, robust, and meaningful data in your apoptosis research.

References

  • ALAB. (n.d.). Z-VAD-FMK. Retrieved from [Link]

  • Liew, L. C., et al. (2007). Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties. Immunology and Cell Biology, 85(5), 385-394. Retrieved from [Link]

  • Li, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10, 1824. Retrieved from [Link]

  • Van Noorden, C. J. (2001). The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition. Acta Histochemica, 103(3), 241-251. Retrieved from [Link]

  • Calbiochem. (n.d.). Caspase-9 Detection Kit (FITC-LEHD-FMK) | QIA115. Retrieved from [Link]

  • Piras, M., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3993. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Caspase-8 Activity Assay Kit. Retrieved from [Link]

  • Merck Millipore. (n.d.). Caspase 8 Colorimetric Activity Assay Kit 25, IETD | APT129. Retrieved from [Link]

  • MEROPS - the Peptidase Database. (2023, September 8). Small-molecule inhibitor: ZVAD-FMK. Retrieved from [Link]

  • Salvesen, G. S., & Hempel, W. (2012). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology, 4(7), a008685. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase-8 Assay Kit (Colorimetric). Retrieved from [Link]

  • Cepham Life Sciences. (n.d.). Caspase-4 Assay Kit, Fluorometric with Ac-LEVD-AFC substrate. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Gly-Phe-7-Amino-4-Trifluoromethylcoumarin. Retrieved from [Link]

  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each. Retrieved from [Link]

  • Abbkine. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of caspase activity in individual cells reveals differences in the kinetics of caspase activation between cells | Request PDF. Retrieved from [Link]

  • Protocols.io. (2016, June 30). CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. Retrieved from [Link]

  • Bio-Rad. (n.d.). Instructions for Using Caspase Substrates and Inhibitors. Retrieved from [Link]

  • Neumann, L., et al. (2013). Caspase-8 cleaves its substrates from the plasma membrane upon CD95-induced apoptosis. Cell Death & Differentiation, 20(4), 541-552. Retrieved from [Link]

  • Su, H., & Lin, Y. (2021). Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation. International Journal of Molecular Sciences, 22(7), 3318. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of FITC-VAD-FMK binding in Leishmania promastigotes. Retrieved from [Link]

  • Wang, L., & Hoffman, R. A. (2018). Methodology for evaluating and comparing flow cytometers: A multisite study of 23 instruments. Cytometry Part A, 93(9), 933-944. Retrieved from [Link]

  • Bio-Rad. (n.d.). Flow Cytometry. Retrieved from [Link]

  • Bio-Rad. (n.d.). Flow Cytometry Basics Guide. Retrieved from [Link]

Sources

Definitive Guide: Validating Caspase-4 Specificity via CRISPR Knockout Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Non-Canonical" Challenge

In the study of innate immunity, Caspase-4 (the human ortholog of murine Caspase-11) has emerged as the critical gatekeeper of the non-canonical inflammasome .[1][2] Unlike Caspase-1, which requires an upstream sensor (like NLRP3) and an adaptor (ASC), Caspase-4 directly senses cytosolic lipopolysaccharide (LPS).[3]

However, validating Caspase-4 function is fraught with technical peril. Commercial antibodies frequently cross-react with Caspase-1 and Caspase-5 due to high sequence homology in the protease domain. Furthermore, peptide inhibitors like z-VAD-fmk are broad-spectrum, obliterating any claim of specificity.

This guide outlines why CRISPR/Cas9 knockout (KO) lines are the only mathematically and biologically rigorous method to validate Caspase-4 specificity. We provide a comparative analysis of validation methods and a self-validating experimental protocol.

The Specificity Crisis: Comparative Analysis

Reliable data depends on the exclusion of off-target effects. The table below compares the three standard methods for interrogating Caspase-4 function.

FeatureSmall Molecule Inhibitors (e.g., z-VAD, VX-765)RNA Interference (siRNA/shRNA)CRISPR/Cas9 Knockout (The Gold Standard)
Mechanism Enzymatic pocket blockademRNA degradationGenomic frameshift (Null allele)
Specificity Low: Cross-reacts with Casp-1, -5, and pan-caspases.Medium: Potential off-target silencing; incomplete knockdown.High: Guide RNA can be designed to avoid Casp-1/5 homology.
Duration Transient (hours)Transient (days)Permanent (Stable cell line)
Phenotype Often masks pyroptosis due to broad inhibition.Residual protein may sustain partial function (threshold effect).Binary: Complete loss of function (KO).
Verdict Unacceptable for specificity claims.Good for screening, poor for definitive proof.Required for publication-grade validation.

Mechanistic Grounding: The Non-Canonical Pathway[1][4]

To validate Caspase-4, one must understand its unique activation mechanism. Unlike canonical inflammasomes, Caspase-4 does not require ASC. It directly binds the Lipid A moiety of intracellular LPS via its CARD domain, oligomerizes, and cleaves Gasdermin D (GSDMD) to induce pyroptosis.

Diagram 1: Caspase-4 Signaling Axis

This diagram illustrates the non-canonical activation requiring cytosolic access of LPS, distinct from TLR4 signaling.

Caspase4_Pathway LPS_Ext Extracellular LPS TLR4 TLR4 (Surface) LPS_Ext->TLR4 Priming (Transcriptional) LPS_Cyto Cytosolic LPS (Transfected/Invading) Casp4_Inactive Pro-Caspase-4 (Monomer) LPS_Cyto->Casp4_Inactive Direct Binding (CARD) Casp4_Active Caspase-4 (Oligomerized) Casp4_Inactive->Casp4_Active Oligomerization GSDMD GSDMD (Full Length) Casp4_Active->GSDMD Cleavage (Asp275) GSDMD_N GSDMD-N (Pore Forming) GSDMD->GSDMD_N Activation Pyroptosis PYROPTOSIS (LDH Release) GSDMD_N->Pyroptosis Membrane Pore NLRP3 NLRP3 Inflammasome (Secondary) GSDMD_N->NLRP3 K+ Efflux Trigger

Caption: Figure 1. The non-canonical inflammasome pathway.[1][2][3][4][5][6][7] Note that Caspase-4 activation is strictly dependent on cytosolic LPS presence.

Strategic Protocol: Generating the KO Line

Phase 1: Design & Transfection

Objective: Create a frameshift mutation in the constitutive exons of CASP4.

  • gRNA Design:

    • Target Exon 1 or 2 . This ensures that the frameshift occurs early, terminating translation before the catalytic protease domain is formed.

    • Specificity Check: Use BLAST to ensure the gRNA does not target CASP1 or CASP5. CASP5 is the closest paralog; ensure at least 3 mismatches in the seed region.

    • Expert Tip: Design 3 distinct gRNAs. Transfection efficiency varies, and different sites have different repair outcomes.

  • Delivery Method:

    • RNP Complex (Cas9 protein + sgRNA): Preferred over plasmids. RNP degrades within 48 hours, minimizing off-target cuts.[8]

    • Transfection: Electroporation (e.g., Neon or 4D-Nucleofector) yields the highest efficiency in hard-to-transfect immune cells like THP-1 or U937.

Phase 2: Genotypic Validation (The "Trust" Step)

Objective: Prove the gene is gone before doing functional assays.

  • Clonal Isolation: Use limiting dilution or FACS sorting to isolate single clones. A mixed population (pool) is insufficient for specificity claims.

  • Sanger Sequencing + TIDE Analysis:

    • PCR amplify the target region (approx. 500-700bp).

    • Sanger sequence the amplicon.[9]

    • Analyze using TIDE (Tracking of Indels by Decomposition) or ICE (Synthego) . These tools decompose the complex chromatogram to tell you exactly what percentage of alleles have indels.

    • Requirement: You need a clone with 0% Wild Type (WT) sequences (e.g., -1bp/-1bp homozygous deletion).

Functional Validation: The "Killer" Assay

This is the most critical section. A Western Blot is not enough because of the antibody cross-reactivity mentioned earlier. You must demonstrate the loss of phenotype .

The Assay: Cytosolic LPS Transfection

To validate Caspase-4 specificity, you must bypass TLR4 (surface) and trigger the cytosolic sensor directly.

Protocol:

  • Seed Cells: Plate WT and CASP4-KO cells (e.g., HeLa or U937).

  • Priming (Optional but Recommended): Treat with IFN-γ (10 ng/mL) for 16h.

    • Reasoning: Caspase-4 is constitutively expressed, but Caspase-5 is inducible. Priming ensures the system is sensitive, but the KO should still block the effect if it's Casp-4 driven.

  • The Trigger: Transfect Ultra-Pure LPS (e.g., E. coli O111:B4) using a lipid carrier like DOTAP or FuGENE .

    • Control A: LPS added to media without transfection reagent (tests TLR4 only).

    • Control B: Transfection reagent only (toxicity control).

  • Readout: Measure LDH Release (Cytotoxicity) at 4-6 hours post-transfection.

Expected Results (The Validation Criteria):

  • WT Cells: High LDH release (Pyroptosis).

  • CASP4-KO Cells: Near-zero LDH release (comparable to mock).

  • Interpretation: If the KO cells still die, your effect is either off-target toxicity or driven by Caspase-5 (if highly upregulated).

Diagram 2: Validation Workflow

A decision tree for validating the knockout line.

Validation_Workflow Start Start: Transfect RNP Sort Single Cell Sort Start->Sort Genotype Genotype (TIDE/ICE) Sort->Genotype Decision Is Indel % > 99%? Genotype->Decision Discard Discard Clone Decision->Discard No Western Western Blot (Check for Band Loss) Decision->Western Yes Functional Functional Assay (LPS Transfection) Western->Functional Valid VALIDATED LINE Functional->Valid

Caption: Figure 2. Step-by-step workflow for generating and validating a Caspase-4 KO line.

Expert Commentary & Troubleshooting

1. The "Band" Problem (Western Blotting): Do not rely solely on Western blots. Most Caspase-4 antibodies (e.g., Santa Cruz or polyclonal variants) show non-specific bands.

  • Tip: If you see a band in your genetically confirmed KO, it is likely cross-reactivity with Caspase-1 or 5. This reinforces why the Functional Assay (LPS-LDH) is the superior validation method.

2. Caspase-4 vs. Caspase-5: In human myeloid cells, Caspase-5 can compensate for Caspase-4 loss if cells are heavily primed with LPS/Interferon.

  • Differentiation: Caspase-4 is constitutive; Caspase-5 is highly inducible. Perform your validation in unprimed or lightly primed conditions to isolate Caspase-4 activity.

3. Cell Line Selection: For clean validation, use HeLa cells initially. HeLa cells do not express NLRP3 or ASC naturally. Therefore, any cell death triggered by intracellular LPS in HeLa cells is strictly Non-Canonical (Caspase-4/GSDMD) dependent, removing the noise of the canonical pathway.

References

  • Shi, J., et al. (2014). Inflammatory caspases are innate immune receptors for intracellular LPS.[4][10] Nature, 514, 187–192.[4][10]

  • Kayagaki, N., et al. (2015). Caspase-11 cleaves gasdermin D for non-canonical inflammasome signalling. Nature, 526, 666–671.

  • Schmid-Burgk, J. L., et al. (2015). Genome-wide CRISPR-Cas9 screens identify the non-canonical inflammasome. Nature, 526, 660–665.

  • Brinkman, E. K., et al. (2014). Easy quantitative assessment of genome editing by sequence trace decomposition (TIDE). Nucleic Acids Research, 42(22), e168.[11]

  • Casson, C. N., et al. (2018). Human Caspase-4 Mediates Noncanonical Inflammasome Activation against Gram-Negative Bacterial Pathogens.[12] PNAS, 112(21), 6688-6693.

Sources

Targeting the Inflammasome: FITC-LEVD-FMK vs. Caspase-1 Specific Probes (YVAD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the study of pyroptosis and inflammasome activation, the distinction between Canonical (Caspase-1 driven) and Non-Canonical (Caspase-4/5/11 driven) pathways is critical but often blurred by reagent cross-reactivity.

  • Select FAM-YVAD-FMK when investigating the Canonical Inflammasome (e.g., NLRP3, AIM2, NLRC4) where Caspase-1 is the primary effector cleaving GSDMD and pro-IL-1

    
    .
    
  • Select FITC-LEVD-FMK when targeting the Non-Canonical Inflammasome , specifically human Caspase-4 (or mouse Caspase-11), which is activated directly by cytosolic LPS.

Critical Warning: Neither probe is absolute. High concentrations of YVAD can inhibit Caspase-4, and LEVD can bind Caspase-1. Data validation requires specific controls (inhibitors/knockouts) described in Section 4.

Mechanistic Basis: The "Suicide Inhibitor" Trap

Both this compound and Caspase-1 specific probes (like FAM-YVAD-FMK) utilize the same core technology: FLICA (Fluorochrome-Labeled Inhibitor of Caspases) .

The FLICA Mechanism

These probes are cell-permeable and non-cytotoxic. They function as "suicide inhibitors" that covalently bind to the active catalytic site of the caspase.

  • FMK (Fluoromethyl Ketone): The reactive warhead. It forms an irreversible covalent thioether bond with the catalytic Cysteine residue in the caspase active site.[1]

  • Peptide Sequence (YVAD vs. LEVD): The targeting moiety. It mimics the natural substrate recognition motif, guiding the probe to the specific caspase pocket.

  • Fluorophore (FITC/FAM): The reporter. Once the FMK binds, the fluorophore is locked inside the cell.[2] Unbound probe diffuses out during wash steps.

Pathway Visualization

The following diagram illustrates where these probes intervene in the inflammatory cascade.

Inflammasome_Pathways LPS_Ex Extracellular LPS NLRP3 Canonical Inflammasome (NLRP3/ASC) LPS_Ex->NLRP3 Signal 1 + 2 LPS_Cyto Cytosolic LPS Casp4_In Pro-Caspase-4/11 LPS_Cyto->Casp4_In Direct Binding Casp1_In Pro-Caspase-1 NLRP3->Casp1_In Casp1_Act Active Caspase-1 Casp1_In->Casp1_Act Oligomerization GSDMD GSDMD Cleavage (Pyroptosis) Casp1_Act->GSDMD IL1B IL-1β Maturation Casp1_Act->IL1B Casp4_Act Active Caspase-4/11 Casp4_In->Casp4_Act Casp4_Act->NLRP3 Secondary Activation Casp4_Act->GSDMD YVAD Target: YVAD-FMK YVAD->Casp1_Act Primary Inhibition LEVD Target: LEVD-FMK LEVD->Casp4_Act Primary Inhibition

Figure 1: Canonical (Blue) vs. Non-Canonical (Red pathway logic) inflammasome activation. YVAD targets the canonical effector Caspase-1, while LEVD targets the cytosolic LPS sensor Caspase-4/11.

Performance Comparison: Specificity & Cross-Reactivity

The peptide sequences determine the affinity. While YVAD is the canonical sequence for Caspase-1 (derived from the IL-1


 cleavage site), LEVD  is optimized for Caspase-4. However, the catalytic pockets are structurally similar, leading to the risks outlined below.
FeatureCaspase-1 Specific (YVAD) Caspase-4 Specific (LEVD)
Peptide Sequence Tyr-Val-Ala-AspLeu-Glu-Val-Asp
Primary Target Caspase-1 (Canonical)Caspase-4 (Human), Caspase-11 (Mouse)
Mechanism Irreversible binding to Cys285Irreversible binding to catalytic Cys
Cross-Reactivity Risk Moderate: Can bind Caspase-4/5 at high concentrations (>10 µM).High: Can bind Caspase-1 if Casp-4 is absent or low.
Best Application NLRP3, AIM2, NLRC4 activation studies.[3]Cytosolic LPS sensing; Gram-negative sepsis models.
Detection Method Flow Cytometry, Microscopy, Plate Reader.Flow Cytometry, Microscopy.[2][3][4][5][6][7][8]
Key Limitation Does not distinguish between Casp-1 and Casp-5 perfectly in humans.[9]Often requires Casp-1 inhibition (e.g., VX-765) to confirm specificity.
The "Pan-Caspase" Pitfall

Researchers often default to VAD-FMK (Pan-caspase). While useful as a positive control, VAD-FMK cannot distinguish between apoptosis (Caspase-3/7) and pyroptosis (Caspase-1/4). Never use VAD-FMK if your goal is to prove inflammasome activation specifically.

Experimental Protocol: Flow Cytometry Staining

This protocol is designed for suspension cells (e.g., THP-1, PBMCs) but can be adapted for adherent cells.

Materials
  • Probe: this compound or FAM-YVAD-FMK (Reconstitute in DMSO to 150X stock).

  • Buffer: Apoptosis Wash Buffer (typically PBS + 1% BSA + 0.1% NaN3).

  • Fixative: 4% Paraformaldehyde (optional, but recommended for biosafety if using pathogens).

Step-by-Step Workflow
  • Induction: Treat cells (

    
     cells/mL) with appropriate inducer.
    
    • Canonical: LPS (priming 3h) + Nigericin (activation 1h).

    • Non-Canonical: Transfection of LPS (using FuGENE or electroporation) or intracellular Gram-negative bacteria.

  • Staining (The Critical Window):

    • Add the FLICA probe directly to the culture media at 1X concentration (typically 1:150 dilution).

    • Incubate: 30–60 minutes at 37°C in the dark. Do not exceed 60 minutes to minimize non-specific binding.

    • Agitate: Gently flick tubes every 20 minutes to prevent settling.

  • Washing (The Signal-to-Noise Step):

    • Centrifuge at 400 x g for 5 minutes. Aspirate supernatant.

    • Resuspend in 1 mL Wash Buffer.

    • Repeat Wash 2X. Crucial: Unbound FLICA is fluorescent. Insufficient washing leads to high background.

  • Analysis:

    • Resuspend in 300 µL buffer.

    • Analyze on Flow Cytometer (FITC/FAM channel: Ex 488nm / Em 530nm).

Validation: The "Self-Validating" System

Because of the cross-reactivity mentioned in Section 2, you cannot publish data relying solely on the fluorescence of LEVD or YVAD. You must validate the signal using the "Inhibition-Subtraction" logic.

Validation Logic Diagram

Validation_Logic Start Observed Signal (LEVD or YVAD) Q1 Is signal Caspase-1 dependent? Start->Q1 Exp1 Add VX-765 (Specific Casp-1 Inhibitor) Q1->Exp1 Res1 Signal Disappears Exp1->Res1 If Res2 Signal Persists Exp1->Res2 If Concl1 Canonical Inflammasome (Caspase-1 driven) Res1->Concl1 Concl2 Non-Canonical Inflammasome (Caspase-4/11 driven) Res2->Concl2

Figure 2: Validation workflow. Using a chemical inhibitor (VX-765) or genetic knockout (Casp1-/-) is required to confirm that an LEVD signal is truly Non-Canonical and not just Caspase-1 cross-reactivity.

Recommended Controls Table
Control TypeReagent/ConditionPurpose
Negative Unstained CellsDefine autofluorescence baseline.
Vehicle DMSO + ProbeDefine background staining in resting cells.
Inhibitor VX-765 (Casp-1 specific)Differentiates Casp-1 from Casp-4/5 activity.
Competition Unlabeled YVAD/LEVD (Pre-treat 1h)Proves the signal is due to active site binding, not non-specific uptake.

References

  • Kayagaki, N., et al. (2011). Non-canonical inflammasome activation targets Caspase-11.[10] Nature. (Seminal paper defining the non-canonical pathway). Retrieved from [Link]

  • Bio-Rad. (n.d.). FAM-FLICA® Caspase Assays: Protocol and Application Guide. Retrieved from [Link]

Sources

Technical Guide: Confirming Non-Canonical Pyroptosis via LDH Release and FITC-LEVD-FMK

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Mechanism: Non-Canonical Pyroptosis (Caspase-4/5/11 mediated).[1][2][3] Primary Application: Distinguishing lytic cell death driven by intracellular LPS sensing from apoptosis or canonical (Caspase-1) pyroptosis.

In the landscape of cell death assays, confirming pyroptosis requires a dual-evidence system: demonstrating plasma membrane rupture (the outcome) and validating the specific inflammatory caspase driver (the mechanism). While Annexin V/PI staining is standard for apoptosis, it fails to mechanistically distinguish pyroptosis.

This guide details a robust workflow combining Lactate Dehydrogenase (LDH) Release assays with FITC-LEVD-FMK , a fluorescent inhibitor probe specific to Caspase-4 (human) and Caspase-5/11. This combination specifically targets the non-canonical pyroptosis pathway , where cytosolic LPS directly activates Caspase-4/11, leading to Gasdermin D (GSDMD) cleavage and subsequent cell lysis.[1][3]

Part 1: The Biological Logic (Mechanism of Action)

To interpret the data correctly, one must understand the signaling hierarchy. Unlike canonical pyroptosis (which relies on the NLRP3/AIM2 inflammasome complex to activate Caspase-1), the non-canonical pathway utilizes Caspase-4 (human) or Caspase-11 (mouse) as direct sensors of cytosolic lipopolysaccharide (LPS).

Pathway Visualization

The following diagram illustrates the specific signaling node targeted by this compound and its downstream effect on LDH release.

NonCanonicalPyroptosis LPS_Cyto Cytosolic LPS (Trigger) Casp4 Caspase-4/5/11 (Sensor & Driver) LPS_Cyto->Casp4 Direct Binding GSDMD GSDMD-FL (Full Length) Casp4->GSDMD Cleavage LEVD This compound (Inhibitor Probe) LEVD->Casp4 Irreversible Binding (Fluorescence) GSDMD_N GSDMD-N (Pore Former) GSDMD->GSDMD_N Activation Membrane Plasma Membrane Pore Formation GSDMD_N->Membrane Oligomerization LDH LDH Release (Lytic Output) Membrane->LDH Rupture

Caption: The Non-Canonical Pyroptosis Pathway. This compound binds the active catalytic site of Caspase-4, preventing GSDMD cleavage if added early, or labeling the active enzyme if added at endpoint.

Part 2: Technical Deep Dive & Comparative Analysis

The Tools: Why This Combination?
1. LDH Release (The Quantitative Output)

LDH is a stable cytoplasmic enzyme rapidly released upon plasma membrane rupture.[4][5]

  • Advantage: It provides a quantitative kinetic readout of lysis, distinguishing pyroptosis (lytic) from early apoptosis (membrane intact).

  • Limitation: It is "blind" to the cause. Necrosis, necroptosis, and late-stage apoptosis all release LDH.

  • Critical Control: Serum (FBS) contains high levels of LDH. Assays must be performed in low-serum or serum-free media, or background subtracted rigorously.

2. This compound (The Mechanistic Confirmation)

This is a cell-permeable, fluoromethylketone (FMK)-derivative probe.

  • Specificity: The LEVD peptide sequence is the preferred target motif for Caspase-4 (and Caspase-5). It distinguishes non-canonical activation from Caspase-1 (which prefers YVAD ) and Caspase-3 (which prefers DEVD ).

  • Mechanism: The FMK moiety forms an irreversible covalent bond with the active cysteine site of the protease. The FITC tag allows detection via Flow Cytometry (FL1 channel) or Fluorescence Microscopy.[6][7]

Comparison Matrix: Alternative Methods
FeatureLDH + this compound Western Blot (GSDMD) Annexin V + PI Caspase-1 Probe (YVAD)
Specificity High (Non-Canonical Pyroptosis)Very High (Definitive molecular marker)Low (General cell death)High (Canonical Pyroptosis)
Quantification High (Flow + Plate Reader)Low (Semi-quantitative bands)High (Flow Cytometry)High (Flow Cytometry)
Workflow Speed Fast (2-4 hours)Slow (24-48 hours)Fast (1-2 hours)Fast (2-4 hours)
Live Cell? Yes (Endpoint or Kinetic)No (Lysate required)YesYes
Cost ModerateModerate/High (Antibodies)LowModerate
Primary Use Screening & Mechanism Confirmation Validation of Cleavage Events General Viability Inflammasome Studies

Part 3: Experimental Protocol

Objective: Induce non-canonical pyroptosis in human monocytes (e.g., THP-1) and validate using the dual-assay system.

Phase 1: Experimental Setup
  • Cell Culture: Seed THP-1 cells at

    
     cells/mL in RPMI-1640.
    
    • Note: Use Phenol Red-Free media if possible to maximize LDH assay sensitivity.

    • Note: Reduce FBS to 1% or use heat-inactivated FBS to lower background LDH.

  • Priming (Optional but recommended): Treat with PAM3CSK4 (1 µg/mL) for 4 hours to upregulate Pro-Caspase-11/4 expression.

  • Induction: Transfect LPS (2 µg/mL) using FuGENE or electroporation to deliver LPS to the cytosol (activates Caspase-4).

    • Control: Extracellular LPS alone (often insufficient for robust non-canonical activation).

Phase 2: this compound Staining (The "Cause")
  • Reconstitution: Dissolve this compound in DMSO to make a 10 mM stock. Store at -20°C.

  • Staining: At 1 hour prior to the desired endpoint (e.g., T=4h post-transfection), add this compound directly to the culture media.

    • Final Concentration: 10 µM (Titrate between 5–20 µM for optimal signal-to-noise).

  • Incubation: Incubate for 45–60 minutes at 37°C, 5% CO2.

  • Wash (CRITICAL):

    • Centrifuge cells at 400 x g for 5 mins.

    • Save the Supernatant for the LDH assay (Phase 3).

    • Resuspend the cell pellet in Wash Buffer (PBS + 0.5% BSA). Repeat wash 2x to remove unbound probe. Unbound probe will cause high background fluorescence.

Phase 3: LDH Quantification (The "Effect")
  • Sample Prep: Transfer 50 µL of the saved supernatant (from Phase 2) to a 96-well flat-bottom plate.

  • Controls:

    • Spontaneous Release: Supernatant from untreated cells.

    • Maximum Release: Supernatant from cells treated with Lysis Buffer (Triton X-100) 45 mins prior to collection.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate + NAD+).

  • Incubation: Incubate for 30 minutes at Room Temp in the dark.

  • Measurement: Measure absorbance at 490 nm (A490) on a plate reader.

  • Calculation:

    
    
    
Phase 4: Analysis (Flow Cytometry)
  • Resuspend the washed cell pellet (from Phase 2) in 300 µL PBS.

  • (Optional) Add 7-AAD or Propidium Iodide (PI) to correlate Caspase-4 activity with membrane loss.

  • Analyze on FL1 channel (FITC) for Caspase-4 activity and FL3 channel for PI.

Part 4: Data Interpretation & Troubleshooting

Decision Matrix: Interpreting the Dual Signal

DecisionMatrix Start Analyze Results HighLDH High LDH Release? Start->HighLDH HighLEVD High LEVD-FITC? Start->HighLEVD (Check Caspase First) HighLDH->HighLEVD Yes Result_Necro Necrosis / Accidental Lysis HighLDH->Result_Necro No (Caspase-4 Inactive) Result_Pyro CONFIRMED Non-Canonical Pyroptosis HighLEVD->Result_Pyro Yes Result_Early Early Pyroptosis (Pore formation incomplete) HighLEVD->Result_Early No (Membrane Intact) Result_Neg No Cell Death HighLEVD->Result_Neg No

Caption: Decision tree for interpreting combined LDH and this compound data. Co-positivity is required for pyroptosis confirmation.

Common Pitfalls
  • False Positives (LDH): High background from FBS. Solution: Use low-serum media during the induction phase.

  • False Negatives (LEVD): Over-washing or waiting too long after staining. Solution: Analyze immediately after washing; FMK probes are irreversible but the fluorophore can bleach or leak if cells totally disintegrate.

  • Cross-Reactivity: At very high concentrations (>50 µM), LEVD-FMK may bind Caspase-1. Solution: Titrate the probe and include a YVAD-FMK control to distinguish pathways.

References

  • Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology. [Link]

  • Human caspase-4 and caspase-5 regulate the one-step non-canonical inflammasome activation in monocytes. Nature Communications. [Link]

  • Inflammatory caspase substrate specificities. Journal of Immunology. [Link]

  • Caspase-4/11 Non-Canonical Inflammasome Signaling. InvivoGen Review. [Link]

Sources

Technical Assessment: Cross-Reactivity of LEVD-FMK with Caspase-1 and Caspase-5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-LEVD-FMK is widely marketed as a specific inhibitor of Caspase-4 (the human ortholog of murine Caspase-11).[1] However, its utility is complicated by significant structural and functional homology within the inflammatory caspase subfamily (Caspase-1, -4, and -5).

The Core Finding: While Z-LEVD-FMK exhibits a functional preference for Caspase-4—particularly in models of ER stress—it is not biochemically specific . Caspase-1 and Caspase-5 recognize and cleave the LEVD tetrapeptide sequence. Consequently, Z-LEVD-FMK displays cross-reactivity with Caspase-1 and Caspase-5, particularly at concentrations >2–10 µM.

Recommendation: Data generated using Z-LEVD-FMK alone should never be interpreted as "Caspase-4 specific" without proper controls. Specificity must be validated via a "triangulation" strategy using Z-YVAD-FMK (Caspase-1 selective) and genetic knockdown (siRNA/CRISPR).[1]

Mechanistic Background: The Specificity Paradox

The specificity of peptide-based fluoromethyl ketone (FMK) inhibitors is dictated by the P1–P4 amino acid sequence, which mimics the enzyme's natural substrate.[1]

Structural Homology

Caspase-1, -4, and -5 share a highly conserved catalytic cleft optimized for large hydrophobic residues at the P4 position.

  • Caspase-1 optimally recognizes YVAD (Tyr-Val-Ala-Asp) or WEHD (Trp-Glu-His-Asp).[1]

  • Caspase-4 and -5 optimally recognize (W/L)EHD and LEVD (Leu-Glu-Val-Asp).[1]

The Cross-Reactivity Mechanism

The overlap lies in the P4 position . Both Caspase-1 and Caspase-4 can accommodate Leucine (L) or Tryptophan (W) at P4.[1] Research indicates that Caspase-1 can cleave the LEVD sequence efficiently, meaning Z-LEVD-FMK will irreversibly bind to the Caspase-1 active site if the concentration is sufficient.

Diagram 1: Substrate Recognition Overlap

The following diagram illustrates the overlapping substrate preferences that lead to inhibitor cross-reactivity.

CaspaseSpecificity Casp1 Caspase-1 (Canonical Inflammasome) Casp4 Caspase-4 (Non-Canonical/ER Stress) Casp5 Caspase-5 (Non-Canonical) Substrate_YVAD YVAD Motif (Optimal for Casp-1) Substrate_YVAD->Casp1 High Affinity Substrate_YVAD->Casp4 Low Affinity Substrate_LEVD LEVD Motif (Optimal for Casp-4) Substrate_LEVD->Casp1 Moderate Cross-Reactivity Substrate_LEVD->Casp4 High Affinity Substrate_LEVD->Casp5 High Affinity Substrate_WEHD WEHD Motif (Shared) Substrate_WEHD->Casp1 High Affinity Substrate_WEHD->Casp4 High Affinity Substrate_WEHD->Casp5 High Affinity

Caption: Substrate recognition overlap showing why LEVD-FMK (Casp-4 target) cross-reacts with Caspase-1 and Caspase-5.

Comparative Performance Analysis

The following table synthesizes experimental data comparing the inhibition profiles of the three primary inflammatory caspase inhibitors.

Table 1: Inhibitor Selectivity Profile
InhibitorPrimary TargetCross-Reactivity (Off-Targets)Recommended ConcentrationKey Experimental Insight
Z-LEVD-FMK Caspase-4 Caspase-1 (Moderate) Caspase-5 (High) 2–10 µMIn hRPE cells, 2 µM LEVD blocked ER-stress apoptosis (Casp-4 driven) but was less effective against inflammasome activation compared to WEHD [1].[1]
Z-YVAD-FMK Caspase-1 Caspase-4 (Low)Caspase-5 (Low)10–50 µMOften used as a negative control for Casp-4.[1] If YVAD fails to block a process but LEVD succeeds, the process is likely Casp-4 dependent [2].
Z-WEHD-FMK Caspase-1 & 5 Caspase-4 (High)2–20 µMThe least specific of the three.[1] Inhibits Casp-1 completely at 100 nM in cell-free assays [3].[1]
Z-VAD-FMK Pan-Caspase All Caspases20–50 µMPositive control.[1] Blocks all apoptotic and inflammatory caspase activity.[1]
Data Interpretation[2][3][4][5][6]
  • Caspase-5: Because Caspase-5 is the closest paralog to Caspase-4 (both bind LPS directly), Z-LEVD-FMK is expected to inhibit Caspase-5 with high potency.[1] There is currently no commercially available peptide inhibitor that effectively distinguishes Caspase-4 from Caspase-5.

  • Caspase-1: Cross-reactivity is concentration-dependent. At 2 µM , Z-LEVD-FMK retains significant selectivity for Caspase-4 over Caspase-1 in cell-based assays [1]. At 20 µM , specificity is lost, and Caspase-1 will be inhibited.

Experimental Validation Protocols

Since Z-LEVD-FMK is not perfectly specific, you must use a differential inhibition strategy to validate your results.

Protocol A: The "Exclusion" Method (Chemical Validation)

This protocol determines if an observed effect (e.g., pyroptosis, IL-1β release) is driven by Caspase-4 or Caspase-1.

  • Prepare 4 Experimental Arms:

    • Control: Vehicle (DMSO).[1][2]

    • Arm 1 (Casp-1 Block): Pre-treat with Z-YVAD-FMK (10 µM) for 1 hour.[1]

    • Arm 2 (Casp-4 Block): Pre-treat with Z-LEVD-FMK (10 µM) for 1 hour.[1]

    • Arm 3 (Pan Block): Pre-treat with Z-VAD-FMK (20 µM).[1]

  • Stimulate Cells: Apply stimulus (e.g., intracellular LPS for Casp-4; Nigericin for Casp-1).[1]

  • Analyze Results:

    • If YVAD blocks the effect: The pathway is Caspase-1 dependent .

    • If YVAD has no effect but LEVD blocks it: The pathway is Caspase-4 dependent .

    • If both inhibit the effect: The result is ambiguous (likely Casp-1 or both).[1] Proceed to Protocol B.

Protocol B: Genetic Confirmation (The Gold Standard)

Chemical inhibitors should always be validated with genetic knockdown, especially for Caspase-4/5 differentiation.[1]

  • siRNA Transfection:

    • Transfect cells with siRNA-CASP4 or siRNA-CASP1 48 hours prior to stimulation.[1]

    • Note: Ensure siRNA does not target the conserved catalytic domain to avoid off-target knockdown of Casp-5.

  • Western Blot Validation:

    • Verify knockdown efficiency.[1]

    • Crucial: Check for compensatory upregulation. Knocking down Casp-1 can sometimes alter Casp-4 expression levels.[1]

Diagram 2: Decision Matrix for Inhibitor Selection

ValidationWorkflow Start Start: Observed Cell Death / Cytokine Release TreatYVAD Treat with Z-YVAD-FMK (Casp-1 Specific) Start->TreatYVAD Result1 Signal Inhibited? TreatYVAD->Result1 PathCasp1 Conclusion: Caspase-1 Dependent Result1->PathCasp1 Yes TreatLEVD Treat with Z-LEVD-FMK (Casp-4 Target) Result1->TreatLEVD No Result2 Signal Inhibited? TreatLEVD->Result2 PathCasp4 Conclusion: Likely Caspase-4 Dependent (Validate with siRNA) Result2->PathCasp4 Yes PathUnknown Conclusion: Non-Caspase / Necroptosis Result2->PathUnknown No

Caption: Decision matrix for distinguishing Caspase-1 vs. Caspase-4 activity using differential inhibition.

Technical Recommendations

  • Concentration Matters: Do not exceed 10 µM for Z-LEVD-FMK if specificity is a primary concern. At 20–50 µM, it acts as a broad-spectrum inflammatory caspase inhibitor.

  • Use Human Cells: Z-LEVD-FMK is designed for human Caspase-4.[1][3] For murine models (Caspase-11), specificity profiles may differ, although the catalytic mechanisms are conserved.[1]

  • Monitor Caspase-5: Be aware that "Caspase-4 specific" effects observed with LEVD-FMK likely include Caspase-5 inhibition . There is no simple chemical way to separate these two; specific siRNA is required.[1]

References

  • Bian, Z. M., et al. (2009).[1] Dual involvement of caspase-4 in inflammatory and ER stress-induced apoptotic responses in human retinal pigment epithelial cells.[1][4] Investigative Ophthalmology & Visual Science, 50(12), 6006-6014.[1]

  • Slee, E. A., et al. (1996). Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32. Biochemical Journal, 315(Pt 1), 21-24.

  • McDougal, K. B., & Smithgall, T. E. (2010).[1] Differentiating the Substrate Profiles of Inflammatory Caspases Using Extended Förster Resonance Energy Transfer-Based Peptide Substrates. Biochemistry, 49(40), 8635–8644.[1] [1]

  • Thornberry, N. A., et al. (1997).[1] A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907-17911.

Sources

Technical Guide: Evaluating FITC-LEVD-FMK in Canonical vs. Non-Canonical Inflammasome Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: FITC-LEVD-FMK is the current industry standard for detecting active Caspase-4 (human) and Caspase-11 (murine) in live cells, serving as the primary tool for monitoring non-canonical inflammasome activation.

However, its utility relies entirely on strict experimental design. Unlike highly specific antibodies used in Western Blotting, peptide-based fluorescent probes (FLICA) exhibit concentration-dependent cross-reactivity. At high concentrations, LEVD sequences will bind Caspase-1 (Canonical). Therefore, this guide defines the precise window of operation to distinguish non-canonical cytosolic LPS sensing from standard NLRP3 activation.

Mechanistic Foundation: The Two Pathways

To evaluate this probe, one must understand the distinct molecular cascades it attempts to differentiate.

  • Canonical Pathway (Caspase-1 driven): Triggered by PAMPs/DAMPs (e.g., Nigericin, ATP) activating NLRP3/ASC. Results in Caspase-1 activation, IL-1β maturation, and GSDMD cleavage.[1][2][3]

  • Non-Canonical Pathway (Caspase-4/11 driven): Triggered by intracellular LPS binding directly to the CARD domain of Caspase-4 (or 11).[4] This leads to GSDMD cleavage (pyroptosis) and secondary activation of the canonical NLRP3 pathway.[5]

Pathway Interaction Diagram

InflammasomePathways cluster_inputs cluster_canonical Canonical Inflammasome cluster_noncanonical Non-Canonical Inflammasome LPS_Ex Extracellular LPS (Priming) NLRP3 NLRP3 / ASC LPS_Ex->NLRP3 TLR4 Priming LPS_In Intracellular LPS (Transfection) Casp4 Active Caspase-4/11 LPS_In->Casp4 Direct Binding Nig Nigericin/ATP (Canonical Trigger) Nig->NLRP3 K+ Efflux Casp1 Active Caspase-1 NLRP3->Casp1 IL1b IL-1β Maturation Casp1->IL1b GSDMD GSDMD Cleavage (Pyroptosis) Casp1->GSDMD YVAD FITC-YVAD-FMK Target Casp1->YVAD Casp4->NLRP3 Secondary Activation Casp4->GSDMD Primary Target LEVD This compound Target Casp4->LEVD

Caption: Divergence of Canonical (Blue) and Non-Canonical (Green) pathways. This compound targets the cytosolic LPS sensor Caspase-4/11.

Product Profile: this compound

The Chemistry
  • Detector (FITC): Fluorescein isothiocyanate. Excitation 485 nm / Emission 535 nm (Standard Green channel).

  • Recognition Sequence (LEVD): Leu-Glu-Val-Asp. This tetrapeptide sequence is preferentially bound by the catalytic domain of Caspase-4 (Human) and Caspase-11 (Mouse).

  • Warhead (FMK): Fluoromethylketone.[6][7][8][9] This is the critical component. It forms an irreversible covalent bond with the active site cysteine of the enzyme.

    • Significance: Unlike reversible inhibitors, the FMK moiety locks the fluorescent probe to the enzyme. This allows for rigorous washing steps to remove background noise, enabling flow cytometry and microscopy.

Comparative Analysis: LEVD vs. Alternatives

The following table contrasts this compound with its primary alternatives in the context of non-canonical pathway research.

FeatureThis compound (Subject)FITC-YVAD-FMK (Canonical Control)Antibody Staining (Cleaved Casp-4)
Primary Target Active Caspase-4 (Human) / 11 (Mouse)Active Caspase-1Cleaved p20 fragment of Caspase-4
State Detected Active Enzyme (Catalytic site)Active EnzymeProcessed Protein (Post-lysis/Fixed)
Live Cell Compatible? Yes (Cell Permeable)YesNo (Requires fixation/lysis)
Specificity Risk High. Cross-reacts with Casp-1 at >10µM.High. Cross-reacts with Casp-4 at high conc.Very High (Western Blot is gold standard).
Readout Type Flow Cytometry / MicroscopyFlow Cytometry / MicroscopyWestern Blot / IF
Best Use Case Quantifying % of cells with active non-canonical inflammasome.Distinguishing canonical NLRP3 activation.Verifying molecular weight (p20 vs p43).

Experimental Protocol: Self-Validating Flow Cytometry System

Objective: Selectively detect Caspase-4 activation in human monocytes (THP-1) or macrophages while excluding Caspase-1 noise.

Phase 1: Experimental Setup & Controls (Crucial)

You cannot run this assay without these three specific conditions.

  • Negative Control: Unstimulated cells.

  • Canonical Control (Specificity Check): Primed cells + Nigericin (Activates Casp-1, should be LEVD-negative or low).

  • Non-Canonical Test: Primed cells + LPS Transfection (using FuGENE or Lipofectamine). This delivers LPS to the cytosol, directly activating Casp-4.[10]

Phase 2: Staining Workflow

Reagents:

  • This compound Stock: Reconstitute in DMSO to 10 mM. Store -20°C.

  • Wash Buffer: PBS + 1% BSA (to maintain cell health during washes).

Step-by-Step Protocol:

  • Induction:

    • Seed THP-1 cells at

      
       cells/mL.
      
    • Step A (Priming): Treat with PAM3CSK4 (1 µg/mL) or LPS (1 µg/mL) for 4 hours. This upregulates Pro-Caspase-4/11 and NLRP3.

    • Step B (Trigger):

      • For Non-Canonical: Transfect LPS (2 µg/mL) using transfection reagent. Incubate 16 hours.

      • For Canonical (Control): Add Nigericin (10 µM) for the last 45 minutes.

  • Labeling:

    • Harvest cells into 1.5 mL tubes. Centrifuge at 400 x g for 5 min.

    • Resuspend in 300 µL complete media.

    • Add This compound to a final concentration of 1 µM .

    • Critical Note: Do NOT exceed 5 µM. At 10 µM+, LEVD will bind Caspase-1 significantly.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Washing (The "FMK" Advantage):

    • Add 1 mL Wash Buffer. Centrifuge 400 x g, 5 min. Aspirate supernatant.

    • Repeat Wash 2 more times .

    • Why? Unbound probe diffuses out of the cell. The bound probe is covalently locked to the enzyme. Thorough washing maximizes Signal-to-Noise ratio.

  • Analysis:

    • Resuspend in 500 µL Flow Buffer.

    • Add Propidium Iodide (PI) or 7-AAD to distinguish necrotic cells (optional, but recommended to gate out dead cells if focusing on early pyroptosis).

    • Acquire on Flow Cytometer (FL1 channel for FITC).

Workflow Diagram

ProtocolWorkflow cluster_prep 1. Preparation cluster_trigger 2. Selective Triggering cluster_stain 3. Staining & Wash cluster_analysis 4. Readout Cells THP-1 / BMDM Prime Prime: LPS (4h) Cells->Prime Transfection Non-Canonical: LPS Transfection Prime->Transfection Nigericin Canonical Control: Nigericin Prime->Nigericin AddProbe Add this compound (1 µM) Transfection->AddProbe Nigericin->AddProbe Incubate 37°C, 45-60 min AddProbe->Incubate Wash Wash x3 (Remove Unbound) Incubate->Wash Flow Flow Cytometry (FL1 Channel) Wash->Flow

Caption: Step-by-step workflow for differential detection of Caspase-4 activation.

Data Interpretation & Troubleshooting

The "Shift" vs. The "Tail"

When analyzing flow cytometry data:

  • True Positive (Caspase-4): You will typically see a shift of the entire population or a distinct double-positive population if gating against PI (pyroptotic cells).

  • Cross-Reactivity Warning: If your "Canonical Control" (Nigericin treated) shows the same fluorescence intensity as your LPS-transfected sample, your probe concentration is too high. You are detecting Caspase-1.[4][6][11][12][13][14]

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
High Background in Negative Control Inadequate washing.Increase wash steps to 3-4x. Ensure wash buffer contains BSA/FBS.
Signal in Nigericin Sample Cross-reactivity with Caspase-1.[1]Titrate probe down (try 0.5 µM).
No Signal in LPS Transfection Transfection failure.Confirm LPS delivery. Human Casp-4 requires cytosolic LPS.[10] Extracellular LPS is not enough.
All Cells PI Positive Late-stage pyroptosis/secondary necrosis.Harvest cells earlier (e.g., 12h post-transfection instead of 16-24h).

References

  • Shi, J., et al. (2014).[15] "Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death." Nature.

    • Key Finding: Establishes Caspase-4/11 as the direct cleaver of GSDMD in the non-canonical pathway.[2]

  • Kayagaki, N., et al. (2011).[10] "Non-canonical inflammasome activation targets Caspase-11."[2][4][10] Science.

    • Key Finding: Defines the non-canonical pathway distinct
  • Garcia-Calvo, M., et al. (1998).[1] "Inhibition of human caspases by peptide-based and macromolecular inhibitors." Journal of Biological Chemistry.

    • Key Finding: Provides the kinetic constants ( ) for LEVD vs YVAD, demonstrating the biochemical basis for specificity and cross-reactivity.
  • Santa Cruz Biotechnology. "Caspase-4 Inhibitor (Z-LEVD-FMK) Product Datasheet."

    • Key Finding: Commercial specifications and chemical properties of the LEVD-FMK sequence.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of FITC-LEVD-FMK

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of FITC-LEVD-FMK, a fluorescently-labeled irreversible caspase-3/7 inhibitor. As researchers dedicated to scientific advancement, our responsibility extends to the entire lifecycle of the reagents we use, from procurement to disposal. Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document moves beyond generic advice to explain the chemical rationale behind each procedural step, ensuring a deep and actionable understanding for professionals in research and drug development.

Hazard Identification and Risk Assessment: Deconstructing this compound

To properly manage waste, we must first understand its components and associated hazards. This compound is a multi-component molecule, often supplied in a solvent like DMSO[1][2], and each part contributes to its waste profile.

  • Fluorescein Isothiocyanate (FITC): This is a widely used fluorophore. While not acutely toxic in the concentrations used, fluorescent dyes are regulated. The primary concern is environmental persistence and potential for bioaccumulation. The EPA, under the Resource Conservation and Recovery Act (RCRA), lists certain wastes from dye and pigment production as hazardous, establishing a precedent for treating such compounds with caution[3].

  • LEVD Peptide Backbone: The tetrapeptide sequence (Leu-Glu-Val-Asp) is composed of amino acids and is generally considered biocompatible and non-hazardous.

  • Fluoromethylketone (FMK) Moiety: This is the reactive group that forms an irreversible covalent bond with the active site of caspases[4]. The C-F bond is highly stable, but the ketone group is electrophilic, making it reactive toward nucleophiles[4]. While this reactivity is key to its function, it also necessitates that it be managed as a chemically reactive waste.

  • Dimethyl Sulfoxide (DMSO) Solvent: this compound is frequently supplied in DMSO[2][5]. DMSO is a combustible liquid and an excellent solvent that can facilitate the absorption of dissolved chemicals through the skin. Therefore, any waste containing DMSO must be handled accordingly.

Given this composite nature, this compound waste cannot be considered benign. It must be classified and disposed of as hazardous chemical waste .

Table 1: Summary of this compound Components and Disposal Considerations
ComponentChemical ClassPrimary Hazard/ConcernDisposal Rationale
FITC Fluorescent DyeEnvironmental PersistencePrevent release into aquatic ecosystems. Regulated as chemical waste.
LEVD PeptideNon-HazardousComponent of the chemical mixture; disposed of with the parent compound.
FMK Fluorinated KetoneChemical ReactivityIrreversible inhibitor; treat as reactive chemical waste.
DMSO Organic SolventCombustibility, Skin PenetrationSegregate as organic solvent waste; prevents skin absorption of solutes.

The Core Principle: Waste Segregation

The cardinal rule of chemical disposal is that no component of a this compound experiment should be disposed of via standard laboratory drains or regular trash . Sink disposal is prohibited for such reagents as it can lead to the contamination of wastewater systems[6][7].

All waste generated from procedures involving this compound must be segregated into appropriately labeled hazardous waste containers. This practice is not only a regulatory requirement but also a logical necessity to prevent unintended chemical reactions and to ensure the safety of disposal personnel.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for managing waste streams generated during typical cell-based assays using this compound.

Step 1: Don Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing appropriate PPE.

  • Safety Goggles/Glasses: Protects against splashes of liquid waste.

  • Lab Coat: Provides a barrier against contamination of personal clothing.

  • Chemically Resistant Gloves (Nitrile): Prevents direct skin contact with the reagent and its solvent (DMSO).

Step 2: Prepare and Label Hazardous Waste Containers

Your laboratory's designated Satellite Accumulation Area (SAA) should have dedicated waste containers[6].

  • Liquid Waste: Use a clearly labeled, sealable, and chemically resistant (e.g., HDPE) container. The label must read "Hazardous Waste " and list all contents, including:

    • This compound

    • DMSO

    • Any other solvents or significant chemical components (e.g., cell culture media, buffers).

  • Solid Waste: Use a designated, labeled container or a securely lined cardboard box. The label must read "Hazardous Waste " and describe the contents, such as:

    • "Labware contaminated with this compound".

Step 3: Collect and Segregate Waste Streams

During your experiment, diligently separate waste as it is generated.

  • Unused or Expired Stock Solutions: The original vial containing concentrated this compound in DMSO is the most hazardous waste stream. Do not attempt to neutralize it. Place the entire sealed vial into the Solid Waste container for contaminated labware.

  • Diluted Working Solutions: Any remaining working solutions (e.g., this compound diluted in cell culture media or wash buffers) must be collected in the Liquid Waste container.

  • Contaminated Consumables: All items that have come into direct contact with the reagent must be disposed of as solid hazardous waste. This includes:

    • Pipette tips

    • Microcentrifuge tubes

    • Culture plates or slides

    • Gloves Collect these items in the designated Solid Waste container.

Step 4: Secure Storage and Final Disposal
  • Storage: Ensure all waste containers are tightly sealed when not in use and are stored in your lab's designated SAA. This area should be away from drains and general work areas.

  • Disposal Request: Once a waste container is full, do not allow it to overfill. Follow your institution's procedures to request a pickup from the Environmental Health & Safety (EHS) department. EHS professionals are trained to transport and manage the final disposal of the waste in accordance with federal, state, and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

G start Waste Generation (Experiment using this compound) waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., Media, Buffers, Unused Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., Pipette Tips, Tubes, Plates, Gloves) waste_type->solid_waste Solid liquid_container Collect in Labeled 'Hazardous Liquid Waste' Container (List all chemical components) liquid_waste->liquid_container solid_container Collect in Labeled 'Hazardous Solid Waste' Container (Describe contaminated contents) solid_waste->solid_container storage Store Sealed Containers in Satellite Accumulation Area (SAA) liquid_container->storage solid_container->storage pickup Schedule Pickup by Environmental Health & Safety (EHS) storage->pickup disposal Final Disposal via Licensed Facility (Responsibility of EHS) pickup->disposal

Caption: Decision workflow for the safe disposal of this compound waste.

Emergency Procedures: Spills and Exposure

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult your institution's safety data sheet (SDS) for this compound and seek medical attention if irritation persists[8].

  • Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Small Spills: Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite, or chemical absorbent pads). Collect the contaminated material into the hazardous solid waste container. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Large Spills: Evacuate the immediate area and notify your laboratory supervisor and institutional EHS office immediately.

By integrating these principles and procedures into your laboratory workflow, you contribute to a culture of safety and responsibility, ensuring that our pursuit of knowledge does not come at the expense of our health or our environment.

References

  • JMN Specialties, Inc. Safety Data Sheet (FLUORESCENCE DYE).
  • Merck. Caspase-9 Detection Kit (FITC-LEHD-FMK) | QIA115.
  • Merck. Caspase-9 Detection Kit (FITC-LEHD-FMK) MSDS - QIA115.
  • Northeastern University. Hazardous Waste Resources ECOS & OARS.
  • AAT Bioquest. Safety Data Sheet.
  • Bio-Rad Antibodies. SAFETY DATA SHEET FAM-AEVD-FMK.
  • Abcam. FITC-DEVD-FMK (ab285397).
  • MilliporeSigma. Caspase-3 Detection Kit (FITC-DEVD-FMK) QIA91.
  • Abcam. ab65613 Caspase 3 (active) FITC Staining Kit.
  • Carl ROTH. Safety Data Sheet: Eva Green® Fluorescent Dye.
  • Benchchem. Best Practices for Handling and Storing FITC-DQMD-FMK: Application Notes and Protocols.
  • BD Biosciences. Z-DEVD-FMK, Caspase-3 Inhibitor.
  • U.S. Environmental Protection Agency. Waste from the Production Of Dyes and Pigments Listed as Hazardous.
  • GeneTex. caspILLUME Green Active Caspase-3 Staining Kit.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • P2 InfoHouse. Fact Sheet: DISPOSAL OF FLUORESCENT LIGHT TUBES, HIGH INTENSITY DISCHARGE LAMPS AND FLUORESCENT LAMP BALLASTS.
  • MedChemExpress. FITC-C6-DEVD-FMK | Fluorescently Labeled Caspase-3 Inhibitor.
  • Benchchem. Best practices for handling and disposing of Z-Phe-Tyr(tBu)-diazomethylketone.
  • Sciencemadness Wiki. Proper disposal of chemicals.
  • S. Butini, F. et al. (2021). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 26(16), 4939.
  • Promega Corporation. CaspACE™ FITC-VAD-FMK In Situ Marker.
  • STEMCELL Technologies. FITC-C6-DEVD-FMK.

Sources

Operational Safety Guide: Handling FITC-LEVD-FMK in Apoptosis Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide defines the safety architecture for handling FITC-LEVD-FMK , a fluorescently labeled, irreversible inhibitor of Caspase-4. While often treated casually due to small experimental volumes, this compound presents a unique dual-hazard profile: the alkylating reactivity of the fluoromethyl ketone (FMK) group and the permeation-enhancing properties of the solvent (DMSO) typically used for reconstitution.

The Core Directive: Your safety protocol must treat the solvent (DMSO) as the primary vector of exposure. Standard thin-mil nitrile gloves provide insufficient protection against DMSO-dissolved alkylating agents. This guide mandates a "Barrier-in-Depth" approach to protect both the researcher from toxicity and the fluorophore from photodegradation.

Hazard Mechanics: The "Why" Behind the Protocol

To understand the PPE requirements, we must first analyze the molecular behavior of the reagents.

ComponentFunctionHazard MechanismCritical Risk Factor
FMK Moiety Irreversible InhibitionAlkylating Agent: Forms a covalent thioether bond with the catalytic cysteine of Caspase-4. It can theoretically alkylate human proteins if absorbed.Systemic toxicity via skin absorption.
FITC Fluorescent LabelSensitizer: Isothiocyanates can cause skin sensitization and allergic reactions. Photosensitive: Degrades under ambient light.Dermatitis (Safety) & Signal Loss (Data Integrity).
DMSO SolventCarrier: DMSO is not just a solvent; it is a permeation enhancer. It dissolves the peptide inhibitor and carries it through intact skin and standard glove materials.The "Trojan Horse" Effect: DMSO transports the toxic FMK moiety into the bloodstream.
PPE Specifications: The Barrier System

The following PPE standards are non-negotiable for handling stock solutions (>1 mM) of this compound.

A. Hand Protection (Critical Control Point)

Do not rely on single thin-mil nitrile gloves. DMSO permeates standard disposable nitrile (4 mil) in <5 minutes.

  • Primary Recommendation: Double-Gloving Strategy.

    • Inner Layer: 4-5 mil Nitrile (Standard lab glove).

    • Outer Layer: 5-8 mil Nitrile or Polychloroprene (Neoprene).

    • Rationale: The outer layer acts as a sacrificial barrier. If DMSO splashes, the outer glove is removed immediately. The inner glove protects the skin during the change-out.

  • Alternative for High-Volume Handling: Silver Shield® (Laminate) gloves. These offer >480 min breakthrough time for DMSO but reduce dexterity.

B. Eye & Face Protection[1][2][3][4][5]
  • Standard: Chemical safety goggles (indirect vented) or safety glasses with side shields.[6]

  • Why: An eye splash with DMSO causes immediate stinging and rapid absorption of the dissolved inhibitor into the ocular tissue.

C. Respiratory Protection[4][5][6][7][8][9][10]
  • Solid State (Lyophilized Powder): Handle inside a certified Class II Biosafety Cabinet (BSC) or Chemical Fume Hood. If weighing on an open bench (not recommended), use an N95/P100 respirator to prevent inhalation of peptide dust.

  • Liquid State: Fume hood/BSC is recommended to contain aerosols during pipetting.

Operational Protocol: Step-by-Step

This workflow integrates safety steps directly into the experimental procedure.

Phase 1: Reconstitution (Highest Risk)
  • Environment: Move to a darkened fume hood or BSC (turn off main hood lights, use ambient room light).

  • PPE Check: Don double nitrile gloves and safety glasses.

  • Solvent Addition: Add DMSO to the this compound vial.

    • Technique: Angle the pipette tip against the vial wall to prevent aerosol formation.

  • Mixing: Do not vortex aggressively if the cap seal is compromised. Invert gently.

  • Aliquot: Immediately dispense into amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

Phase 2: Cell Staining (Diluted Usage)
  • Dilution: When diluting stock into aqueous buffer (e.g., PBS or Culture Media), the DMSO concentration drops (usually <1%).

  • Risk Shift: At <1% DMSO, the permeation risk decreases, but the sensitization risk of FITC remains.

  • Protocol: Maintain single nitrile gloves. Avoid touching door handles, microscopes, or keyboards with gloved hands.

Phase 3: Disposal[4][5]
  • Liquids: Collect all DMSO-containing waste in a dedicated "Halogenated Organic Solvent" stream (due to FMK). Do not pour down the sink.

  • Solids: Pipette tips and tubes contaminated with stock solution must be disposed of as hazardous chemical waste, not general trash.

Visualization: Safety Decision Matrix

The following diagram outlines the decision logic for PPE selection based on the state of the reagent.

G Start Start: Handling this compound StateCheck Determine Reagent State Start->StateCheck Solid Lyophilized Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid ActionSolid Risk: Inhalation Action: Fume Hood + N95 Gloves: Single Nitrile Solid->ActionSolid SolventCheck Check Solvent Type Liquid->SolventCheck DMSO DMSO / Organic Solvent SolventCheck->DMSO High Permeation Risk Aqueous Aqueous (PBS/Media) SolventCheck->Aqueous Low Permeation Risk ActionDMSO Risk: Permeation + Alkylation Action: Double Glove (Nitrile) Change outer glove immediately on splash DMSO->ActionDMSO ActionAq Risk: Sensitization Action: Single Nitrile Glove Standard Eye Protection Aqueous->ActionAq

Figure 1: Decision matrix for selecting appropriate PPE based on the physical state and solvent carrier of the inhibitor.

Data: Chemical Resistance Reference

The table below highlights why standard lab gloves are insufficient for DMSO-based stocks.

Glove MaterialThickness (mil)DMSO Breakthrough Time (min)Recommendation for Stock Solution
Latex (Natural Rubber) 4-6< 10 minNOT RECOMMENDED (Rapid degradation)
Nitrile (Disposable) 45 - 15 minInner Layer Only (Splash protection only)
Nitrile (Thick/Exam) 8+30 - 60 minRecommended (Outer Layer)
Butyl Rubber 15+> 480 minExcellent (Best for spill cleanup)
Laminate (Silver Shield) 2.7> 480 minExcellent (Best for prolonged handling)

Data synthesized from Ansell and Showa chemical resistance guides [1, 2].

Emergency Response
  • Skin Contact (DMSO Stock): Immediately remove contaminated gloves. Wash skin with copious amounts of soap and water for 15 minutes.[3][4] DMSO pulls contaminants into the skin rapidly; do not use ethanol to wash (it may further enhance penetration).

  • Eye Contact: Flush with water/saline for 15 minutes.[2][4] Seek medical attention immediately, providing the SDS to the physician to identify the alkylating nature of the FMK moiety.

  • Spill (Small): Absorb with paper towels. Place towels in a sealed bag labeled "Hazardous Waste - Cytotoxic/Toxic." Clean area with mild detergent and water.

References
  • Showa Group. (n.d.). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

Sources

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